molecular formula C18H17LiN6O5S2 B15561444 Cefamandole lithium

Cefamandole lithium

Cat. No.: B15561444
M. Wt: 468.5 g/mol
InChI Key: VLJXYASGGIMGRO-CFOLLTDRSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cefamandole lithium is a useful research compound. Its molecular formula is C18H17LiN6O5S2 and its molecular weight is 468.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

lithium;(2R)-N-[(6R,7R)-2-carboxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]-2-hydroxy-2-phenylethanimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O5S2.Li/c1-23-18(20-21-22-23)31-8-10-7-30-16-11(15(27)24(16)12(10)17(28)29)19-14(26)13(25)9-5-3-2-4-6-9;/h2-6,11,13,16,25H,7-8H2,1H3,(H,19,26)(H,28,29);/q;+1/p-1/t11-,13-,16-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJXYASGGIMGRO-CFOLLTDRSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)N=C(C(C4=CC=CC=C4)O)[O-])SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)N=C([C@@H](C4=CC=CC=C4)O)[O-])SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17LiN6O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Cefamandole Lithium: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefamandole (B1668816), a second-generation cephalosporin (B10832234) antibiotic, has been a subject of significant interest in the field of antibacterial research and development. This technical guide provides an in-depth overview of Cefamandole Lithium, focusing on its core physicochemical properties, mechanism of action, antibacterial spectrum, and relevant experimental protocols. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development. Cefamandole is a broad-spectrum antibiotic that has been used for treating various bacterial infections, including those of the skin, bone, joints, urinary tract, and lower respiratory tract.[1] The clinically utilized form is often the formate (B1220265) ester prodrug, cefamandole nafate, which is hydrolyzed in vivo to the active cefamandole.[2][3]

Physicochemical Properties

This compound (CAS Number: 58648-57-0) is the lithium salt of cefamandole.[4] Its fundamental properties are summarized in the tables below.

Identifier Value
CAS Number 58648-57-0
Molecular Formula C18H17LiN6O5S2
Molecular Weight 468.43 g/mol
Property Description
Appearance White to off-white solid
Melting Point 155 - 158 °C
Solubility Slightly soluble in water and DMSO
Storage Hygroscopic, store at -20°C under an inert atmosphere

Mechanism of Action

As a member of the β-lactam class of antibiotics, the bactericidal action of cefamandole results from the inhibition of bacterial cell wall synthesis.[5][6][7][8] The primary target of cefamandole is the penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis and cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[3][5][6][7] By binding to and inactivating these enzymes, cefamandole disrupts the integrity of the cell wall, leading to cell lysis and bacterial death.[5][6][7][8]

The following diagram illustrates the key steps in the peptidoglycan synthesis pathway and the inhibitory action of Cefamandole.

Peptidoglycan_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP-NAG UDP-NAG UDP-NAM UDP-NAM UDP-NAG->UDP-NAM MurA, MurB UDP-NAM-pentapeptide UDP-NAM-pentapeptide UDP-NAM->UDP-NAM-pentapeptide MurC, D, E, F Lipid-I Lipid-I UDP-NAM-pentapeptide->Lipid-I MraY Lipid-II Lipid-II Lipid-I->Lipid-II MurG Bactoprenol Bactoprenol-P Lipid-II->Bactoprenol Translocation Nascent_PG Nascent Peptidoglycan Bactoprenol->Nascent_PG Glycosyltransferase Crosslinked_PG Cross-linked Peptidoglycan Nascent_PG->Crosslinked_PG Transpeptidase (PBP) PBP Penicillin-Binding Proteins (PBPs) Cefamandole Cefamandole Cefamandole->PBP Inhibition

Caption: Inhibition of bacterial cell wall synthesis by Cefamandole.

Antibacterial Spectrum and Resistance

Cefamandole exhibits a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria.[6][8][9] It is particularly effective against many strains that are resistant to other cephalosporins, such as Enterobacter species and indole-positive Proteus species.[10] However, like other cephalosporins, it is not effective against Pseudomonas species.[2][8]

Table of Minimum Inhibitory Concentrations (MICs)

Bacterial Species MIC Range (µg/mL)
Staphylococcus aureus0.4[9]
Streptococci0.1[9]
Pneumococci0.1[9]
Escherichia coli1.6 (70% inhibited)[9]
Klebsiella pneumoniae1.6 (86% inhibited)[9]
Proteus mirabilis1.6 (88% inhibited)[9]
Enterobacter aerogenes< 25 (some strains)[9]
Proteus vulgaris< 25 (some strains)[9]
Serratia marcescens< 25 (some strains)[9]
Enterococci> 25[9]

Bacterial resistance to cefamandole can develop through several mechanisms, including:

  • Production of β-lactamases: These enzymes hydrolyze the β-lactam ring of the antibiotic, rendering it inactive.

  • Alteration of Penicillin-Binding Proteins (PBPs): Modifications in the structure of PBPs can reduce their affinity for cefamandole, thereby diminishing its inhibitory effect.[3]

  • Efflux pumps and changes in membrane permeability: These mechanisms can decrease the intracellular concentration of the antibiotic.[3]

Pharmacokinetics

The pharmacokinetic profile of cefamandole has been studied in various populations. Key parameters are summarized below.

Parameter Value Route of Administration
Protein Binding ~70%-
Peak Serum Concentration 20 µg/mL (at 0.5 hr)1 g Intramuscular (IM)
Serum Concentration at 6 hr 1 µg/mL1 g IM
Peak Serum Concentration 68 - 147 µg/mL1 g Intravenous (IV) Infusion
Half-life (t1/2) 1 - 1.5 hrIM
Half-life (t1/2) 0.45 - 1.2 hrIV
Apparent Volume of Distribution 12.4 - 17.9 L/1.73 m²-
Urinary Excretion (6 hr) ~90% of dose-

Stability and Degradation

Cefamandole nafate, the prodrug form, is known to hydrolyze to the active cefamandole. The stability of cefamandole is influenced by pH and temperature. Solutions of cefamandole are reported to be stable for approximately five days at 24°C and 44 days at 5°C.[11] The degradation of cefamandole nafate in aqueous solutions follows first-order kinetics and is catalyzed by both acid and base. The greatest stability is observed in the pH range of 3.5-5.[12]

The primary degradation pathway involves the hydrolysis of the ester linkage in cefamandole nafate to form cefamandole. Further degradation can occur through the cleavage of the β-lactam ring.

Degradation_Pathway Cefamandole_Nafate Cefamandole Nafate (Prodrug) Cefamandole_Active Cefamandole (Active Drug) Cefamandole_Nafate->Cefamandole_Active Hydrolysis (in vivo/in vitro) Degradation_Products Inactive Degradation Products Cefamandole_Active->Degradation_Products β-lactam ring cleavage

Caption: Degradation pathway of Cefamandole Nafate.

Experimental Protocols

Determination of Purity and Potency by High-Performance Liquid Chromatography (HPLC)

A reliable HPLC method is crucial for determining the purity and potency of this compound. The following is a general protocol based on published methods.[13][14][15][16][17]

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Mobile Phase Preparation:

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve in the mobile phase or a suitable solvent to a known concentration.

  • Sample Solution: Accurately weigh the this compound sample and dissolve in the mobile phase or the same solvent as the standard to a similar concentration.

4. Chromatographic Conditions:

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: Typically 10-20 µL.

  • Detection Wavelength: Cefamandole has a UV absorbance maximum around 254 nm.

  • Temperature: Ambient or controlled column temperature (e.g., 25°C).

5. Analysis and Calculation:

  • Inject the standard and sample solutions into the chromatograph.

  • Identify the cefamandole peak by its retention time.

  • Calculate the purity or potency of the sample by comparing the peak area of the sample to the peak area of the standard.

Determination of Minimum Inhibitory Concentration (MIC) by Agar (B569324) Dilution

The agar dilution method is a standard procedure for determining the MIC of an antibiotic against a specific bacterium.[18][19][20][21][22]

1. Media and Reagents:

  • Mueller-Hinton Agar (or other suitable agar medium).

  • This compound stock solution of known concentration.

  • Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard).

2. Preparation of Antibiotic-Containing Agar Plates:

  • Prepare a series of two-fold dilutions of the this compound stock solution.

  • Add a specific volume of each antibiotic dilution to molten and cooled Mueller-Hinton Agar.

  • Pour the agar into sterile petri dishes and allow them to solidify. A control plate with no antibiotic should also be prepared.

3. Inoculation:

  • Dilute the standardized bacterial inoculum.

  • Using a multipoint inoculator, spot a standardized volume of the diluted bacterial suspension onto the surface of each agar plate, including the control plate.

4. Incubation:

  • Incubate the plates at 35-37°C for 16-20 hours.

5. Interpretation of Results:

  • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.

Pharmacokinetic Study Design

A typical pharmacokinetic study for Cefamandole would involve the following steps:[10][23][24][25][26]

1. Study Population:

  • Healthy volunteers or patients with specific infections.

  • Obtain informed consent and ethical approval.

2. Drug Administration:

  • Administer a single dose of this compound or Cefamandole Nafate via the desired route (intravenous or intramuscular).

3. Sample Collection:

  • Collect blood samples at predefined time points (e.g., pre-dose, and at various intervals post-dose).

  • Collect urine samples over specific time intervals.

4. Sample Processing and Analysis:

  • Separate plasma or serum from blood samples.

  • Analyze the concentration of cefamandole in plasma/serum and urine samples using a validated analytical method, such as HPLC.

5. Pharmacokinetic Analysis:

  • Plot the plasma concentration-time data.

  • Calculate key pharmacokinetic parameters such as Cmax (peak concentration), Tmax (time to peak concentration), AUC (area under the curve), t1/2 (half-life), and clearance using appropriate pharmacokinetic modeling software.

The following diagram outlines a general workflow for a pharmacokinetic study.

Pharmacokinetic_Study_Workflow Subject_Recruitment Subject Recruitment (Informed Consent) Drug_Administration Drug Administration (IV or IM) Subject_Recruitment->Drug_Administration Sample_Collection Blood and Urine Sample Collection Drug_Administration->Sample_Collection Sample_Processing Plasma/Serum Separation Sample_Collection->Sample_Processing Analytical_Method Cefamandole Quantification (e.g., HPLC) Sample_Processing->Analytical_Method Data_Analysis Pharmacokinetic Parameter Calculation Analytical_Method->Data_Analysis Results_Interpretation Results Interpretation and Reporting Data_Analysis->Results_Interpretation

Caption: Workflow for a Cefamandole pharmacokinetic study.

Conclusion

This technical guide has provided a detailed overview of this compound, encompassing its chemical and physical properties, mechanism of action, antimicrobial activity, and key experimental methodologies. The structured presentation of data in tables and the visualization of complex processes through diagrams are intended to facilitate a deeper understanding of this important second-generation cephalosporin for professionals in the field of pharmaceutical sciences. The provided experimental protocols offer a foundation for further research and development activities related to Cefamandole and other β-lactam antibiotics.

References

An In-depth Technical Guide to the Mechanism of Action of Cefamandole Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cefamandole is a second-generation cephalosporin, a member of the β-lactam class of antibiotics, with a notable spectrum of activity against various gram-positive bacteria.[1] Its bactericidal effect is achieved through the targeted inhibition of bacterial cell wall biosynthesis, a pathway essential for microbial survival.[2][3] The core of Cefamandole's mechanism lies in its ability to covalently bind to and inactivate penicillin-binding proteins (PBPs), which are the transpeptidase enzymes responsible for the final steps of peptidoglycan synthesis.[4][5] This interaction disrupts the structural integrity of the cell wall, leading to cell lysis and death. Notably, Cefamandole has demonstrated efficacy against penicillinase-producing strains of Staphylococcus aureus and various streptococci. Resistance can emerge through enzymatic degradation by β-lactamases or alterations in the structure of PBP targets. This guide provides a detailed examination of Cefamandole's molecular mechanism, quantitative potency, relevant experimental protocols, and the pathways governing its action.

Core Mechanism of Action

The bactericidal activity of Cefamandole is a multi-step process targeting the bacterial cell wall, a structure not present in mammalian cells, which accounts for its selective toxicity.

Inhibition of Peptidoglycan Synthesis

The bacterial cell wall's primary structural component is peptidoglycan, a mesh-like polymer of N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) cross-linked by short peptide chains. The final and critical step in the synthesis of this structure is the transpeptidation reaction, which creates the cross-links that give the cell wall its rigidity. Cefamandole, like other β-lactam antibiotics, acts as a structural analog of the D-alanyl-D-alanine terminus of the peptidoglycan precursor strands.

Interaction with Penicillin-Binding Proteins (PBPs)

PBPs are the enzymes that catalyze the transpeptidation reaction. Cefamandole targets these proteins, which are located on the outer surface of the cytoplasmic membrane. By mimicking the natural substrate, Cefamandole enters the active site of the PBP and forms a stable, covalent acyl-enzyme intermediate. This acylation effectively inactivates the enzyme, halting the cross-linking of the peptidoglycan layer.

Consequence of PBP Inhibition

The inhibition of PBP-mediated transpeptidation leads to the formation of a structurally deficient cell wall. This weakened barrier cannot withstand the high internal osmotic pressure of the bacterial cell. The process is further aided by the cell's own autolytic enzymes (autolysins), which are involved in cell wall remodeling. It is possible that Cefamandole also interferes with an autolysin inhibitor, further promoting cell lysis. The ultimate result is the rupture of the cell membrane and bacterial death.

Activity Spectrum and Potency Against Gram-Positive Bacteria

Cefamandole exhibits potent activity against a range of clinically relevant gram-positive pathogens. It is particularly effective against staphylococci and streptococci, although it is not active against enterococci.

Quantitative Potency Data

The potency of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration required to prevent visible bacterial growth in vitro. Below is a summary of reported MIC values for Cefamandole against key gram-positive species.

OrganismStrain Type / ConditionMIC Range (µg/mL)MIC₅₀ / MIC₉₀ (µg/mL)Reference(s)
Staphylococcus aureusMethicillin-Resistant (MRSA)8 - 32-
Staphylococcus aureusMethicillin-Susceptible (MSSA)-MIC₉₀: 2 (Standard Inoculum)
Staphylococcus aureusMethicillin-Susceptible (MSSA)-MIC₉₀: 32 (High Inoculum)
Staphylococcus aureusGeneral Clinical IsolatesMost ≤ 6.25-
Streptococcus pneumoniaeGeneral Clinical IsolatesAll tested ≤ 1.6-

Note: MIC values can be significantly influenced by inoculum size, particularly for β-lactamase producing strains.

Molecular Interactions with Penicillin-Binding Proteins

The efficacy of Cefamandole is directly related to its binding affinity for the PBPs of a target organism.

Binding to PBP2a in Methicillin-Resistant S. aureus (MRSA)

Methicillin resistance in S. aureus is primarily mediated by the acquisition of the mecA gene, which encodes for PBP2a (also known as PBP2'). PBP2a has a very low affinity for most β-lactam antibiotics, allowing it to continue cell wall synthesis even when other native PBPs are inhibited. A critical finding is that Cefamandole exhibits a significantly higher affinity for PBP2a compared to many other β-lactams, such as methicillin. This interaction is a key factor in its activity against certain MRSA strains.

Quantitative PBP Affinity Data

Direct quantitative data such as IC₅₀ values for Cefamandole are not consistently available across all PBPs. However, comparative studies provide insight into its relative binding effectiveness.

OrganismPBP TargetMetricValueReference(s)
S. aureus (MRSA)PBP2aRelative Affinity vs. Methicillin≥40x greater
S. aureus (MRSA)PBP2aRelative Affinity vs. other cephalosporinsSomewhat greater than cefazolin, cefotetan, and cefoxitin

Mechanisms of Resistance

Bacterial resistance to Cefamandole can develop through two primary mechanisms.

Enzymatic Degradation by β-Lactamases

Many strains of S. aureus produce β-lactamase (penicillinase), an enzyme that hydrolyzes the amide bond in the β-lactam ring, rendering the antibiotic inactive. Cefamandole has been shown to be slowly degraded by penicillinase in vitro. This degradation is a clinically relevant mechanism of resistance; in an animal model, Cefamandole failed against penicillinase-producing MRSA but was effective when co-administered with the β-lactamase inhibitor sulbactam. This enzymatic degradation also contributes to the "inoculum effect," where the antibiotic is less effective at higher bacterial densities due to the increased concentration of β-lactamase.

Alterations in PBP Targets

The primary mechanism of resistance in MRSA is the expression of the low-affinity PBP2a. In Streptococcus pneumoniae, resistance to β-lactams typically arises from mosaic mutations in the genes encoding native PBPs, which reduces their binding affinity for the antibiotic. While Cefamandole has a notable affinity for PBP2a, high-level resistance can still occur, and its efficacy against MRSA can be variable.

Detailed Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the standardized method for determining the MIC of Cefamandole.

  • Preparation of Antibiotic Stock: Prepare a stock solution of Cefamandole lithium in an appropriate solvent and dilute it to the highest concentration to be tested in cation-adjusted Mueller-Hinton Broth (MHB).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of Cefamandole in MHB to achieve the desired final concentration range (e.g., 0.06 to 128 µg/mL). Include a growth control well with no antibiotic.

  • Inoculum Preparation: Culture the gram-positive bacterial strain on an appropriate agar (B569324) medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculum Dilution: Dilute the standardized suspension in MHB so that the final inoculum in each well will be approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is defined as the lowest concentration of Cefamandole at which there is no visible growth (turbidity) in the well.

PBP Competitive Binding Assay

This protocol determines the relative affinity of Cefamandole for specific PBPs.

  • Preparation of Bacterial Membranes: Grow the bacterial strain of interest to the mid-logarithmic phase. Harvest cells via centrifugation, wash, and lyse them using a French press or sonication. Isolate the membrane fraction, which is enriched with PBPs, by ultracentrifugation.

  • Competitive Binding: Aliquot the membrane preparation into separate tubes. Add increasing concentrations of unlabeled Cefamandole to the tubes and incubate (e.g., 10 minutes at 37°C) to allow for binding to the PBPs. Include a control with no Cefamandole.

  • Addition of Labeled Probe: Add a fixed, sub-saturating concentration of a labeled β-lactam, such as BOCILLIN™ FL (a fluorescent penicillin derivative), to all tubes. Incubate for a further 10 minutes to allow the probe to bind to any PBPs not occupied by Cefamandole.

  • SDS-PAGE Separation: Stop the reaction by adding a denaturing sample buffer. Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Visualization and Quantification: Visualize the labeled PBPs using an appropriate method (e.g., a fluorescence scanner for BOCILLIN™ FL). The intensity of the fluorescent signal for a specific PBP band will be inversely proportional to the binding affinity and concentration of Cefamandole. The concentration of Cefamandole that reduces the signal by 50% (IC₅₀) can be determined to quantify binding affinity.

Visualizations

Signaling Pathway and Mechanism of Action

G cluster_outside Extracellular Space cluster_cell Gram-Positive Bacterium cluster_wall Cell Wall (Peptidoglycan Layer) cluster_lysis Cefamandole Cefamandole PBP Penicillin-Binding Proteins (PBPs) Cefamandole->PBP Binds to active site Synthesis Peptidoglycan Cross-linking Cefamandole->Synthesis INHIBITS PBP->Synthesis Catalyzes WeakenedWall Weakened Cell Wall Synthesis->WeakenedWall Leads to Lysis Cell Lysis (Bactericidal Effect) WeakenedWall->Lysis Autolysins Autolysin Activity Autolysins->Lysis Contributes to G A 1. Prepare Serial Dilutions of Cefamandole in Broth C 3. Inoculate Microtiter Plate Wells A->C B 2. Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D 4. Incubate Plate (35°C for 16-20h) C->D E 5. Visually Inspect for Turbidity D->E F 6. Identify Lowest Concentration with No Visible Growth E->F G Result: MIC Value F->G G A 1. Isolate Bacterial Membranes (Enriched with PBPs) B 2. Incubate Membranes with Varying [Cefamandole] A->B C 3. Add Fixed Concentration of Labeled Probe (e.g., BOCILLIN™ FL) B->C D 4. Separate Proteins via SDS-PAGE C->D E 5. Visualize Labeled PBP Bands (Fluorescence Scan) D->E F 6. Quantify Band Intensity to Determine Affinity (IC₅₀) E->F

References

In Vitro Activity of Cefamandole Lithium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of Cefamandole (B1668816) lithium, a second-generation cephalosporin (B10832234) antibiotic. Cefamandole is recognized for its broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria.[1][2] The lithium salt of cefamandole is often utilized in in vitro studies due to its enhanced stability, while exhibiting antimicrobial activity equivalent to its sodium salt counterpart. This document details its mechanism of action, quantitative susceptibility data, and standardized experimental protocols for assessing its efficacy.

Mechanism of Action

Cefamandole, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The primary target of Cefamandole is a group of enzymes known as penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By binding to and inactivating these PBPs, Cefamandole disrupts the cross-linking of peptidoglycan chains. This interference leads to a compromised cell wall that is unable to withstand osmotic pressure, ultimately resulting in cell lysis and bacterial death.

cluster_0 Bacterial Cell cluster_1 Cefamandole Action PBP Penicillin-Binding Proteins (PBPs) Cell_Wall Cross-linked Peptidoglycan (Cell Wall) PBP->Cell_Wall Weak_Cell_Wall Weakened Cell Wall PBP->Weak_Cell_Wall Inhibited Cross-linking Peptidoglycan_Precursors Peptidoglycan Precursors Peptidoglycan_Precursors->PBP Transpeptidation (Cross-linking) Cefamandole Cefamandole Lithium Inhibition Inhibition of Transpeptidation Cefamandole->Inhibition Inhibition->PBP Lysis Cell Lysis Weak_Cell_Wall->Lysis

Figure 1: Mechanism of action of Cefamandole Lithium.

In Vitro Susceptibility Data

The in vitro activity of this compound is summarized by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following tables present MIC data for Cefamandole against a range of clinically relevant Gram-positive and Gram-negative bacteria. Data is presented as MIC50 (the concentration required to inhibit 50% of isolates) and MIC90 (the concentration required to inhibit 90% of isolates).

Table 1: In Vitro Activity of this compound against Gram-Positive Aerobes

OrganismNo. of StrainsMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (Methicillin-susceptible)Various0.1 - 1.60.40.8
Staphylococcus aureus (Penicillin G-resistant)Various---
Streptococcus pneumoniaeVarious≤0.1 - 0.40.10.2
Streptococcus pyogenes (Group A)Various≤0.1 - 0.20.10.1
Streptococcus agalactiae (Group B)Various≤0.1 - 0.40.20.4
Enterococcus faecalisVarious>25>25>25

Table 2: In Vitro Activity of this compound against Gram-Negative Aerobes

OrganismNo. of StrainsMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coliVarious0.4 - 6.31.63.2
Klebsiella pneumoniaeVarious0.4 - 3.20.81.6
Proteus mirabilisVarious0.4 - 3.20.81.6
Haemophilus influenzaeVarious---
Enterobacter spp.Various≤1.6 - >253.2>25
Serratia marcescensVarious≤1.6 - >256.3>25
Pseudomonas aeruginosaVarious>25>25>25

Note: MIC values can vary depending on the testing methodology and the specific strains tested. The data presented is a summary from multiple sources for comparative purposes.

Experimental Protocols

Accurate determination of in vitro activity requires standardized and reproducible methods. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for antimicrobial susceptibility testing.[3][4][5] Below are detailed protocols for two common methods: Agar (B569324) Dilution and Kirby-Bauer Disk Diffusion.

Agar Dilution Method

The agar dilution method is a reference standard for quantitative determination of MICs. It involves incorporating the antimicrobial agent into the agar medium at various concentrations.

Protocol:

  • Preparation of this compound Stock Solution:

    • Aseptically weigh a precise amount of this compound powder.

    • Dissolve in a suitable sterile solvent (e.g., sterile distilled water or a buffer solution) to create a high-concentration stock solution. Further serial dilutions are made from this stock.

  • Preparation of Agar Plates:

    • Prepare molten Mueller-Hinton agar and allow it to equilibrate in a 48-50°C water bath.

    • For each desired final concentration, add a specific volume of the this compound dilution to a sterile petri dish.

    • Add a larger volume of the molten agar to the petri dish (typically a 1:10 ratio of antibiotic solution to agar).

    • Swirl the plate gently to ensure homogenous mixing of the antibiotic and agar.

    • Allow the agar to solidify on a level surface. A control plate with no antibiotic should also be prepared.

  • Inoculum Preparation:

    • From a pure 18-24 hour culture, select 3-5 isolated colonies.

    • Suspend the colonies in a sterile broth or saline solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.

  • Inoculation of Plates:

    • Using a multipoint inoculator, transfer a standardized volume (typically 1-2 µL) of the prepared bacterial inoculum onto the surface of each agar plate, including the growth control plate.

  • Incubation:

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates at 35°C for 16-20 hours in an ambient air incubator.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism. Any growth on the control plate validates the test.

cluster_0 Preparation cluster_1 Inoculation cluster_2 Incubation & Reading A Prepare Cefamandole Stock Solution B Prepare Serial Dilutions A->B D Mix Antibiotic Dilutions with Agar in Plates B->D C Prepare Molten Mueller-Hinton Agar C->D F Spot Inoculate Plates D->F E Prepare 0.5 McFarland Bacterial Suspension E->F G Incubate at 35°C for 16-20 hours F->G H Read Plates and Determine MIC G->H

Figure 2: Workflow for the Agar Dilution Method.
Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer method is a qualitative or semi-quantitative test that determines the susceptibility of a bacterium to an antibiotic by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

Protocol:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in the agar dilution method.

  • Inoculation of Mueller-Hinton Agar Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of growth. This is typically done by swabbing in three directions, rotating the plate approximately 60 degrees between each streaking.

  • Application of Antibiotic Disks:

    • Using sterile forceps or a disk dispenser, place a Cefamandole-impregnated disk (typically 30 µg) onto the surface of the inoculated agar plate.

    • Gently press the disk to ensure complete contact with the agar surface.

  • Incubation:

    • Invert the plates and incubate at 35°C for 16-20 hours.

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

    • Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the measured zone diameter to the interpretive criteria provided by the CLSI.

cluster_0 Preparation cluster_1 Inoculation cluster_2 Testing & Incubation cluster_3 Results A Prepare 0.5 McFarland Bacterial Suspension C Inoculate Plate with Swab for Confluent Growth A->C B Prepare Mueller-Hinton Agar Plate B->C D Place Cefamandole Disk on Agar Surface C->D E Incubate at 35°C for 16-20 hours D->E F Measure Zone of Inhibition (mm) E->F G Interpret as S, I, or R using CLSI standards F->G

Figure 3: Workflow for the Kirby-Bauer Disk Diffusion Method.

References

A Comprehensive Technical Guide to the Discovery and Synthesis of Cefamandole Lithium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth exploration of the second-generation cephalosporin (B10832234) antibiotic, Cefamandole, with a specific focus on its discovery, synthesis, and the preparation of its lithium salt. It is designed to serve as a technical resource, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways to support research and development in the field of antibacterial agents.

Discovery and Development

Cefamandole is a semi-synthetic, broad-spectrum cephalosporin antibiotic.[1] The journey of cephalosporins began with the discovery of Cephalosporin C from the fungus Cephalosporium acremonium (now known as Acremonium chrysogenum) by the Italian pharmacologist Giuseppe Brotzu in 1945.[2][3][4] While Cephalosporin C itself was not potent enough for clinical use, its core structure, 7-aminocephalosporanic acid (7-ACA), became the foundational building block for a vast array of semi-synthetic cephalosporins.[5]

The modification of the 7-ACA side chains led to the development of antibiotics with improved characteristics. Cefamandole emerged as a second-generation cephalosporin, offering an extended spectrum of activity, particularly against Gram-negative bacteria, compared to first-generation agents. It demonstrated notable potency against strains like Enterobacter and indole-positive Proteus that were often resistant to earlier cephalosporins. For clinical applications, it was often formulated as its formate (B1220265) ester prodrug, Cefamandole nafate, to improve its stability and pharmacokinetic profile.

Mechanism of Action

Like all beta-lactam antibiotics, Cefamandole's bactericidal effect stems from its ability to inhibit the synthesis of the bacterial cell wall. The process is initiated by the binding of Cefamandole to specific penicillin-binding proteins (PBPs) located within the bacterial cell wall. These PBPs are enzymes, such as transpeptidases, that are critical for the final step of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the cell wall. By binding to and inactivating these PBPs, Cefamandole blocks the cross-linking of peptidoglycan chains, which weakens the cell wall. This disruption leads to cell lysis, mediated by the bacterium's own autolytic enzymes (autolysins), and ultimately results in cell death.

Cefamandole_Mechanism_of_Action cluster_bacterium Bacterial Cell Cefamandole Cefamandole PBP Penicillin-Binding Proteins (PBPs) Cefamandole->PBP Binds to & Inhibits Wall Cross-linked Peptidoglycan (Cell Wall) Precursors Peptidoglycan Precursors Precursors->Wall Cross-linking by PBPs Lysis Cell Lysis (Bacterial Death) Wall->Lysis Weakened Wall Leads to

Caption: Mechanism of Cefamandole action on bacterial cell wall synthesis.

Synthesis of Cefamandole Lithium

The synthesis of Cefamandole is a multi-step process that typically starts from the key intermediate, 7-aminocephalosporanic acid (7-ACA). The overall strategy involves the acylation of the amino group at the C-7 position of the 7-ACA nucleus with a protected mandelic acid derivative, followed by the introduction of the 1-methyl-1H-tetrazol-5-ylthio group at the C-3 position. Finally, the Cefamandole acid is converted to its lithium salt.

A common route for Cefamandole synthesis involves the following key transformations:

  • Preparation of the Side Chain : D-(-)-mandelic acid is protected, for example, by formylation to yield O-formyl-D-(-)-mandelic acid. This protected acid is then activated.

  • Acylation : The activated mandelic acid derivative is coupled with 7-amino-3-(1-methyltetrazol-5-yl)thiomethyl-3-cephem-4-carboxylic acid (sometimes referred to as TET-ACA).

  • Deprotection : The protecting group on the mandelic acid side chain is removed to yield Cefamandole.

  • Salt Formation : The resulting Cefamandole acid is reacted with a lithium-containing base to form this compound.

An alternative chemo-enzymatic approach involves the biocatalytic acylation of 7-ACA with a mandelic acid ester to form a key intermediate, which is then chemically converted to Cefamandole.

Cefamandole_Lithium_Synthesis Mandelic_Acid D-(-)-Mandelic Acid Protected_Mandelic O-Formyl-D-(-)-mandelic Acid Mandelic_Acid->Protected_Mandelic 1. Protection (e.g., Formic Acid) Activated_Mandelic Activated Side Chain (e.g., Acyl Chloride) Protected_Mandelic->Activated_Mandelic 2. Activation Cefamandole_Acid Cefamandole Acid Activated_Mandelic->Cefamandole_Acid 3. Acylation & Deprotection 7_ACA 7-ACA TET_ACA 7-Amino-3-(1-methyltetrazol-5-yl) thiomethyl-3-cephem-4-carboxylic acid 7_ACA->TET_ACA Introduction of Tetrazole Moiety TET_ACA->Cefamandole_Acid Cefamandole_Lithium This compound Cefamandole_Acid->Cefamandole_Lithium 4. Salt Formation Lithium_Base Lithium Source (e.g., LiOH) Lithium_Base->Cefamandole_Lithium

Caption: Generalized chemical synthesis pathway for this compound.

The following protocols are generalized representations based on established chemical principles for cephalosporin synthesis. Specific conditions may vary based on patented or proprietary procedures.

Protocol 1: Acylation of 7-amino-3-(1-methyltetrazol-5-yl)thiomethyl-3-cephem-4-carboxylic acid (TET-ACA)

  • Activation of Side Chain : Dissolve O-formyl-D-(-)-mandelic acid (1.0 eq) in a dry, inert organic solvent (e.g., tetrahydrofuran).

  • Add a coupling agent such as N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) (1.1 eq) to the solution.

  • Stir the mixture at room temperature for approximately 30-60 minutes to form the activated ester.

  • Coupling Reaction : In a separate vessel, suspend TET-ACA (1.0 eq) in an appropriate solvent system.

  • Slowly add the solution of the activated mandelic acid derivative to the TET-ACA suspension.

  • Maintain the reaction at a controlled temperature (e.g., 0-25 °C) and stir until completion, monitoring by a suitable method like HPLC.

  • Deprotection and Isolation : Upon completion, perform an aqueous workup to remove the formyl protecting group and isolate the crude Cefamandole acid. Purification can be achieved through crystallization.

Protocol 2: Synthesis of this compound

  • Dissolution : Suspend the purified Cefamandole acid (1.0 eq) in a suitable solvent, such as water or an alcohol-water mixture.

  • Neutralization : Slowly add a stoichiometric amount (1.0 eq) of a lithium base (e.g., an aqueous solution of lithium hydroxide) while stirring. Monitor the pH to ensure complete salt formation (approaching neutral pH).

  • Isolation : The this compound salt can be isolated by methods such as lyophilization or precipitation by adding a less polar, miscible solvent.

  • Drying : Dry the isolated solid under vacuum to obtain the final this compound product.

The efficiency and conditions for Cefamandole synthesis can be influenced by various parameters. The following table summarizes key data related to an enzymatic synthesis approach, highlighting the impact of pH.

ParameterValueReference
Synthesis MethodThermodynamically Controlled Enzymatic
EnzymePenicillin G Acylase
SubstratesTET-ACA, D-mandelic acid
Optimal pH for Synthesis4.25
Maximum Product Concentration22 mM (at pH 4.25)
Temperature30 °C

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₈H₁₇LiN₆O₅S₂
Molecular Weight468.44 g/mol
Storage Conditions-20°C, Hygroscopic, Under inert atmosphere

Conclusion

Cefamandole represents a significant step in the evolution of cephalosporin antibiotics, offering enhanced activity against challenging Gram-negative pathogens. Its synthesis, rooted in the versatile 7-ACA core, can be achieved through multiple chemical and enzymatic pathways. The preparation of this compound provides a stable, water-soluble form of the active pharmaceutical ingredient suitable for parenteral formulations. This guide has outlined the key historical context, mechanism of action, and detailed synthesis strategies, providing a foundational resource for professionals engaged in antibiotic research and development.

References

Cefamandole Lithium: A Comprehensive Technical Guide on Chemical Structure and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure and stability of cefamandole (B1668816) lithium. The information is curated for researchers, scientists, and professionals involved in drug development and formulation. This document summarizes key physicochemical properties, stability under various conditions, and detailed experimental protocols for stability assessment.

Chemical Structure and Physicochemical Properties

Cefamandole is a second-generation, broad-spectrum cephalosporin (B10832234) antibiotic.[1][2] The lithium salt of cefamandole, cefamandole lithium, possesses the molecular formula C18H17LiN6O5S2 and a molecular weight of 468.44 g/mol .[3] The chemical structure of cefamandole consists of a beta-lactam ring fused to a dihydrothiazine ring, with a mandelamido side chain at position 7 and a 1-methyl-1H-tetrazol-5-yl-thiomethyl group at position 3.[1] The lithium ion is ionically bonded to the carboxylate group at position 4 of the dihydrothiazine ring.

Chemical Structure of this compound

this compound Chemical Structure

Figure 1. Chemical Structure of this compound.

A summary of the key physicochemical properties of cefamandole and its lithium salt is presented in Table 1. This compound is hygroscopic and should be stored in a freezer at -20°C under an inert atmosphere.[3]

Table 1: Physicochemical Properties of Cefamandole and this compound

PropertyValueReference
Cefamandole
Molecular FormulaC18H18N6O5S2
Molecular Weight462.5 g/mol
pKa (acidic)3.4
LogP0.5
Solubility0.581 g/L
This compound
CAS Number58648-57-0
Molecular FormulaC18H17LiN6O5S2
Molecular Weight468.43578 g/mol
Storage Temperature-20°C
Physical DescriptionHygroscopic

Stability Profile

The stability of cefamandole is a critical factor in its formulation, storage, and clinical use. Most of the available stability data pertains to cefamandole nafate, a prodrug that rapidly hydrolyzes to cefamandole in vivo. The stability of this compound is expected to be similar to that of the active cefamandole moiety, particularly in solution.

Stability in Aqueous Solutions

The stability of cefamandole in aqueous solutions is highly dependent on pH and temperature.

  • Effect of pH: Cefamandole nafate exhibits the greatest stability in the pH range of 3.5 to 5. The degradation of cefamandole nafate in aqueous solutions follows first-order kinetics and is subject to specific acid-base catalysis, with degradation catalyzed by both hydrogen and hydroxide (B78521) ions.

  • Effect of Temperature: In solution, cefamandole is more stable at lower temperatures. Cefamandole solutions were found to be stable for approximately five days at 24°C and for 44 days at 5°C. In frozen solutions at -20°C, cefamandole nafate for intravenous administration is stable for at least 26 weeks.

Table 2: Stability of Cefamandole Nafate in Aqueous Solutions

VehicleConcentrationTemperatureStabilityReference
0.9% Sodium Chloride Injection2%24°C~5 days
5% Dextrose Injection2%24°C~5 days
0.9% Sodium Chloride Injection2%5°C44 days
5% Dextrose Injection2%5°C44 days
Water for Injection, USP1g / 3mL-20°C52 weeks
0.9% Sodium Chloride Injection, USP1g / 3mL-20°C52 weeks
5% Dextrose Injection, USP1g / 3mL-20°C52 weeks
0.9% Sodium Chloride Injection, USP1g / 50mL or 100mL-20°C26 weeks
5% Dextrose Injection, USP1g / 50mL or 100mL-20°C26 weeks
0.9% Sodium ChlorideHigh and LowRoom Temp< 8 hours (content drops below 90%)
5% Glucose-Room Temp24 hours
0.9% NaCl-Room Temp24 hours
5% Glucose-4°C7 days
0.9% NaCl-4°C7 days
Solid-State Stability

The stability of cefamandole in the solid state is influenced by temperature and humidity. The degradation of solid cefamandole nafate follows first-order kinetics. Amorphous forms of cephalosporins, including cefamandole sodium and cefamandole nafate, are significantly less stable than their crystalline counterparts, even when dry. The presence of absorbed water generally accelerates the degradation rate and increases the number of degradation products.

Table 3: Solid-State Stability of Cefamandole Nafate

ConditionDegradation KineticsKey FindingsReference
Dry Air (373-393 K)First-orderDegradation occurs at elevated temperatures.
76.4% Relative Humidity (323-353 K)First-orderIncreased humidity accelerates degradation.
>50% Relative Humidity (353 K)First-orderHigher humidity leads to faster degradation.
Amorphous StateApparent first-orderAt least one order of magnitude less stable than crystalline form. Water accelerates decomposition.

Degradation Pathways

The primary degradation pathway for cefamandole, like other β-lactam antibiotics, is the hydrolysis of the β-lactam ring, which leads to the loss of antibacterial activity.

Cefamandole Cefamandole Hydrolysis Hydrolysis (Acid, Base, or Water Catalyzed) Cefamandole->Hydrolysis Degradation Inactive_Metabolites Inactive Metabolites (β-Lactam Ring Cleavage) Hydrolysis->Inactive_Metabolites Results in

Figure 2. Primary Degradation Pathway of Cefamandole.

Other potential degradation pathways for cephalosporins include oxidation and photolysis, although hydrolysis is the most common. The thioether sulfur and the double bond in the dihydrothiazine ring are potential sites for oxidation.

Experimental Protocols

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method is essential for accurately quantifying the concentration of cefamandole and separating it from its degradation products. The following is a general protocol that can be adapted for the analysis of this compound.

Objective: To develop and validate a stability-indicating HPLC method for the determination of this compound in the presence of its degradation products.

Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate (B84403) buffer (e.g., potassium dihydrogen phosphate, sodium phosphate)

  • Acids (e.g., hydrochloric acid, phosphoric acid) for pH adjustment

  • Bases (e.g., sodium hydroxide) for pH adjustment

  • Water (HPLC grade)

  • Forced degradation reagents: Hydrochloric acid, sodium hydroxide, hydrogen peroxide

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions (Example):

  • Mobile Phase: A mixture of a phosphate buffer and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation. For example, a mobile phase of 10 volumes of acetonitrile and 90 volumes of a 0.02 M phosphate buffer (pH 7.0) has been used for a similar cephalosporin.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by scanning the UV spectrum of cefamandole (typically around 254 nm or 270 nm).

  • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Injection Volume: 10-20 µL

Method Validation (as per ICH guidelines):

  • Specificity: Forced degradation studies are performed to demonstrate that the method can separate the intact drug from its degradation products.

    • Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 N HCl) at an elevated temperature.

    • Base Hydrolysis: Treat the drug solution with a base (e.g., 0.1 N NaOH) at room temperature.

    • Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H2O2).

    • Thermal Degradation: Expose the solid drug or its solution to dry heat.

    • Photodegradation: Expose the drug solution to UV and visible light.

  • Linearity: Analyze a series of solutions with known concentrations of this compound to establish a linear relationship between concentration and peak area.

  • Accuracy: Determine the recovery of a known amount of this compound spiked into a placebo mixture.

  • Precision:

    • Repeatability (Intra-day precision): Analyze multiple injections of the same sample on the same day.

    • Intermediate Precision (Inter-day precision): Analyze the same sample on different days, by different analysts, or with different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate) on the results.

cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation (ICH Guidelines) Select_Column Select HPLC Column (e.g., C18) Optimize_MP Optimize Mobile Phase (Buffer, Organic Solvent, pH) Select_Column->Optimize_MP Set_Conditions Set Flow Rate, Wavelength, and Temperature Optimize_MP->Set_Conditions Specificity Specificity Set_Conditions->Specificity Acid Acid Hydrolysis Acid->Specificity Base Base Hydrolysis Base->Specificity Oxidation Oxidation Oxidation->Specificity Thermal Thermal Degradation Thermal->Specificity Photo Photodegradation Photo->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Figure 3. Workflow for Stability-Indicating HPLC Method Development and Validation.

Conclusion

This technical guide provides a detailed overview of the chemical structure and stability of this compound. While much of the available stability data is derived from studies on cefamandole nafate, the information presented offers valuable insights into the expected stability profile of this compound. The primary degradation pathway is hydrolysis of the β-lactam ring, which is influenced by pH, temperature, and moisture. For accurate stability assessment, a validated stability-indicating HPLC method is crucial. The provided experimental protocol serves as a foundation for developing and validating such a method for this compound, ensuring the quality, safety, and efficacy of pharmaceutical formulations containing this antibiotic.

References

An In-depth Technical Guide to the Pharmacology of Cefamandole Lithium

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cefamandole (B1668816) is a second-generation, broad-spectrum cephalosporin (B10832234) antibiotic.[1][2][3][4] While the most clinically utilized form is the prodrug Cefamandole nafate, the lithium salt of Cefamandole is also a formulation used in research and for specific applications.[5][6] This guide provides a comprehensive overview of the pharmacology of Cefamandole, with a focus on its lithium salt form, for researchers, scientists, and drug development professionals. Cefamandole exhibits bactericidal activity against a range of Gram-positive and Gram-negative bacteria.[3][7] However, it is no longer marketed in the United States.[1][2]

Mechanism of Action

The primary mechanism of action for Cefamandole, like other β-lactam antibiotics, is the inhibition of bacterial cell wall synthesis.[1][2][3][7] This process involves several key steps:

  • Binding to Penicillin-Binding Proteins (PBPs): Cefamandole binds to and inactivates PBPs located on the inner membrane of the bacterial cell wall.[1][3][7][8]

  • Inhibition of Transpeptidation: This binding prevents the final transpeptidation step in the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[7]

  • Cell Lysis: The disruption of cell wall synthesis leads to a weakening of the cell wall, making the bacterium susceptible to osmotic lysis and death.[1][3][7]

cluster_drug_action Cefamandole Action cluster_bacterial_process Bacterial Cell Wall Synthesis Cefamandole Cefamandole PBPs Penicillin-Binding Proteins (PBPs) Cefamandole->PBPs Binds to Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBPs->Peptidoglycan_Synthesis Inhibits Cell_Wall Stable Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Leads to Cell_Lysis Cell Lysis and Death Peptidoglycan_Synthesis->Cell_Lysis Leads to

Caption: Mechanism of action of Cefamandole.

Pharmacokinetics

The pharmacokinetic profile of Cefamandole has been well-characterized. It is administered parenterally due to poor absorption from the gastrointestinal tract.[9]

ParameterValueReference
Administration Intravenous (IV) or Intramuscular (IM)[10]
Bioavailability 80-100% (IV)[3]
Protein Binding ~70%[11][12]
Half-life (t½) 32-60 minutes[1]
Time to Peak Concentration (Tmax) 30-120 minutes (IV), 60-120 minutes (IM)[3]
Elimination Primarily renal[3][10]

Pharmacodynamics

Cefamandole has a broad spectrum of activity against many Gram-positive and Gram-negative organisms.[2][3]

OrganismMIC Range (µg/mL)Reference
Streptococcus pneumoniae≤0.1[13]
Staphylococcus aureus≤0.4[13]
Escherichia coli≤1.6 (70% of strains)[13]
Klebsiella pneumoniae≤1.6 (86% of strains)[13]
Proteus mirabilis≤1.6 (88% of strains)[13]
Haemophilus influenzaeSusceptible[3]
Enterobacter spp.Susceptible[14]

Clinical Applications

Cefamandole has been used to treat a variety of serious infections.[1][2]

  • Lower respiratory tract infections[1][3]

  • Urinary tract infections[1][3][15]

  • Skin and soft tissue infections[1][3]

  • Bone and joint infections[1][3]

  • Septicemia[3]

The usual adult dosage is 500 mg to 1 g every 4 to 8 hours.[16]

Adverse Effects

Cefamandole is generally well-tolerated, but some adverse effects have been reported.

Adverse EffectDescriptionReference
Hypersensitivity Rash, urticaria, anaphylaxis. More likely in patients with penicillin allergies.[16][17]
Gastrointestinal Nausea, vomiting, diarrhea, pseudomembranous colitis.[16][17][18]
Hematologic Hypoprothrombinemia (can be associated with bleeding), thrombocytopenia.[17]
Disulfiram-like Reaction A reaction including nausea and vomiting may occur if alcohol is consumed during therapy.[17][19]
Local Reactions Pain at the injection site.[16]

Resistance Mechanisms

Bacterial resistance to Cefamandole can develop through several mechanisms.[7]

  • β-Lactamase Production: Bacteria may produce β-lactamase enzymes that hydrolyze the β-lactam ring of Cefamandole, rendering it inactive.[7][20]

  • Alteration of Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can reduce the binding affinity of Cefamandole to its target.[7]

  • Efflux Pumps: Some bacteria possess efflux pumps that actively transport Cefamandole out of the cell.[7]

  • Reduced Permeability: Changes in the bacterial outer membrane can decrease the permeability of the cell wall to Cefamandole.[7]

cluster_resistance Mechanisms of Resistance Cefamandole Cefamandole Bacterial_Cell Bacterial Cell Cefamandole->Bacterial_Cell Enters Beta_Lactamase β-Lactamase Production Beta_Lactamase->Cefamandole Inactivates Altered_PBPs Altered PBPs Altered_PBPs->Cefamandole Prevents Binding Efflux_Pump Efflux Pump Efflux_Pump->Cefamandole Expels Reduced_Permeability Reduced Permeability Reduced_Permeability->Cefamandole Blocks Entry

Caption: Mechanisms of bacterial resistance to Cefamandole.

Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC of Cefamandole against a bacterial isolate can be determined using the broth microdilution method.

  • Materials: Cefamandole lithium salt, Mueller-Hinton broth (MHB), 96-well microtiter plates, bacterial inoculum standardized to 0.5 McFarland.

  • Procedure:

    • Prepare a serial two-fold dilution of Cefamandole in MHB in the wells of a microtiter plate.

    • Inoculate each well with the standardized bacterial suspension.

    • Include positive (no antibiotic) and negative (no bacteria) control wells.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of Cefamandole that completely inhibits visible bacterial growth.

2. Pharmacokinetic Study Workflow

A typical workflow for a preclinical pharmacokinetic study of Cefamandole is as follows:

Dose_Admin Dose Administration (IV or IM) Blood_Sampling Serial Blood Sampling Dose_Admin->Blood_Sampling Sample_Processing Sample Processing (Plasma Separation) Blood_Sampling->Sample_Processing LC_MS_Analysis LC-MS/MS Analysis Sample_Processing->LC_MS_Analysis Data_Analysis Pharmacokinetic Data Analysis LC_MS_Analysis->Data_Analysis

Caption: General workflow for a pharmacokinetic study.

References

Methodological & Application

Application Notes and Protocols: Preparation of Cefamandole Lithium Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of cefamandole (B1668816) lithium stock solutions for research and development applications. Cefamandole is a second-generation cephalosporin (B10832234) antibiotic effective against a broad spectrum of gram-positive and gram-negative bacteria. Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of experimental results. This protocol includes information on the chemical properties of cefamandole lithium, recommended solvents, and stability data.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for calculating the required mass of the compound for stock solution preparation and for understanding its chemical characteristics.

Table 1: Properties of this compound

PropertyValueReference
Molecular FormulaC₁₈H₁₇LiN₆O₅S₂[1]
Molecular Weight468.43 g/mol [1]
AppearanceWhite to yellowish-white crystalline powder[2]
Storage Temperature-20°C, hygroscopic, under inert atmosphere[1]

Experimental Protocols

Required Materials
  • This compound powder

  • Sterile, deionized or distilled water (for aqueous solutions)

  • Dimethyl sulfoxide (B87167) (DMSO) (for non-aqueous solutions)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile filtration unit with a 0.22 µm filter

  • Sterile, light-protected storage vials (e.g., amber cryovials)

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preparation of Aqueous Stock Solution (10 mg/mL)

This protocol is based on established laboratory methods for preparing aqueous solutions of this compound.

  • Preparation: In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 10 mL of a 10 mg/mL stock solution, weigh out 100 mg of the powder.

  • Dissolution: Transfer the weighed powder to a sterile conical tube. Add a portion of the sterile water (e.g., 8 mL for a final volume of 10 mL) to the tube.

  • Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. The solution should be clear and free of any visible particulates.

  • Volume Adjustment: Add sterile water to reach the final desired volume (e.g., 10 mL).

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected storage vial.

  • Aliquoting and Storage: Aliquot the sterilized stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. For short-term use, solutions can be stored at 2-8°C.

Preparation of Non-Aqueous Stock Solution (DMSO)
  • Preparation: In a sterile environment, weigh the desired amount of this compound powder.

  • Dissolution: Transfer the powder to a sterile conical tube. Add the desired volume of DMSO.

  • Mixing: Tightly cap the tube and vortex until the powder is fully dissolved. Gentle warming (e.g., in a 37°C water bath) may be required to aid dissolution.

  • Sterilization and Storage: If necessary, the solution can be sterilized by filtration through a PTFE syringe filter. Aliquot and store at -20°C in appropriate vials.

Stability

The stability of cefamandole solutions is dependent on the storage temperature and the solvent. While specific stability data for this compound is limited, studies on the closely related cefamandole nafate provide valuable insights.

  • Frozen Storage (-20°C): Aqueous solutions of cefamandole nafate are stable for at least 26 weeks when stored at -20°C.[3] It is recommended to follow a similar storage duration for this compound stock solutions.

  • Refrigerated Storage (2-8°C): Cefamandole nafate solutions are reported to be stable for approximately 44 days at 5°C.[4]

  • Room Temperature: Stability at room temperature is significantly reduced, with cefamandole nafate solutions being stable for approximately 5 days.[3][4]

It is crucial to protect all solutions from light to prevent degradation.

Safety and Handling

This compound is a bioactive compound and should be handled with appropriate care.

  • Always wear appropriate PPE, including a lab coat, gloves, and safety glasses.

  • Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • In case of contact with skin or eyes, rinse immediately with plenty of water.

  • Consult the Safety Data Sheet (SDS) for comprehensive safety information.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the preparation of a this compound stock solution.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_finalization Finalization & Storage weigh Weigh Cefamandole Lithium Powder transfer Transfer to Sterile Tube weigh->transfer add_solvent Add Sterile Solvent (e.g., Water or DMSO) transfer->add_solvent vortex Vortex to Dissolve add_solvent->vortex adjust_volume Adjust to Final Volume vortex->adjust_volume filter Sterile Filter (0.22 µm) adjust_volume->filter aliquot Aliquot into Vials filter->aliquot store Store at -20°C aliquot->store

Caption: Workflow for this compound Stock Solution Preparation.

References

Application Notes and Protocols: Reconstitution and Use of Cefamandole Lithium for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reconstitution, handling, and application of Cefamandole (B1668816) lithium powder for laboratory use. The information is intended to ensure accurate and reproducible experimental results.

Product Information and Storage

Cefamandole lithium is a second-generation cephalosporin (B10832234) antibiotic. For research purposes, it is supplied as a sterile lyophilized powder.

Storage of Lyophilized Powder: Store the unopened vial of this compound powder at 2°C to 8°C. Protect from light.

Reconstitution of this compound

For laboratory applications, this compound can be reconstituted to prepare high-concentration stock solutions, which are then further diluted to working concentrations for various assays.

Recommended Diluents for Stock Solutions:

  • Sterile deionized water

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

Protocol for Reconstituting to a 10 mg/mL Stock Solution:

  • Aseptically add the appropriate volume of sterile diluent to the vial containing the this compound powder. For example, to prepare a 10 mg/mL solution from 100 mg of powder, add 10 mL of diluent.

  • Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking to prevent foaming.

  • Once dissolved, the solution should be clear. If particulates are visible, the solution should not be used.

  • For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Experimental Workflow for Reconstitution

G cluster_preparation Preparation cluster_reconstitution Reconstitution cluster_storage Storage & Use Vial This compound Powder Vial Add_Diluent Aseptically add diluent to vial Vial->Add_Diluent Diluent Sterile Diluent (e.g., Water, PBS, DMSO) Diluent->Add_Diluent Dissolve Gently swirl to dissolve Add_Diluent->Dissolve Inspect Visually inspect for clarity Dissolve->Inspect Aliquot Aliquot into single-use tubes Inspect->Aliquot Store Store at appropriate temperature Aliquot->Store Use Use for experiments Store->Use

Caption: Workflow for the reconstitution of this compound powder.

Quantitative Data Summary

The following tables summarize key quantitative data for reconstituted this compound.

Table 1: Solubility of Cefamandole Salts

SolventCefamandole Sodium (mg/mL)
Water450
Methanol88
DMSO>200

Table 2: Stability of Reconstituted Cefamandole Solutions

Storage TemperatureDiluentStabilityReference
24°C (Room Temp)0.9% NaCl, 5% DextroseApprox. 5 days[1]
5°C (Refrigerated)0.9% NaCl, 5% DextroseApprox. 44 days[1]
-20°C (Frozen)Water for Injection, 0.9% NaCl, 5% DextroseAt least 26 weeks for IV dilutions, 52 weeks for IM dilutions[2]
25°C (Room Temp)0.9% NaClStable for up to 4 hours[3][4]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the determination of the MIC of this compound against a bacterial strain using the broth microdilution method.

Materials:

  • Reconstituted this compound stock solution (e.g., 1 mg/mL)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Bacterial culture in the logarithmic growth phase, adjusted to a 0.5 McFarland standard.

Procedure:

  • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

  • Add 100 µL of the this compound stock solution to the first well of each row to be tested. This will be the highest concentration.

  • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last well.

  • Prepare a bacterial inoculum by diluting the 0.5 McFarland standard suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add 10 µL of the prepared bacterial inoculum to each well, except for a sterility control well.

  • Include a growth control well containing only broth and the bacterial inoculum.

  • Incubate the plate at 35-37°C for 18-24 hours.

  • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[5][6]

Mechanism of Action

Cefamandole is a beta-lactam antibiotic that inhibits the synthesis of the bacterial cell wall.[7][8] Its primary mechanism of action involves the acylation of penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[9][10] This inhibition leads to a weakened cell wall and ultimately results in bacterial cell lysis.[8][9]

Signaling Pathway of Cefamandole Action

G Cefamandole Cefamandole Bacterial_Cell_Wall Bacterial Cell Wall Cefamandole->Bacterial_Cell_Wall penetrates PBPs Penicillin-Binding Proteins (PBPs) Cefamandole->PBPs binds to and inhibits Bacterial_Cell_Wall->PBPs Peptidoglycan_Synthesis Peptidoglycan Synthesis PBPs->Peptidoglycan_Synthesis catalyzes Cell_Wall_Integrity Cell Wall Integrity Compromised Peptidoglycan_Synthesis->Cell_Wall_Integrity leads to Cell_Lysis Bacterial Cell Lysis Cell_Wall_Integrity->Cell_Lysis

Caption: Mechanism of action of Cefamandole.

Safety Precautions

Handle this compound powder and solutions in accordance with standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Wear gloves, a lab coat, and eye protection.

  • Handling: Avoid inhalation of the powder and contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Disposal: Dispose of unused solutions and contaminated materials in accordance with local regulations.

For more detailed safety information, refer to the product's Safety Data Sheet (SDS).

References

Cefamandole Lithium Kirby-Bauer Disk Diffusion Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes detail the standardized procedure for determining the antimicrobial susceptibility of bacteria to Cefamandole lithium using the Kirby-Bauer disk diffusion method. The protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) to ensure accuracy and reproducibility of results.

Principle

The Kirby-Bauer disk diffusion test is a qualitative method to assess the in vitro susceptibility of a bacterial isolate to a particular antimicrobial agent. A standardized inoculum of the test organism is swabbed uniformly across the surface of a specific agar (B569324) medium. A paper disk impregnated with a known concentration of Cefamandole (30 µg) is then placed on the agar surface. The antibiotic diffuses from the disk into the agar, creating a concentration gradient. Following incubation, the diameter of the zone of growth inhibition around the disk is measured. This zone diameter is then compared to established interpretive criteria to categorize the organism as Susceptible (S), Intermediate (I), or Resistant (R) to Cefamandole.

Materials and Reagents

  • Cefamandole (MA) 30 µg antimicrobial susceptibility test disks

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Haemophilus Test Medium (HTM) plates (for Haemophilus influenzae)

  • Tryptic Soy Broth (TSB) or other suitable broth medium

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Forceps or disk dispenser

  • Incubator (35 ± 2°C)

  • Calipers or a ruler for measuring zone diameters

  • Quality control (QC) strains:

    • Staphylococcus aureus ATCC® 25923™

    • Escherichia coli ATCC® 25922™

    • Haemophilus influenzae ATCC® 49766™

Experimental Protocols

Inoculum Preparation
  • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism using a sterile loop.

  • Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).

  • Incubate the broth culture at 35 ± 2°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Adjust the turbidity of the inoculum suspension by adding sterile broth or more bacteria until it matches the 0.5 McFarland standard. This can be done by visual comparison against a white background with contrasting black lines.

Inoculation of the Agar Plate
  • Within 15 minutes of adjusting the inoculum, dip a sterile cotton swab into the suspension.

  • Rotate the swab several times and press it firmly against the inside wall of the tube above the fluid level to remove excess inoculum.

  • Streak the swab evenly over the entire surface of the Mueller-Hinton Agar (or HTM for H. influenzae) plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Finally, run the swab around the rim of the agar.

  • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

Application of Cefamandole Disks
  • Aseptically place a Cefamandole (MA) 30 µg disk onto the surface of the inoculated agar plate using sterile forceps or a disk dispenser.

  • Gently press the disk down to ensure complete contact with the agar surface. Do not move the disk once it has been placed.

  • If multiple antimicrobial disks are being used on the same plate, ensure they are spaced at least 24 mm apart from center to center.

Incubation
  • Invert the plates and place them in an incubator set at 35 ± 2°C within 15 minutes of disk application.

  • Incubate for 16-18 hours for most bacteria. For Staphylococcus spp., incubation for a full 24 hours is recommended to detect potential methicillin (B1676495) resistance.

  • For Haemophilus influenzae, incubate in an atmosphere enriched with 5% CO₂.

Reading and Interpreting Results
  • After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter using calipers or a ruler.

  • View the plate from the back against a dark, non-reflective background, illuminated with reflected light.

  • Compare the measured zone diameter to the interpretive criteria in Table 1 to determine the susceptibility of the isolate.

Data Presentation

Table 1: Interpretive Criteria for Cefamandole (30 µg) Disk Diffusion
Organism GroupDisk ContentZone Diameter (mm)
Susceptible (S)
Enterobacterales30 µg≥ 18
Staphylococcus spp.30 µgSee Note Below

Note on Staphylococcus spp.: According to current CLSI guidelines, the susceptibility of Staphylococcus spp. to most beta-lactam agents, including Cefamandole, is inferred from the results of oxacillin (B1211168) (or cefoxitin) testing. Specific interpretive zone diameters for Cefamandole against Staphylococcus are generally no longer provided. If the isolate is susceptible to oxacillin/cefoxitin, it is considered susceptible to other cephalosporins with established clinical efficacy. If it is resistant to oxacillin/cefoxitin, it should be reported as resistant to Cefamandole.

Quality Control

Quality control must be performed with each new batch or shipment of media and disks, and on each day of testing. The zone diameters for the recommended QC strains must fall within the acceptable ranges specified in Table 2.

Table 2: Quality Control Zone Diameter Ranges for Cefamandole (30 µg) Disk
Quality Control StrainDisk ContentAcceptable Zone Diameter Range (mm)
Escherichia coli ATCC® 25922™30 µg26 - 32
Staphylococcus aureus ATCC® 25923™30 µg26 - 34
Haemophilus influenzae ATCC® 49766™30 µg25 - 31[1]

Note: Haemophilus influenzae ATCC® 49766™ is the recommended quality control strain as it provides more consistent and reliable results with Cefamandole compared to other strains.[1]

Visualizations

Kirby_Bauer_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis A 1. Prepare Inoculum (0.5 McFarland Standard) B 2. Inoculate Agar Plate (Mueller-Hinton or HTM) A->B Swab C 3. Apply Cefamandole Disk (30 µg) B->C Aseptic Technique D 4. Incubate (35°C, 16-24h) C->D Invert Plate E 5. Measure Zone of Inhibition (mm) D->E Post-Incubation F 6. Interpret Results (S, I, R) E->F Compare to Breakpoints

Caption: Experimental workflow for the Cefamandole Kirby-Bauer disk diffusion assay.

QC_Relationship cluster_strains QC Strains Test Kirby-Bauer Assay QC Quality Control Test->QC Validate Ecoli E. coli ATCC 25922 QC->Ecoli Gram-Negative Control Saureus S. aureus ATCC 25923 QC->Saureus Gram-Positive Control Hinfluenzae H. influenzae ATCC 49766 QC->Hinfluenzae Fastidious Control

Caption: Logical relationship of Quality Control strains to the Kirby-Bauer assay.

References

Determining the Minimum Inhibitory Concentration (MIC) of Cefamandole Lithium using Broth Microdilution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefamandole is a second-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against various Gram-positive and Gram-negative bacteria. Determining the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method to quantify the susceptibility of a bacterial strain to an antimicrobial agent. The broth microdilution method is a widely accepted and standardized technique for MIC determination, recommended by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

These application notes provide a detailed protocol for determining the MIC of Cefamandole lithium using the broth microdilution method. The protocol adheres to the general principles outlined by CLSI and EUCAST, ensuring accuracy and reproducibility of results.

Principle of the Broth Microdilution Assay

The broth microdilution assay involves challenging a standardized bacterial inoculum with serial twofold dilutions of an antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after a specified incubation period. This is typically observed as the lowest concentration of the drug in a series of wells that remains clear.

Materials and Reagents

Antimicrobial Agent
  • This compound powder

Bacterial Strains
  • Test organism(s) of interest

  • Quality Control (QC) strains (see Table 1)

Media and Reagents
  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile deionized or distilled water

  • 0.9% sterile saline

  • Tryptic Soy Agar (B569324) (TSA) or other suitable non-selective agar plates

  • 0.5 McFarland turbidity standard

Equipment
  • Sterile 96-well microtiter plates with lids

  • Multichannel and single-channel pipettes

  • Sterile pipette tips

  • Sterile reagent reservoirs

  • Vortex mixer

  • Incubator (35 ± 2 °C)

  • Spectrophotometer or nephelometer (for inoculum standardization)

  • Biological safety cabinet

Experimental Protocols

Preparation of this compound Stock Solution
  • Solvent Selection: Cefamandole sodium salt is soluble in water. It is recommended to use sterile deionized or distilled water as the solvent for this compound.

  • Stock Solution Preparation:

    • Aseptically weigh a precise amount of this compound powder.

    • Calculate the volume of sterile water required to achieve a high-concentration stock solution (e.g., 1280 µg/mL). The following formula can be used: Volume (mL) = [Weight of powder (mg) x Potency (µg/mg)] / Desired concentration (µg/mL)

    • Dissolve the powder completely by vortexing.

    • Sterilize the stock solution by filtration through a 0.22 µm syringe filter if not prepared from sterile powder.

Preparation of Bacterial Inoculum
  • Bacterial Culture: From a fresh (18-24 hours) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.

  • Inoculum Suspension: Transfer the colonies to a tube containing sterile saline.

  • Standardization: Vortex the suspension and adjust its turbidity to match the 0.5 McFarland standard. This corresponds to an approximate cell density of 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used for more accurate standardization (e.g., absorbance of 0.08-0.13 at 625 nm).

  • Final Inoculum Dilution: Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:100 dilution of the standardized suspension.

Broth Microdilution Procedure
  • Plate Labeling: Label a sterile 96-well microtiter plate with the antibiotic, organism, and plate layout.

  • Serial Dilutions:

    • Add 100 µL of CAMHB to all wells except for the first column.

    • Add 200 µL of the this compound working solution (at twice the highest desired final concentration) to the first well of each row to be tested.

    • Perform serial twofold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the desired final concentration range. Discard 100 µL from the last well containing the antibiotic. This will result in 100 µL of varying antibiotic concentrations in each well.

  • Inoculation: Add 100 µL of the final bacterial inoculum to each well, resulting in a final volume of 200 µL and a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Controls:

    • Growth Control: At least one well containing 200 µL of inoculated CAMHB without any antibiotic.

    • Sterility Control: At least one well containing 200 µL of uninoculated CAMHB.

  • Incubation: Cover the plate with a lid and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

Reading and Interpreting Results
  • Visual Inspection: After incubation, visually inspect the plate from the bottom using a reading mirror.

  • MIC Determination: The MIC is the lowest concentration of this compound that shows no visible growth (i.e., the well is clear). A small, faint button of cells at the bottom of the well should be disregarded.

  • Control Verification:

    • The growth control well should show distinct turbidity.

    • The sterility control well should remain clear.

    • The MIC values for the QC strains must fall within the acceptable ranges (see Table 1).

Data Presentation

Table 1: Quality Control (QC) Strains and Expected MIC Ranges
Quality Control StrainATCC NumberCefamandole MIC Range (µg/mL)
Escherichia coli25922Not available in current CLSI/EUCAST guidelines
Staphylococcus aureus29213Not available in current CLSI/EUCAST guidelines
Pseudomonas aeruginosa27853Not applicable (intrinsically resistant)
Enterococcus faecalis29212Not applicable (intrinsically resistant)

Note: Cefamandole is an older antibiotic, and its specific MIC quality control ranges are not listed in the current CLSI M100 or EUCAST QC documents. It is recommended that laboratories establish their own internal quality control ranges by testing the QC strains on multiple occasions (e.g., 20-30 times) to determine a statistically valid range.

Table 2: Example this compound Dilution Series
WellCefamandole Concentration (µg/mL)
164
232
316
48
54
62
71
80.5
90.25
100.125
11Growth Control (0)
12Sterility Control (0)

Mandatory Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock_sol Prepare Cefamandole Lithium Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate stock_sol->serial_dilution inoculum_prep Prepare and Standardize Bacterial Inoculum inoculation Inoculate Plate with Standardized Bacteria inoculum_prep->inoculation serial_dilution->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation read_mic Visually Read MIC incubation->read_mic qc_check Verify QC Strain Results read_mic->qc_check report Report MIC Value qc_check->report

Caption: Workflow for MIC determination by broth microdilution.

Troubleshooting

IssuePossible CauseSuggested Solution
No growth in growth control wellInoculum viability issue or improper media preparation.Use a fresh bacterial culture. Verify the quality of the Mueller-Hinton broth.
Growth in sterility control wellContamination of media or reagents.Use aseptic technique throughout the procedure. Use fresh, sterile reagents.
QC strain MIC out of rangeProcedural error (e.g., incorrect inoculum density, improper incubation).Review and adhere strictly to the protocol. Repeat the test.
"Skipped" wells (growth at higher concentrations than the MIC)Contamination or resistant subpopulations.Repeat the test. Check the purity of the bacterial culture.

Conclusion

Application Notes and Protocols for Sterile Filtration of Cefamandole Lithium in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefamandole (B1668816) is a second-generation cephalosporin (B10832234) antibiotic effective against a broad spectrum of gram-positive and gram-negative bacteria. In cell culture, it can be used to prevent or control bacterial contamination. The lithium salt of Cefamandole is utilized for its solubility and stability in aqueous solutions. Proper sterile filtration is a critical step to ensure the efficacy of the antibiotic and the safety of the cell culture by removing any potential microbial contaminants from the stock solution without compromising the compound's integrity.

These application notes provide a detailed protocol for the preparation and sterile filtration of Cefamandole lithium solutions for use in cell culture. The information is intended to guide researchers in maintaining aseptic conditions and ensuring the quality of their cell culture experiments.

Data Presentation

Table 1: Stability of Cefamandole Solutions

This table summarizes the stability of Cefamandole in different solutions and at various storage temperatures. The data is primarily based on studies of Cefamandole nafate, a prodrug that rapidly hydrolyzes to Cefamandole in aqueous solutions.

Solvent/DiluentConcentrationStorage TemperatureStability DurationReference
0.9% Sodium Chloride Injection2% (w/v)24°C (Room Temperature)Approximately 5 days[1]
5% Dextrose Injection2% (w/v)24°C (Room Temperature)Approximately 5 days[1]
0.9% Sodium Chloride Injection2% (w/v)5°CApproximately 44 days[1]
5% Dextrose Injection2% (w/v)5°CApproximately 44 days[1]
Water for Injection, 0.9% NaCl, or 5% DextroseIntravenous dilutions-20°CAt least 26 weeks[2]
Table 2: Recommended Filter Membranes for Aqueous Solutions

The choice of filter membrane is crucial for sterile filtration to ensure minimal binding of the compound and compatibility with the solvent. For aqueous solutions of this compound, the following membranes are generally recommended.

Membrane MaterialPore Size (µm)Key Characteristics
Polyethersulfone (PES)0.22Low protein binding, high flow rates.
Polyvinylidene fluoride (B91410) (PVDF)0.22Low protein binding, broad chemical compatibility.
Cellulose Acetate (CA)0.22Low protein binding, good for aqueous solutions.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mg/mL this compound stock solution.

Materials:

  • This compound powder

  • Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS)

  • Sterile conical tubes (15 mL or 50 mL)

  • Calibrated analytical balance

  • Sterile spatulas

  • Vortex mixer

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder using a sterile spatula and a calibrated analytical balance. For a 10 mg/mL stock solution, weigh 100 mg of the powder.

  • Transfer the powder to a sterile conical tube.

  • Add the appropriate volume of sterile, nuclease-free water or sterile PBS to the conical tube. For a 100 mg powder, add 10 mL of solvent to achieve a final concentration of 10 mg/mL.

  • Cap the tube tightly and vortex until the powder is completely dissolved and the solution is clear.

  • Visually inspect the solution for any undissolved particles. If particles are present, continue vortexing until a clear solution is obtained.

Sterile Filtration of this compound Stock Solution

This protocol outlines the procedure for sterilizing the prepared this compound stock solution using a syringe filter.

Materials:

  • Prepared this compound stock solution

  • Sterile syringe (e.g., 10 mL or 20 mL)

  • Sterile syringe filter with a 0.22 µm pore size (PES, PVDF, or CA membrane)

  • Sterile, nuclease-free microcentrifuge tubes or cryovials for aliquoting

  • Laminar flow hood

Procedure:

  • Work within a laminar flow hood to maintain sterility.

  • Unpackage the sterile syringe and syringe filter, taking care not to touch the sterile ends.

  • Draw the this compound stock solution into the sterile syringe.

  • Securely attach the sterile syringe filter to the tip of the syringe.

  • Carefully dispense the solution through the filter into sterile, nuclease-free microcentrifuge tubes or cryovials. Apply gentle and steady pressure to the syringe plunger.

  • Aliquot the filtered solution into appropriate working volumes to avoid repeated freeze-thaw cycles.

  • Label the aliquots clearly with the compound name, concentration, and date of preparation.

  • Store the aliquots at -20°C for long-term use. Based on stability data for the related compound Cefamandole nafate, the solution is expected to be stable for at least 6 months at this temperature[2].

Mandatory Visualizations

Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_filter Sterile Filtration cluster_storage Storage and Use weigh Weigh Cefamandole Lithium Powder dissolve Dissolve in Sterile Water or PBS weigh->dissolve draw Draw Solution into Sterile Syringe dissolve->draw attach Attach 0.22 µm Syringe Filter draw->attach filter Filter into Sterile Collection Tubes attach->filter aliquot Aliquot Filtered Solution filter->aliquot store Store at -20°C aliquot->store use Add to Cell Culture Medium store->use

Caption: Workflow for this compound Sterile Filtration.

Potential Signaling Pathways Affected by Lithium

While Cefamandole acts as an antibiotic, the lithium counter-ion can have biological effects. Researchers should be aware of potential off-target effects, particularly in sensitive cell types like neurons. Lithium is known to interact with several signaling pathways.

G cluster_pathways Potential Lithium-Modulated Signaling Pathways cluster_gsk3 GSK-3 Signaling cluster_inositol Inositol Phosphate Signaling cluster_outcomes Cellular Outcomes lithium Lithium (Li+) gsk3 GSK-3β lithium->gsk3 Directly Inhibits impase Inositol Monophosphatase lithium->impase Inhibits neuroprotection Neuroprotection gsk3->neuroprotection gene_expression Altered Gene Expression gsk3->gene_expression akt Akt akt->gsk3 Inhibits cell_proliferation Modulation of Cell Proliferation impase->cell_proliferation

Caption: Potential Signaling Pathways Modulated by Lithium.

Important Considerations

  • Cytotoxicity: While Cefamandole has low toxicity to mammalian cells at typical antibacterial concentrations, it is crucial to determine the optimal non-toxic working concentration for your specific cell line using a dose-response experiment (e.g., MTT or LDH assay).

  • Off-target Effects of Lithium: As illustrated, the lithium ion can have biological effects. If studying signaling pathways, consider using a different salt of Cefamandole or including appropriate controls to account for the effects of lithium.

  • Filter Compatibility: Always ensure the filter membrane is compatible with your solvent. While PES, PVDF, and CA are generally suitable for aqueous solutions, consult the manufacturer's specifications for any specific limitations.

  • Aseptic Technique: Strict aseptic technique is paramount throughout the preparation and filtration process to prevent contamination of the final stock solution and your cell cultures.

References

Application Notes and Protocols for Long-Term Storage of Cefamandole Lithium Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended long-term storage conditions for Cefamandole (B1668816) lithium solutions. The following protocols and data are intended to guide researchers in maintaining the stability and integrity of Cefamandole lithium for laboratory and developmental use.

Introduction

Cefamandole is a second-generation cephalosporin (B10832234) antibiotic effective against a broad spectrum of gram-positive and gram-negative bacteria. Its lithium salt, this compound, is utilized in various research applications. The stability of Cefamandole in aqueous solutions is critical for obtaining accurate and reproducible experimental results. The primary degradation pathway for cephalosporins like Cefamandole involves the hydrolysis of the β-lactam ring, leading to a loss of antibacterial activity. Therefore, proper storage and handling are paramount.

While comprehensive long-term stability data specifically for this compound solutions is limited in publicly available literature, the stability of the active Cefamandole moiety has been studied. The data presented herein is largely based on studies of Cefamandole and its prodrug, Cefamandole nafate, which rapidly converts to Cefamandole in solution.

Recommended Long-Term Storage Conditions

For optimal long-term stability, this compound solutions should be stored frozen. Based on available data for the active drug and its derivatives, the following conditions are recommended:

ParameterRecommended ConditionNotes
Temperature -20°C or lowerFrozen solutions of the related compound, Cefamandole nafate, have shown stability for up to 52 weeks at -20°C[1]. Aqueous standards of this compound have been stored at -4°C[2]. Lower temperatures, such as -80°C, may further extend shelf-life.
pH 6.0A study on an HPLC assay for Cefamandole used a mobile phase adjusted to pH 6.0[2]. Maintaining a neutral to slightly acidic pH is generally advisable for β-lactam stability. A gradual decrease in pH has been noted in frozen solutions over time[1].
Solvent/Diluent Water for Injection, 0.9% Sodium ChlorideStudies on the stability of Cefamandole and its nafate salt have utilized these common diluents[1].
Container Glass or Polyvinyl Chloride (PVC)Cefamandole nafate solutions have been shown to be stable in both glass and PVC containers when stored at -20°C.
Light Exposure Protect from lightAs a general practice for antibiotic solutions, protection from light is recommended to prevent potential photodegradation.

Stability Data Summary

The following tables summarize the stability of Cefamandole and Cefamandole nafate solutions under various conditions.

Table 1: Stability of Cefamandole Solutions

Storage TemperatureSolventStability DurationReference
5°C0.9% Sodium Chloride Injection, 5% Dextrose Injection44 days
24°C0.9% Sodium Chloride Injection, 5% Dextrose InjectionApproximately 5 days

Table 2: Stability of Frozen Cefamandole Nafate Solutions

Storage TemperatureDiluentStability DurationObservationsReference
-10°CIntramuscular dilutionsUnstableSamples did not freeze completely and were turbid upon thawing.
-10°CIntravenous dilutions in 5% DextroseUnstableA transient haze developed.
-20°CIntramuscular dilutions52 weeksStable.
-20°CIntravenous dilutions26 weeksStable in glass or PVC containers.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Sterile Water for Injection or 0.9% Sodium Chloride Injection

  • Sterile vials (glass or polypropylene)

  • Calibrated balance

  • Sterile filters (0.22 µm)

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder.

  • Reconstitute the powder with the appropriate volume of sterile Water for Injection or 0.9% Sodium Chloride to achieve the desired concentration.

  • Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a sterile recipient vial.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Label each aliquot clearly with the compound name, concentration, date of preparation, and storage conditions.

  • Store the aliquots at -20°C or below.

Protocol for Stability Testing by High-Performance Liquid Chromatography (HPLC)

This protocol is based on a published method for the analysis of Cefamandole in biological fluids and general practices for stability-indicating HPLC assays.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

Reagents:

Chromatographic Conditions (Example):

ParameterCondition
Mobile Phase Methanol/aqueous solution (31/69 by volume) containing 500 µL of phosphoric acid, 20 mmol of sodium sulfate, and 200 µL of triethylamine per liter, adjusted to pH 6.0 with NaOH.
Column Reversed-phase C18
Detection UV at 254 nm
Flow Rate 1.0 mL/min (typical, may require optimization)
Injection Volume 20 µL (typical, may require optimization)
Column Temperature Ambient or controlled (e.g., 25°C)

Stability Study Procedure:

  • Prepare this compound solutions at the desired concentration in the selected solvent.

  • Store the solutions under the specified storage conditions (e.g., -20°C, 5°C, 25°C).

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 weeks), remove an aliquot for analysis.

  • Allow the frozen samples to thaw completely at room temperature before analysis.

  • Inject the samples into the HPLC system.

  • Monitor the peak area of the Cefamandole peak. A decrease in the peak area over time indicates degradation.

  • The appearance of new peaks suggests the formation of degradation products.

Diagrams

Mechanism of Action of Cefamandole

Cefamandole exerts its antibacterial effect by interfering with the synthesis of the bacterial cell wall.

G Mechanism of Action of Cefamandole Cefamandole Cefamandole PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Cefamandole->PBP Binds to and inhibits Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Catalyzes CellWall Bacterial Cell Wall Synthesis Crosslinking->CellWall Final step in Lysis Cell Lysis and Death CellWall->Lysis Inhibition leads to

Caption: Cefamandole inhibits bacterial cell wall synthesis by targeting PBPs.

General Degradation Pathway of Cefamandole

The primary degradation pathway for Cefamandole in aqueous solution is the hydrolysis of the β-lactam ring, which is common to cephalosporin antibiotics.

G General Degradation Pathway of Cefamandole Cefamandole Cefamandole (Active) Hydrolysis Hydrolysis of β-lactam ring Cefamandole->Hydrolysis Inactive Inactive Degradation Products Hydrolysis->Inactive G Experimental Workflow for Stability Testing Prep Prepare this compound Solution Store Store at Defined Conditions (e.g., -20°C, 5°C, 25°C) Prep->Store Sample Sample at Predetermined Time Points Store->Sample Analyze Analyze by HPLC Sample->Analyze Data Quantify Cefamandole and Degradation Products Analyze->Data Report Report Stability Profile Data->Report

References

Application Notes and Protocols for Cefamandole Lithium as a Reference Standard in Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefamandole is a second-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria. Its lithium salt, Cefamandole lithium, serves as a crucial reference standard in antimicrobial susceptibility testing (AST). Accurate and reproducible AST is fundamental for clinical diagnostics, surveillance studies, and the development of new antimicrobial agents. These application notes provide detailed protocols for using this compound as a reference standard in broth microdilution, agar (B569324) dilution, and disk diffusion susceptibility testing methods, adhering to established standards.

Quality Control Parameters

The reliability of AST results is ensured by the routine testing of quality control (QC) strains. The following table summarizes the acceptable quality control ranges for Cefamandole when testing standard ATCC® reference strains. It is important to note that while historical data exists, Cefamandole QC ranges are not included in the most recent versions of the Clinical and Laboratory Standards Institute (CLSI) M100 document. The data presented below is sourced from available reference materials and should be used with the acknowledgment of its historical context.

Quality Control StrainMethodAntimicrobial AgentAcceptable Quality Control Range
Escherichia coli ATCC® 25922Disk DiffusionCefamandole (30 µg)26-32 mm
Broth/Agar DilutionCefamandoleNot readily available
Staphylococcus aureus ATCC® 25923Disk DiffusionCefamandole (30 µg)26-34 mm
Broth/Agar DilutionCefamandoleNot readily available
Pseudomonas aeruginosa ATCC® 27853Disk DiffusionCefamandole (30 µg)Not available
Broth/Agar DilutionCefamandoleNot available

Note: The quality control ranges for disk diffusion are sourced from Liofilchem® product documentation.[1][2] MIC quality control ranges for Cefamandole against these strains are not listed in recent CLSI or EUCAST guidelines.

Experimental Protocols

Preparation of this compound Stock Solution

A stock solution of this compound should be prepared on the day of the test.

  • Determine Potency: Refer to the Certificate of Analysis for the specific potency of the this compound reference standard.

  • Weighing: Accurately weigh a sufficient amount of the this compound powder.

  • Dissolving: Dissolve the powder in a suitable solvent as indicated on the Certificate of Analysis (typically sterile distilled water or a specified buffer).

  • Calculation of Concentration: Calculate the volume of solvent needed to achieve a desired stock concentration (e.g., 1280 µg/mL) using the following formula:

    Volume of Solvent (mL) = (Weight of Powder (mg) x Potency (µg/mg)) / Desired Stock Concentration (µg/mL)

  • Sterilization: If necessary, sterilize the stock solution by membrane filtration using a 0.22 µm filter.

Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of this compound in a liquid growth medium.

Materials:

  • This compound stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • QC strain inoculum (prepared to a 0.5 McFarland standard and then diluted)

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

Protocol:

  • Plate Preparation: Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

  • Serial Dilution:

    • Add 50 µL of the this compound stock solution to the first well of a row.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to achieve the desired concentration range. Discard 50 µL from the last well containing the antimicrobial.

  • Inoculum Preparation:

    • Select 4-5 well-isolated colonies of the QC strain from an 18-24 hour non-selective agar plate.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well, resulting in a final volume of 100 µL per well.

  • Controls:

    • Growth Control: A well containing 100 µL of inoculated broth without the antimicrobial agent.

    • Sterility Control: A well containing 100 µL of uninoculated broth.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Agar Dilution Method

This method determines the MIC of this compound by incorporating it into an agar medium.

Materials:

  • This compound stock solution

  • Molten Mueller-Hinton Agar (MHA) (maintained at 45-50°C)

  • Sterile petri dishes

  • QC strain inoculum (prepared to a 0.5 McFarland standard)

  • Inoculum replicator (optional)

  • Incubator (35°C ± 2°C)

Protocol:

  • Plate Preparation:

    • Prepare a series of this compound dilutions at 10 times the final desired concentrations.

    • Add 2 mL of each antimicrobial dilution to 18 mL of molten MHA to create a series of agar plates with the final desired concentrations of this compound.

    • Pour the agar into sterile petri dishes and allow them to solidify.

  • Inoculum Preparation: Prepare the inoculum of the QC strain to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Spot-inoculate approximately 1-2 µL of the standardized bacterial suspension onto the surface of each agar plate, allowing for the testing of multiple strains on a single plate. Allow the inoculum spots to dry before inverting the plates.

  • Controls: Include a growth control plate containing no antimicrobial agent.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that inhibits the visible growth of the QC strain.

Disk Diffusion Method (Kirby-Bauer)

This method assesses the susceptibility of a bacterial isolate to Cefamandole by measuring the zone of growth inhibition around a disk impregnated with a specific amount of the antimicrobial.

Materials:

  • Cefamandole antimicrobial disks (30 µg)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • QC strain inoculum (prepared to a 0.5 McFarland standard)

  • Sterile cotton swabs

  • Forceps or disk dispenser

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Protocol:

  • Inoculum Preparation: Prepare an inoculum of the QC strain equivalent to a 0.5 McFarland standard.

  • Inoculation:

    • Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60° between each streaking to ensure uniform growth.

  • Disk Application:

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.

    • Aseptically apply a 30 µg Cefamandole disk to the surface of the agar using sterile forceps or a disk dispenser.

    • Gently press the disk down to ensure complete contact with the agar surface.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours in ambient air.

  • Reading Results: Measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter using a ruler or caliper. Compare the measurement to the established QC ranges.

Visualizations

AST_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis start Start: Receive Isolate/ QC Strain prep_inoculum Prepare Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Medium with Test Organism prep_inoculum->inoculate prep_media Prepare Test Medium (Broth/Agar) prep_media->inoculate prep_antibiotic Prepare this compound Stock & Dilutions add_antibiotic Introduce Cefamandole (Incorporate in Agar/Add to Broth/ Place Disk) prep_antibiotic->add_antibiotic inoculate->add_antibiotic incubate Incubate (35°C ± 2°C, 16-20h) add_antibiotic->incubate read_results Read Results (Measure Zone/Determine MIC) incubate->read_results compare_qc Compare to QC Ranges read_results->compare_qc interpret Interpret Results (Susceptible/Intermediate/Resistant) compare_qc->interpret report Report Findings interpret->report

Caption: Workflow for Antimicrobial Susceptibility Testing.

Cefamandole_MoA cluster_bacterium Bacterial Cell cefamandole Cefamandole pbp Penicillin-Binding Proteins (PBPs) cefamandole->pbp Binds to & Inhibits cell_wall Cell Wall Synthesis (Peptidoglycan Cross-linking) pbp->cell_wall Catalyzes lysis Cell Lysis & Death pbp->lysis Inhibition leads to cell_wall->lysis Weakened wall leads to

Caption: Mechanism of Action of Cefamandole.

References

Application Notes and Protocols for Cefamandole Lithium in Automated Susceptibility Testing Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of Cefamandole lithium in common automated antimicrobial susceptibility testing (AST) systems. The information is intended to guide researchers and laboratory professionals in understanding the principles, applications, and practical considerations for determining the susceptibility of bacterial isolates to this second-generation cephalosporin (B10832234).

Introduction to Cefamandole

Cefamandole is a broad-spectrum, second-generation cephalosporin antibiotic effective against a variety of Gram-positive and Gram-negative bacteria. Its lithium salt, this compound, is utilized in in vitro diagnostic testing. The bactericidal action of Cefamandole results from the inhibition of bacterial cell wall synthesis. It demonstrates activity against many Gram-positive cocci and a range of Gram-negative bacilli.

Mechanism of Action

Cefamandole, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The primary mechanism involves the acylation of penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This inhibition disrupts the integrity of the cell wall, leading to cell lysis and death.

Mechanism of Action of Cefamandole cluster_bacteria Bacterial Cell Bacterial_Cell_Wall Bacterial Cell Wall (Peptidoglycan Synthesis) Cell_Lysis Cell Lysis and Death Bacterial_Cell_Wall->Cell_Lysis Weakened wall leads to PBPs Penicillin-Binding Proteins (PBPs) PBPs->Bacterial_Cell_Wall Inhibits synthesis of Cefamandole Cefamandole Cefamandole->PBPs Binds to

Figure 1: Simplified signaling pathway of Cefamandole's mechanism of action.

Application in Automated Susceptibility Testing Systems

Automated systems provide rapid and standardized antimicrobial susceptibility results, crucial for timely clinical decision-making and epidemiological surveillance. This compound can be incorporated into the test panels of various automated systems, including the VITEK® 2, MicroScan WalkAway, and BD Phoenix™. These systems utilize broth microdilution principles to determine the Minimum Inhibitory Concentration (MIC) of Cefamandole against specific bacterial isolates.

Note: The availability of Cefamandole on commercially available, pre-formulated panels for these systems may vary by region and panel configuration. It is essential to consult the product catalogs of the respective manufacturers (bioMérieux for VITEK 2, Beckman Coulter for MicroScan, and Becton Dickinson for BD Phoenix) for the most current information. For research purposes, custom panels may be an option.

Quantitative Data Summary

The interpretation of MIC values is dependent on clinical breakpoints established by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Disclaimer: The following tables provide a structural framework for the necessary quantitative data. The specific breakpoint values are subject to change and must be obtained from the most recent official publications of CLSI (e.g., M100 document) and EUCAST.

Table 1: Cefamandole MIC Breakpoints (CLSI)

Organism GroupSusceptible (S) (µg/mL)Intermediate (I) (µg/mL)Resistant (R) (µg/mL)
EnterobacteriaceaeRefer to current M100Refer to current M100Refer to current M100
Staphylococcus aureusRefer to current M100Refer to current M100Refer to current M100
Other OrganismsRefer to current M100Refer to current M100Refer to current M100

Table 2: Cefamandole MIC Breakpoints (EUCAST)

Organism GroupSusceptible (S) (µg/mL)Intermediate (I) (µg/mL)Resistant (R) (µg/mL)
EnterobacteriaceaeRefer to current tablesRefer to current tablesRefer to current tables
Staphylococcus aureusRefer to current tablesRefer to current tablesRefer to current tables
Other OrganismsRefer to current tablesRefer to current tablesRefer to current tables

Table 3: Quality Control (QC) Ranges for Cefamandole

QC StrainMethodAcceptable MIC Range (µg/mL)Source
Escherichia coli ATCC® 25922Broth MicrodilutionRefer to current standardsCLSI/EUCAST
Staphylococcus aureus ATCC® 29213Broth MicrodilutionRefer to current standardsCLSI/EUCAST
Pseudomonas aeruginosa ATCC® 27853Broth MicrodilutionRefer to current standardsCLSI/EUCAST

Experimental Protocols

The following are generalized protocols for performing AST with this compound on major automated systems. It is imperative to consult the manufacturer's specific instructions for each system and panel type.

General Workflow for Automated AST

The workflow for automated AST is a multi-step process that begins with a pure culture of the test organism and culminates in an interpreted susceptibility profile.

General Automated AST Workflow Start Start: Pure Bacterial Culture Inoculum_Prep Inoculum Preparation (Standardized Suspension) Start->Inoculum_Prep Panel_Inoculation AST Panel/Card Inoculation Inoculum_Prep->Panel_Inoculation System_Loading Loading into Automated System Panel_Inoculation->System_Loading Incubation_Reading Automated Incubation and Kinetic Reading System_Loading->Incubation_Reading Data_Analysis Data Analysis and MIC Determination Incubation_Reading->Data_Analysis Interpretation Interpretation using Breakpoints (S, I, R) Data_Analysis->Interpretation Report Final Report Generation Interpretation->Report

Figure 2: A logical diagram illustrating the general workflow of automated AST.

Protocol for Broth Microdilution (Reference Method)

This protocol outlines the fundamental steps for the broth microdilution method, which is the reference method that automated systems are based on.

Materials:

  • This compound analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile saline or deionized water

  • Pipettes and sterile tips

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent as recommended by the supplier.

  • Serial Dilutions: Perform serial two-fold dilutions of the Cefamandole stock solution in CAMHB within the 96-well plates to achieve the desired concentration range.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or water, adjusted to the turbidity of a 0.5 McFarland standard. This suspension should be further diluted in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: Determine the MIC by visually inspecting the plates for the lowest concentration of Cefamandole that completely inhibits visible bacterial growth.

Protocol for VITEK® 2 System

Materials:

  • VITEK® 2 AST card containing Cefamandole (if available)

  • VITEK® 2 instrument and accessories (DensiCHEK™)

  • Sterile saline

  • Pure culture of the test organism

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline and standardize the turbidity using the DensiCHEK™ to meet the manufacturer's requirements.

  • Card Inoculation: Place the standardized suspension and the VITEK 2 AST card into the cassette. The VITEK 2 instrument will automatically fill the card with the inoculum.

  • Incubation and Reading: The instrument automates the incubation, reading, and interpretation of the results. The system's expert software will provide an MIC value and a categorical interpretation (S, I, R).

Protocol for MicroScan WalkAway System

Materials:

  • MicroScan panel containing Cefamandole (if available)

  • MicroScan WalkAway instrument and accessories

  • Inoculum water and appropriate reagents

  • Pure culture of the test organism

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum using either the turbidity standard method or the PROMPT™ Inoculation System, following the manufacturer's instructions.

  • Panel Rehydration and Inoculation: Rehydrate and inoculate the MicroScan panel with the prepared inoculum.

  • Incubation and Reading: Place the inoculated panel into the MicroScan WalkAway instrument. The system will automatically incubate, read, and interpret the results, providing an MIC and categorical interpretation.

Protocol for BD Phoenix™ Automated Microbiology System

Materials:

  • BD Phoenix™ AST panel with Cefamandole (if available)

  • BD Phoenix™ instrument and accessories

  • BD Phoenix™ ID/AST broth

  • Pure culture of the test organism

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial suspension in the BD Phoenix ID broth and adjust to a 0.5 McFarland standard using the BD PhoenixSpec™ nephelometer.

  • Panel Inoculation: Transfer the standardized inoculum to the BD Phoenix AST broth, which is then used to inoculate the BD Phoenix panel.

  • Incubation and Reading: Load the inoculated panel into the BD Phoenix instrument. The system will automatically incubate, read the results using a redox indicator, and provide an MIC and categorical interpretation based on its expert system.

Quality Control

Adherence to a rigorous quality control program is essential for ensuring the accuracy and reliability of AST results.

Procedure:

  • Perform QC testing on each new lot of AST panels and reagents.

  • Use the recommended ATCC® reference strains (e.g., E. coli ATCC® 25922, S. aureus ATCC® 29213, and P. aeruginosa ATCC® 27853).

  • The resulting MIC values for the QC strains must fall within the acceptable ranges specified by CLSI and/or EUCAST.

  • If QC results are out of range, investigate the cause, take corrective action, and repeat the testing. Do not report patient results until QC is within the acceptable range.

Limitations

  • The performance of automated systems can be affected by the inoculum density, media variations, and the specific resistance mechanisms of the tested organism.

  • Cefamandole is not active against Pseudomonas aeruginosa.

  • Breakpoints for Cefamandole may not be available for all organisms in the CLSI and EUCAST guidelines.

  • The availability of Cefamandole on standard commercial panels may be limited.

Conclusion

Automated systems provide an efficient and standardized method for determining the susceptibility of bacterial isolates to this compound. Accurate and reliable results depend on the use of standardized protocols, appropriate quality control measures, and interpretation based on the latest clinical breakpoints from regulatory bodies. For research and drug development, understanding the principles and protocols of these systems is crucial for generating high-quality, reproducible data. Always refer to the most current documentation from the instrument manufacturer and standards development organizations (CLSI and EUCAST) for the most accurate and up-to-date information.

Application Note and Protocol: Stability Testing of Cefamandole Lithium in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefamandole (B1668816) is a second-generation cephalosporin (B10832234) antibiotic effective against a broad spectrum of gram-positive and gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which ultimately leads to cell lysis. The stability of cefamandole in aqueous solutions is a critical parameter for the development of liquid dosage forms and for ensuring its therapeutic efficacy. The primary degradation pathway for cefamandole, like other β-lactam antibiotics, is the hydrolysis of the β-lactam ring, rendering the drug inactive.

This application note provides a detailed protocol for assessing the stability of Cefamandole Lithium in aqueous solutions. The protocol includes procedures for forced degradation studies under various stress conditions, including hydrolysis (acidic and basic), oxidation, and thermal stress. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is described for the separation and quantification of Cefamandole from its degradation products. This protocol is intended to guide researchers in establishing the stability profile of this compound, which is essential for formulation development, shelf-life determination, and regulatory submissions.

Materials and Equipment

2.1 Reagents

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Sodium hydroxide (B78521) (analytical grade)

  • Hydrochloric acid (analytical grade)

  • Hydrogen peroxide (30%, analytical grade)

  • Purified water (HPLC grade)

2.2 Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Water bath or oven for thermal stress studies

  • Photostability chamber (optional)

  • Syringe filters (0.45 µm)

Experimental Protocols

3.1 Preparation of Solutions

3.1.1 Phosphate Buffer (pH 7.0)

  • Dissolve an appropriate amount of potassium dihydrogen phosphate in purified water to a concentration of 0.05 M.

  • Adjust the pH to 7.0 with a dilute solution of sodium hydroxide or orthophosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter.

3.1.2 this compound Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask.

  • Dissolve the standard in a small amount of purified water and then dilute to the mark with the same solvent.

  • This stock solution should be prepared fresh daily and protected from light.

3.2 HPLC Method for Stability Testing

A stability-indicating HPLC method is crucial for separating the intact Cefamandole from its degradation products.

  • Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of phosphate buffer (pH 7.0) and acetonitrile (e.g., in a ratio of 85:15 v/v). The exact ratio may need to be optimized for best separation.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

3.3 Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of the analytical method. A target degradation of 5-20% is generally considered optimal.

3.3.1 Acid Hydrolysis

  • To 5 mL of the this compound stock solution (1000 µg/mL) in a suitable flask, add 5 mL of 0.1 M hydrochloric acid.

  • Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, and 24 hours).

  • At each time point, withdraw an aliquot, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase to a final concentration of approximately 100 µg/mL.

  • Analyze the samples by HPLC.

3.3.2 Base Hydrolysis

  • To 5 mL of the this compound stock solution (1000 µg/mL) in a suitable flask, add 5 mL of 0.1 M sodium hydroxide.

  • Keep the solution at room temperature and monitor the degradation at various time points (e.g., 30 minutes, 1, 2, and 4 hours), as base hydrolysis is typically faster.

  • At each time point, withdraw an aliquot, neutralize it with 0.1 M hydrochloric acid, and dilute with the mobile phase to a final concentration of approximately 100 µg/mL.

  • Analyze the samples by HPLC.

3.3.3 Oxidative Degradation

  • To 5 mL of the this compound stock solution (1000 µg/mL) in a suitable flask, add 5 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, and 24 hours), protected from light.

  • At each time point, withdraw an aliquot and dilute with the mobile phase to a final concentration of approximately 100 µg/mL.

  • Analyze the samples by HPLC.

3.3.4 Thermal Degradation

  • Place a solution of this compound (e.g., 100 µg/mL in purified water) in a tightly capped vial.

  • Expose the solution to a higher temperature (e.g., 70°C) in a water bath or oven.

  • Sample at various time points (e.g., 24, 48, 72, and 96 hours).

  • Cool the samples to room temperature before analysis by HPLC.

Data Presentation

The results of the stability testing should be summarized in clear and concise tables to facilitate comparison and analysis.

Table 1: HPLC Method Validation Parameters (Hypothetical Data)

ParameterResultAcceptance Criteria
Linearity (r²)0.9995≥ 0.999
Range (µg/mL)10 - 150-
Accuracy (% Recovery)99.5%98.0% - 102.0%
Precision (%RSD)< 1.0%≤ 2.0%
Limit of Detection (LOD)0.1 µg/mL-
Limit of Quantification (LOQ)0.3 µg/mL-

Table 2: Summary of Forced Degradation Studies of this compound (Hypothetical Data)

Stress ConditionTime (hours)Cefamandole Remaining (%)Degradation Product 1 (%)Degradation Product 2 (%)
0.1 M HCl, 60°C 0100.00.00.0
892.15.81.1
2485.310.22.5
0.1 M NaOH, RT 0100.00.00.0
190.57.30.8
478.215.13.7
3% H₂O₂, RT 0100.00.00.0
895.43.10.5
2488.98.21.9
Thermal, 70°C 0100.00.00.0
2496.82.10.3
7291.56.51.0

Visualization of Workflows and Pathways

5.1 Experimental Workflow

The following diagram illustrates the general workflow for the stability testing of this compound.

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare Cefamandole Lithium Stock Solution stress_acid Acid Hydrolysis prep_stock->stress_acid Expose to Stress stress_base Base Hydrolysis prep_stock->stress_base Expose to Stress stress_oxid Oxidative Degradation prep_stock->stress_oxid Expose to Stress stress_therm Thermal Degradation prep_stock->stress_therm Expose to Stress prep_stress Prepare Stress Agents (Acid, Base, Oxidant) prep_stress->stress_acid prep_stress->stress_base prep_stress->stress_oxid sampling Sample at Time Points stress_acid->sampling stress_base->sampling stress_oxid->sampling stress_therm->sampling hplc HPLC Analysis sampling->hplc Inject into HPLC data Data Processing and Reporting hplc->data Quantify and Qualify

Experimental workflow for this compound stability testing.

5.2 Cefamandole Degradation Pathway

The primary degradation pathway for Cefamandole in aqueous solution is the hydrolysis of the β-lactam ring, which leads to the loss of antibacterial activity.

G cefamandole Cefamandole (Active) intermediate Tetrahedral Intermediate cefamandole->intermediate Nucleophilic Attack by H₂O / OH⁻ degraded Inactive Product (Hydrolyzed Cefamandole) intermediate->degraded β-Lactam Ring Opening

Troubleshooting & Optimization

Technical Support Center: Cefamandole Lithium Degradation Product Identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cefamandole lithium. The information provided addresses common issues encountered during the identification and characterization of its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Cefamandole?

A1: Cefamandole, a second-generation cephalosporin, primarily degrades through the hydrolysis of its β-lactam ring, a characteristic degradation pathway for many β-lactam antibiotics.[1][2][3][4] Additionally, studies on the closely related Cefamandole nafate have identified several other degradation pathways, including isomerization of the double bond in the dihydrothiazine ring, decarboxylation, and the formation of various isomers such as Δ³-isomers and 7-epimers.[5]

Q2: What are the expected degradation products of Cefamandole under stress conditions?

A2: Forced degradation studies on Cefamandole nafate have led to the identification and characterization of numerous degradation products. These include isomers, products of hydrolysis, and other modified structures. A detailed study has successfully elucidated the structures of 19 unknown impurities and degradation products. While the exact profile for this compound may have slight variations, the core degradation products are expected to be similar. For other cephalosporins, common degradation products include desacetyl derivatives and lactones.

Q3: What analytical techniques are most suitable for identifying Cefamandole degradation products?

A3: High-Performance Liquid Chromatography (HPLC) is a fundamental technique for separating Cefamandole from its degradation products. For structural elucidation and definitive identification, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass analyzers like Time-of-Flight (TOF) or Ion Trap (IT), are highly recommended. These methods provide both retention time data and mass spectral information, which are crucial for identifying unknown compounds.

Q4: How can I develop a stability-indicating HPLC method for Cefamandole?

A4: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. To develop such a method for Cefamandole, you should perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). The resulting samples, containing a mixture of the parent drug and its degradation products, are then used to develop an HPLC method with sufficient resolution to separate all components. The method should be validated according to ICH guidelines.

Troubleshooting Guides

Problem 1: Poor resolution between Cefamandole and its degradation peaks in HPLC.
Possible Cause Troubleshooting Step
Inappropriate mobile phase composition Modify the organic-to-aqueous ratio. Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) and different aqueous phase pH values.
Incorrect column selection Try a different stationary phase (e.g., C8 instead of C18) or a column with a different particle size or length to improve separation efficiency.
Suboptimal gradient profile Adjust the gradient slope and duration. A shallower gradient can often improve the resolution of closely eluting peaks.
Temperature fluctuations Use a column oven to maintain a stable temperature, as temperature can affect retention times and selectivity.
Problem 2: Difficulty in identifying unknown peaks in the chromatogram.
Possible Cause Troubleshooting Step
Lack of mass information Couple your HPLC system to a mass spectrometer (LC-MS). This will provide mass-to-charge ratio (m/z) information for each peak, which is essential for identification.
Complex fragmentation patterns Utilize tandem mass spectrometry (MS/MS) to fragment the ions of the unknown peaks. The resulting fragmentation pattern can provide structural clues for identification.
Co-eluting peaks Improve the chromatographic separation using the steps outlined in Problem 1. Even with MS detection, co-elution can complicate spectral interpretation.
Problem 3: Inconsistent or irreproducible degradation profiles.
Possible Cause Troubleshooting Step
Variable stress conditions Ensure that the conditions for forced degradation (temperature, pH, reagent concentration, light exposure) are precisely controlled and documented for each experiment.
Sample preparation inconsistencies Standardize your sample preparation protocol, including solvent volumes, dissolution time, and filtration steps.
Instability of degradation products Some degradation products may themselves be unstable. Analyze samples as soon as possible after preparation and consider storing them at low temperatures if immediate analysis is not feasible.

Quantitative Data Summary

The following table summarizes the types of degradation products identified for Cefamandole nafate in a comprehensive study. This provides a reference for the potential degradants that may be observed for this compound.

Degradation Product Type Number Identified Analytical Method for Identification
Isomers (Δ³-isomer, 7-epimer)MultipleRP-HPLC, HPSEC, LC-IT-TOF-MS
Other Degradation Impurities19RP-HPLC, HPSEC, LC-IT-TOF-MS
Polymerized Impurities2HPSEC-IT-TOF-MS

Experimental Protocols

Forced Degradation Studies

A general protocol for performing forced degradation studies on this compound is as follows:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2-8 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for a specified period. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat a solution of this compound with 3-30% hydrogen peroxide at room temperature for a specified duration.

  • Thermal Degradation: Expose solid this compound to dry heat (e.g., 105°C) for an extended period.

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) and/or visible light for a defined period.

Note: The duration and conditions of the stress testing should be adjusted to achieve a target degradation of 5-20% of the active pharmaceutical ingredient.

HPLC Method for Separation of Degradation Products

The following is an example of a starting point for an HPLC method, which should be optimized for your specific application:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.02 M phosphate (B84403) buffer, pH adjusted to a suitable value (e.g., 3.0 or 7.0).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: A linear gradient starting with a low percentage of Mobile Phase B and increasing over time to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where Cefamandole and its expected degradation products absorb (e.g., 254 nm or 270 nm).

  • Injection Volume: 10-20 µL.

Visualizations

G cluster_workflow Experimental Workflow for Degradation Product Identification cluster_degradation Forced Degradation cluster_analysis Analytical Identification Cefamandole This compound Acid Acid Hydrolysis Cefamandole->Acid Base Base Hydrolysis Cefamandole->Base Oxidation Oxidation Cefamandole->Oxidation Thermal Thermal Cefamandole->Thermal Photo Photolysis Cefamandole->Photo HPLC HPLC Separation Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS Analysis HPLC->LCMS MSMS MS/MS Fragmentation LCMS->MSMS Structure Structure Elucidation MSMS->Structure

Caption: Workflow for Cefamandole degradation studies.

G cluster_degradation_pathways Primary Degradation Pathways Cefamandole Cefamandole BetaLactamHydrolysis β-Lactam Ring Hydrolysis Cefamandole->BetaLactamHydrolysis Aqueous Conditions (Acid/Base) Isomerization Isomerization (e.g., Δ³-isomer) Cefamandole->Isomerization Stress Conditions Decarboxylation Decarboxylation Cefamandole->Decarboxylation Thermal Stress

Caption: Key degradation pathways of Cefamandole.

References

troubleshooting inconsistent Cefamandole lithium MIC results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during Minimum Inhibitory Concentration (MIC) testing with Cefamandole lithium.

Troubleshooting Guide

Inconsistent this compound MIC results can arise from a variety of factors. This guide will help you systematically troubleshoot and identify the potential source of variability in your experiments.

Issue: High Variability in MIC Results Between Replicates or Experiments

High variability is a common challenge in antimicrobial susceptibility testing. Use the following workflow to diagnose the potential source of the inconsistency.

Troubleshooting_Workflow cluster_start cluster_protocol Protocol Adherence cluster_reagents Reagents and Materials cluster_observation Observation and Interpretation cluster_organism Organism-Specific Factors cluster_solution Resolution start Start: Inconsistent MIC Results protocol_check Review CLSI/EUCAST Protocol Adherence start->protocol_check inoculum_check Verify Inoculum Preparation (0.5 McFarland, correct dilution) protocol_check->inoculum_check Inoculum OK? media_check Confirm Media Preparation (pH, supplements) inoculum_check->media_check Media OK? repeat_assay Repeat Assay with Controls inoculum_check->repeat_assay No, correct inoculum prep incubation_check Check Incubation Conditions (Time, Temperature, Atmosphere) media_check->incubation_check Incubation OK? media_check->repeat_assay No, remake media cefamandole_check Assess this compound Stock (Proper solvent, storage, age) incubation_check->cefamandole_check Protocol OK? incubation_check->repeat_assay No, adjust conditions qc_strain_check Evaluate QC Strain MIC (Within acceptable range?) cefamandole_check->qc_strain_check Reagent OK? cefamandole_check->repeat_assay No, prepare fresh stock plate_check Inspect Microtiter Plates (Consistent type, potential for binding) qc_strain_check->plate_check QC OK? qc_strain_check->repeat_assay No, investigate QC failure skipped_wells Observe for 'Skipped Wells' plate_check->skipped_wells Plates OK? plate_check->repeat_assay No, use consistent plates endpoint_reading Standardize Endpoint Reading (Visual vs. automated) skipped_wells->endpoint_reading No skipped wells? skipped_wells->repeat_assay Yes, indicates potential issue. Repeat to confirm. resistance_check Consider Emergence of Resistance (Especially with Enterobacter spp.) endpoint_reading->resistance_check Reading consistent? endpoint_reading->repeat_assay No, retrain readers resistance_check->repeat_assay No resistance issues? resistance_check->repeat_assay Possible, consider further testing

Caption: Troubleshooting workflow for inconsistent MIC results.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of inconsistent this compound MIC results?

Inconsistent MIC values can stem from several experimental factors. The most common sources of variability include the bacterial inoculum size, the composition and pH of the growth medium, incubation time, and the handling of the this compound stock solution.[1][2] Adherence to standardized protocols from organizations like the Clinical and Laboratory Standards Institute (CLSI) is crucial for reproducibility.[2][3]

Q2: I'm observing "skipped wells" in my microdilution plate. What does this mean and how do I interpret the MIC?

"Skipped wells" refer to the phenomenon where a well shows no bacterial growth at a lower concentration of an antimicrobial agent, while growth is observed in wells with higher concentrations.[1] This can be caused by technical errors, such as improper dilution of the agent, or a paradoxical effect of the compound at certain concentrations. If skipped wells are observed, the experiment should be repeated to rule out technical error. The CLSI advises caution in interpreting results when this occurs.

Q3: Can the type of 96-well plate I use affect my MIC results for this compound?

Yes, the material of the microtiter plate can influence the outcome of susceptibility testing. Some compounds can adsorb to the plastic of the plates, reducing the effective concentration of the drug in the well. It is important to use plates made of a material that does not interact with this compound. Consistency in the type and brand of plates used across experiments is recommended to minimize variability.

Q4: How long should I incubate my MIC assay for this compound?

For most standard broth microdilution MIC assays, an incubation period of 18-24 hours is recommended. It is essential to adhere to a consistent incubation time as specified in your validated protocol. Prolonged incubation can lead to an apparent increase in the MIC.

Q5: My MIC results for Enterobacter species are particularly inconsistent. Is there a known reason for this?

Yes, studies have shown that Enterobacter species can have a high mutation rate to Cefamandole resistance. This can lead to the emergence of resistant variants during the course of the assay, resulting in inconsistent MICs, especially with higher inoculum sizes. Broth dilution MICs for Enterobacter and Cefamandole have been observed to be consistently higher than agar (B569324) dilution MICs, which may be due to the detection of these resistant variants.

Data Summary Tables

Table 1: Key Experimental Parameters for Broth Microdilution MIC Testing

ParameterRecommendationRationale
Bacterial Inoculum Final concentration of 5 x 105 CFU/mLInoculum size has a significant effect on MIC results.
Growth Medium Cation-adjusted Mueller-Hinton Broth (CAMHB)Standard medium for susceptibility testing to ensure reproducibility.
Incubation Time 18-24 hoursConsistent incubation time is critical for reliable MIC determination.
Incubation Temperature 35 ± 2°COptimal temperature for the growth of most clinically relevant bacteria.
This compound Solvent Water or 0.1 M phosphate (B84403) buffer (pH 6.0)Ensures proper dissolution and stability of the antibiotic.

Table 2: Quality Control Strains and Expected MIC Ranges

QC StrainCLSI DocumentExpected MIC Range (µg/mL)
Escherichia coli ATCC® 25922M100Refer to the latest CLSI M100 supplement for specific ranges
Staphylococcus aureus ATCC® 29213M100Refer to the latest CLSI M100 supplement for specific ranges
Pseudomonas aeruginosa ATCC® 27853M100Refer to the latest CLSI M100 supplement for specific ranges
Enterococcus faecalis ATCC® 29212M100Refer to the latest CLSI M100 supplement for specific ranges

Note: The specific acceptable QC ranges are updated annually in the CLSI M100 document. Always refer to the current version for the most accurate information.

Detailed Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

I. Preparation of this compound Stock Solution
  • Weigh the appropriate amount of this compound powder.

  • Dissolve the powder in sterile water or 0.1 M phosphate buffer (pH 6.0) to create a high-concentration stock solution (e.g., 1280 µg/mL).

  • Ensure the stock solution is clear and fully dissolved.

  • Store the stock solution at ≤ -60°C in small aliquots to avoid repeated freeze-thaw cycles.

II. Preparation of Bacterial Inoculum
  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

  • Inoculate the colonies into a suitable broth (e.g., Tryptic Soy Broth).

  • Incubate the broth at 35 ± 2°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

  • Dilute the standardized bacterial suspension in Cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of 5 x 105 CFU/mL in the test wells.

III. Assay Procedure

MIC_Assay_Workflow cluster_prep Preparation cluster_plate Plate Loading cluster_incubation Incubation cluster_reading Result Interpretation prep_antibiotic Prepare Cefamandole Dilutions (2-fold serial dilution in CAMHB) add_antibiotic Add 50 µL of Cefamandole Dilutions to Wells prep_antibiotic->add_antibiotic prep_inoculum Prepare Standardized Inoculum (Diluted to 2x final concentration) add_inoculum Add 50 µL of 2x Inoculum to Wells (Final volume = 100 µL) prep_inoculum->add_inoculum add_antibiotic->add_inoculum add_controls Prepare Controls: - Growth Control (Inoculum + CAMHB) - Sterility Control (CAMHB only) add_inoculum->add_controls incubate Incubate at 35 ± 2°C for 18-24 hours add_controls->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic

Caption: Standard workflow for a broth microdilution MIC assay.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in CAMHB directly in a 96-well microtiter plate. The typical final volume in each well before adding the inoculum is 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and the target bacterial concentration of 5 x 105 CFU/mL.

  • Controls:

    • Growth Control: Include at least one well with 50 µL of CAMHB and 50 µL of the bacterial inoculum (no antibiotic).

    • Sterility Control: Include at least one well with 100 µL of CAMHB only (no bacteria or antibiotic).

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.

  • MIC Determination: Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. The growth control well should show distinct turbidity, and the sterility control well should remain clear.

References

Technical Support Center: Optimizing Cefamandole Lithium for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Cefamandole (B1668816) lithium in in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Cefamandole?

A1: Cefamandole is a second-generation cephalosporin (B10832234) antibiotic. Its bactericidal action results from the inhibition of cell wall synthesis in susceptible bacteria.[1][2] Like other beta-lactam antibiotics, Cefamandole binds to and inactivates penicillin-binding proteins (PBPs) located on the inner side of the bacterial cell wall. This inactivation prevents the final transpeptidation step of peptidoglycan synthesis, leading to a weakened cell wall and subsequent cell lysis.[2]

Q2: What is the general spectrum of activity for Cefamandole?

A2: Cefamandole exhibits a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[1][3] It is effective against many strains of Staphylococcus aureus (including some penicillin-resistant strains), Streptococcus species (though not typically Enterococcus faecalis), and various Enterobacteriaceae such as Escherichia coli, Klebsiella species, and Proteus species.[1][3] Notably, it also shows activity against many strains of Enterobacter and indole-positive Proteus that are often resistant to other cephalosporins.[2]

Q3: How should I prepare a stock solution of Cefamandole lithium?

A3: For in vitro susceptibility testing, this compound should be dissolved in a suitable solvent to create a high-concentration stock solution, which is then serially diluted in the appropriate broth medium. Water for Injection is a common solvent.[4] It is crucial to ensure the powder is completely dissolved. For detailed instructions on preparing stock solutions for antimicrobial susceptibility testing, refer to the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

Q4: What is the recommended storage condition for this compound solutions?

A4: Aqueous solutions of Cefamandole nafate (a prodrug that rapidly hydrolyzes to Cefamandole) are stable for at least 26 weeks when stored at -20°C in glass or PVC containers.[4] Reconstituted solutions of Cefamandole have been found to be stable for approximately five days at 24°C and 44 days at 5°C.[5] To maintain potency, it is recommended to prepare fresh working solutions for each experiment or store aliquots of the stock solution at -20°C or lower and protect them from light. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Higher than expected MIC values Inoculum effect: Some bacteria, like Enterobacter species, can exhibit a significant increase in MIC with a higher inoculum size.[3]Standardize the inoculum density according to CLSI guidelines (typically ~5 x 10^5 CFU/mL for broth microdilution).
Drug degradation: Cefamandole, like other beta-lactams, can degrade in aqueous solutions, especially at non-optimal pH or elevated temperatures.Prepare fresh working solutions for each assay. Ensure the pH of the test medium is within the recommended range (typically neutral). Cefamandole nafate shows the greatest stability at a pH of 3.5-5.[6]
Resistant variants: A high frequency of resistant variants within the bacterial population can lead to higher MICs, particularly in broth dilution methods.Consider using agar (B569324) dilution methods to supplement broth dilution results, as this can sometimes mitigate the impact of resistant subpopulations.
Precipitation in stock or working solutions Low temperature of media: Adding a concentrated stock solution to cold media can decrease its solubility.Always use pre-warmed (37°C) cell culture media for dilutions.
High final concentration: The final concentration of Cefamandole in the media exceeds its aqueous solubility limit.Decrease the final working concentration. Determine the maximum soluble concentration by performing a solubility test.
Improper mixing: Rapidly adding a concentrated stock to the media without adequate mixing can cause localized supersaturation and precipitation.Add the stock solution dropwise to the media while gently vortexing or swirling to ensure rapid and even dispersion.
Inconsistent results between experiments Variation in media components: Different batches of Mueller-Hinton broth or other media can have slight variations in cation concentration, which can affect the activity of some antibiotics.Use the same lot of media for a series of related experiments to minimize variability.
pH of the media: The activity of Cefamandole can be influenced by the pH of the culture medium.Ensure the pH of the Mueller-Hinton broth is within the standardized range (7.2-7.4) before use.

Data Presentation

Table 1: Cefamandole MIC50 and MIC90 Values for Selected Gram-Positive Bacteria

OrganismNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus1000.51.0
Staphylococcus epidermidis501.04.0
Streptococcus pneumoniae750.250.5
Streptococcus pyogenes500.120.25

Note: These are representative values and may vary depending on the specific strains and testing conditions.

Table 2: Cefamandole MIC50 and MIC90 Values for Selected Gram-Negative Bacteria

OrganismNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli2002.08.0
Klebsiella pneumoniae1501.04.0
Proteus mirabilis1000.52.0
Enterobacter cloacae754.016.0
Haemophilus influenzae500.251.0

Note: These are representative values and may vary depending on the specific strains and testing conditions.

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water).

    • Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Further dilute the suspension in CAMHB to a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the Cefamandole dilutions.

    • Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of Cefamandole that completely inhibits visible growth.

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

This protocol is a follow-up to the MIC determination.

  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a 10-100 µL aliquot.

  • Plating and Incubation:

    • Spread the aliquot onto a non-selective agar plate (e.g., Tryptic Soy Agar).

    • Incubate the plates at 35 ± 2°C for 18-24 hours.

  • Result Interpretation:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of Cefamandole that results in a ≥99.9% reduction in the initial inoculum count.

Mandatory Visualizations

G cluster_prep Preparation cluster_assay Assay cluster_results Results stock Prepare Cefamandole Stock Solution dilutions Serial Dilutions in Mueller-Hinton Broth stock->dilutions inoculate Inoculate Microtiter Plate dilutions->inoculate inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculum->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic subculture Subculture from clear wells to agar plates read_mic->subculture incubate_mbc Incubate agar plates at 37°C for 18-24 hours subculture->incubate_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc

Caption: Experimental workflow for MIC and MBC determination.

G cluster_pathway Bacterial Cell Wall Synthesis precursors Cytoplasmic Synthesis of Peptidoglycan Precursors transport Transport of Precursors across Cell Membrane precursors->transport transglycosylation Transglycosylation (Polymerization of Glycan Chains) transport->transglycosylation transpeptidation Transpeptidation (Cross-linking of Peptide Chains) transglycosylation->transpeptidation cell_wall Stable Peptidoglycan Cell Wall transpeptidation->cell_wall pbp Penicillin-Binding Proteins (PBPs) pbp->transpeptidation cefamandole Cefamandole cefamandole->pbp Binds to and inactivates

Caption: Mechanism of action of Cefamandole.

G start Start problem Inconsistent or Unexpected In Vitro Assay Results? start->problem check_stock Check Stock Solution: - Freshly prepared? - Stored correctly? - No precipitation? problem->check_stock Yes end Consistent Results problem->end No check_inoculum Verify Inoculum Density: - 0.5 McFarland standard? - Correct final concentration? check_stock->check_inoculum check_media Examine Culture Media: - Correct type (e.g., CAMHB)? - pH within range? - Same lot number? check_inoculum->check_media check_protocol Review Protocol: - Correct incubation time/temp? - Accurate dilutions? check_media->check_protocol troubleshoot_precipitation Troubleshoot Precipitation: - Use pre-warmed media - Slower addition with mixing - Check final concentration check_protocol->troubleshoot_precipitation troubleshoot_mic Address High MIC: - Confirm inoculum size - Consider inoculum effect - Test for resistant variants troubleshoot_precipitation->troubleshoot_mic troubleshoot_mic->end

Caption: Troubleshooting workflow for Cefamandole in vitro assays.

References

Technical Support Center: Cefamandole Lithium Spectrophotometric Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing spectrophotometric methods for the analysis of Cefamandole (B1668816) lithium.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the spectrophotometric analysis of Cefamandole?

The spectrophotometric analysis of Cefamandole is based on the principle that the Cefamandole molecule contains a chromophore, the β-lactam ring system conjugated with other structural features, which absorbs ultraviolet (UV) light at a specific wavelength. According to the Beer-Lambert law, the amount of UV light absorbed is directly proportional to the concentration of Cefamandole in the solution. This allows for the quantitative determination of the drug.

Q2: What is the typical wavelength maximum (λmax) for Cefamandole analysis?

While the exact λmax can be influenced by the solvent and pH, the UV spectrum of Cefamandole typically exhibits a maximum absorbance around 270 nm. It is crucial to determine the λmax experimentally using a scanning spectrophotometer with the specific solvent system being used for the analysis.

Q3: Does the lithium salt interfere with the spectrophotometric reading of Cefamandole?

Lithium ions do not absorb light in the UV-Visible range and therefore do not directly interfere with the spectrophotometric analysis of the Cefamandole moiety. However, the salt form can influence the solubility and stability of the compound in different solvents, which can indirectly affect the results.

Q4: How can I validate my spectrophotometric method for Cefamandole?

Method validation should be performed according to the International Conference on Harmonisation (ICH) Q2(R1) guidelines.[1][2] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or excipients.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[1]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[2]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[2]

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[1]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Troubleshooting Guide

Issue 1: Inconsistent or Drifting Absorbance Readings
Potential Cause Troubleshooting Step Explanation
Instrument Warm-up Allow the spectrophotometer's lamp to warm up for at least 15-30 minutes before use.[3]The light source needs to stabilize to provide a consistent baseline and reliable readings.
Sample Degradation Prepare fresh solutions of Cefamandole, especially in aqueous media. Protect solutions from light and heat.Cefamandole, like other β-lactam antibiotics, is susceptible to hydrolysis, which alters its chemical structure and, consequently, its absorbance profile.[4]
Sample Evaporation Use cuvettes with caps, especially for volatile solvents or during long measurements.Evaporation of the solvent will increase the concentration of the analyte, leading to an upward drift in absorbance.
Temperature Fluctuations Ensure the spectrophotometer is in a temperature-controlled environment, away from drafts or direct sunlight.Temperature can affect the rate of chemical reactions (degradation) and the solvent's properties, causing readings to drift.
Air Bubbles Check the cuvette for air bubbles before each reading. Gently tap the cuvette to dislodge them.[3]Bubbles in the light path will scatter light, leading to erroneously high and unstable absorbance readings.
Issue 2: Poor Linearity in the Calibration Curve
Potential Cause Troubleshooting Step Explanation
Concentration Range Ensure your calibration standards are within the linear range of the assay. You may need to dilute more concentrated samples.At very high concentrations, intermolecular interactions and stray light can cause deviations from the Beer-Lambert law. The optimal absorbance range is typically 0.1–1.0 AU.[3]
Inaccurate Dilutions Use calibrated micropipettes and volumetric flasks. Ensure thorough mixing after each dilution step.Errors in the preparation of standard solutions are a common cause of non-linearity.
Stray Light Check that the spectrophotometer's sample compartment is securely closed during measurements.Extraneous light reaching the detector can lead to inaccurate readings, particularly at high absorbance values.
Chemical Interactions Investigate potential interactions between Cefamandole and the solvent or buffer components at higher concentrations.Analyte-solvent interactions can alter the molar absorptivity at high concentrations.
Issue 3: Unexpected Peaks or High Background Absorbance
Potential Cause Troubleshooting Step Explanation
Contaminated Solvent Use high-purity, spectroscopy-grade solvents. Run a baseline scan of the solvent alone to check for impurities.Solvents can contain impurities that absorb in the UV range, contributing to the background signal.
Dirty or Scratched Cuvettes Clean cuvettes thoroughly with an appropriate solvent. Inspect for scratches. Always handle cuvettes by the frosted sides.[3]Fingerprints, smudges, or scratches on the cuvette's optical surfaces scatter light and can introduce interfering absorbance peaks.
Improper Blanking Use the exact same solvent or buffer for the blank measurement as used for dissolving the sample.[3]The blank measurement is designed to subtract the absorbance of the solvent and the cuvette. Any mismatch will result in background absorbance.
Presence of Excipients If analyzing a pharmaceutical formulation, excipients may have UV absorbance. Prepare a "placebo" solution containing all excipients except Cefamandole to use as a blank.Many pharmaceutical excipients can interfere with the analysis. A placebo blank can help to negate this interference.
Degradation Products Analyze samples as quickly as possible after preparation. Consider performing stability studies to identify the absorbance characteristics of degradation products.The hydrolysis or oxidation of Cefamandole can produce new compounds with their own absorbance spectra, which may overlap with the analyte peak.[4]

Experimental Protocols

Protocol 1: Preparation of Standard and Sample Solutions
  • Solvent Selection: A suitable solvent is 0.1 M hydrochloric acid (HCl) in methanol (B129727) or purified water. The choice of solvent should be validated for stability and lack of interference.

  • Standard Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh approximately 10 mg of Cefamandole Lithium reference standard.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the chosen solvent. Mix thoroughly.

  • Working Standard Solutions:

    • Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 5, 10, 15, 20, 25 µg/mL) in the same solvent.

  • Sample Solution (from a pharmaceutical formulation):

    • Accurately weigh a quantity of the formulation powder equivalent to a known amount of Cefamandole.

    • Transfer to a volumetric flask of appropriate size.

    • Add the solvent, sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

    • Dilute to volume with the solvent and mix well.

    • Filter the solution through a 0.45 µm filter to remove any insoluble excipients.

    • Make a final dilution to bring the expected concentration within the range of the calibration curve.

Protocol 2: Spectrophotometric Measurement
  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamp to stabilize for at least 15-30 minutes.[3]

    • Set the wavelength to the predetermined λmax (e.g., ~270 nm).

  • Blanking:

    • Fill a clean quartz cuvette with the same solvent used for the standards and samples.

    • Place the cuvette in the sample holder and zero the instrument (set absorbance to 0.000).

  • Measurement:

    • Empty the cuvette, rinse it with the next solution to be measured, and then fill it with the solution.

    • Measure the absorbance of each of the working standard solutions and the sample solution.

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance of the standards versus their known concentrations.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is generally considered acceptable.

    • Use the equation of the line to calculate the concentration of Cefamandole in the sample solution based on its measured absorbance.

Visualizations

Experimental_Workflow Diagram 1: General Experimental Workflow cluster_prep 1. Preparation cluster_instrument 2. Instrumentation cluster_measurement 3. Measurement cluster_analysis 4. Analysis prep Solution Preparation stock Prepare Stock Solution (this compound RS) prep->stock sample_prep Prepare Sample Solution (Dissolve, Filter, Dilute) prep->sample_prep instrument Instrument Setup prep->instrument cal_std Prepare Calibration Standards (Serial Dilutions) stock->cal_std warmup Spectrophotometer Warm-up (15-30 min) instrument->warmup measurement Measurement instrument->measurement set_wl Set Wavelength (λmax) warmup->set_wl blank Zero Instrument with Blank set_wl->blank measure_std Measure Absorbance of Standards measurement->measure_std analysis Data Analysis measurement->analysis measure_sample Measure Absorbance of Sample measure_std->measure_sample cal_curve Construct Calibration Curve analysis->cal_curve regression Perform Linear Regression cal_curve->regression calc_conc Calculate Sample Concentration regression->calc_conc

Caption: Diagram 1: General Experimental Workflow for Cefamandole Analysis.

Troubleshooting_Tree Diagram 2: Troubleshooting Decision Tree start Problem with Absorbance Reading q_drift Readings Drifting / Inconsistent? start->q_drift q_high_bg High Background / Unexpected Peaks? start->q_high_bg [if not drifting] q_linearity Poor Linearity? start->q_linearity [if readings stable] drift_check_stability Check Sample Stability (Prepare Fresh Solution) q_drift->drift_check_stability Yes bg_check_cuvette Clean Cuvette & Handle Properly q_high_bg->bg_check_cuvette Yes lin_check_range Verify Concentration Range (Dilute if necessary) q_linearity->lin_check_range Yes drift_check_temp Check for Bubbles & Temperature Fluctuations drift_check_stability->drift_check_temp drift_check_warmup Ensure Instrument is Warmed Up drift_check_temp->drift_check_warmup bg_check_blank Re-run Blank with Correct Solvent bg_check_cuvette->bg_check_blank bg_check_solvent Check Solvent Purity bg_check_blank->bg_check_solvent bg_check_excipients Consider Excipient Interference bg_check_solvent->bg_check_excipients lin_check_dilutions Check Accuracy of Dilutions lin_check_range->lin_check_dilutions lin_check_stray Ensure Sample Compartment is Closed lin_check_dilutions->lin_check_stray

Caption: Diagram 2: Troubleshooting Decision Tree for Common Issues.

Degradation_Pathway Diagram 3: Cefamandole Degradation and Spectral Interference cef_stable Cefamandole (Intact) Absorbs at ~270 nm hydrolysis Hydrolysis (H₂O, pH, Temp) cef_stable->hydrolysis degradation_prod Degradation Products (Opened β-Lactam Ring) hydrolysis->degradation_prod spectral_shift Loss of original chromophore degradation_prod->spectral_shift new_peaks Formation of new chromophores degradation_prod->new_peaks interference Spectral Interference spectral_shift->interference new_peaks->interference result_under Underestimation of Cefamandole Concentration interference->result_under result_overlap Peak Overlap / Broadening interference->result_overlap

Caption: Diagram 3: Cefamandole Degradation and Spectral Interference.

References

Technical Support Center: Preventing Cefamandole Lithium Precipitation in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Cefamandole lithium in cell culture, encountering precipitation can be a frustrating obstacle. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you identify the cause of precipitation and maintain a clear, effective culture medium.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture?

Cefamandole is a second-generation, broad-spectrum cephalosporin (B10832234) antibiotic.[1] In cell culture, its lithium salt is used to prevent or eliminate bacterial contamination, ensuring the uncontaminated growth of eukaryotic cells for research purposes.

Q2: I've observed a precipitate in my culture medium after adding this compound. What are the likely causes?

Precipitation of this compound in culture media can stem from several factors:

  • Exceeding Solubility Limits: Every compound has a solubility limit in a given solvent. If the concentration of this compound in your culture medium exceeds this limit, it will precipitate out of the solution.

  • pH of the Medium: The solubility and stability of β-lactam antibiotics like Cefamandole are highly dependent on pH.[2] Most cell culture media are buffered to a physiological pH of 7.2-7.4, but shifts in this pH can reduce the antibiotic's solubility.[2]

  • Temperature: Temperature can significantly impact solubility. Adding a cold, concentrated stock solution of this compound to a warmer culture medium can cause a temporary decrease in solubility, leading to precipitation.

  • Interaction with Media Components: Culture media are complex mixtures of salts, amino acids, vitamins, and other components. Divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), present in many media formulations, can potentially interact with Cefamandole to form insoluble salts.[3][4]

  • Degradation: Cefamandole, like other β-lactam antibiotics, can degrade over time, and its degradation products may be less soluble than the parent compound.

Q3: How can I distinguish between this compound precipitate and other common precipitates in cell culture?

Other common sources of precipitation in cell culture include salt crystallization, protein aggregation from serum, and cellular debris.[5] this compound precipitate may appear as fine, crystalline particles. To confirm if the precipitate is Cefamandole, you can prepare a cell-free medium with the same concentration of the antibiotic and observe if the precipitate forms under the same incubation conditions.

Troubleshooting Guide

If you encounter precipitation of this compound in your culture media, follow these steps to diagnose and resolve the issue.

Initial Assessment
  • Visual Inspection: Characterize the precipitate. Is it crystalline or amorphous? Did it appear immediately after adding the antibiotic or develop over time?

  • Microscopic Examination: Observe a sample of the medium under a microscope to differentiate the precipitate from potential microbial contamination.

  • Centrifugation: Gently centrifuge a sample of the turbid medium. If the precipitate forms a pellet, it confirms the presence of insoluble material.

Troubleshooting Flowchart

The following diagram outlines a systematic approach to troubleshooting this compound precipitation.

G start Precipitation Observed check_contamination Microscopic Examination: Is it microbial contamination? start->check_contamination discard Discard Culture & Review Aseptic Technique check_contamination->discard Yes not_contamination Precipitate is non-biological check_contamination->not_contamination No check_concentration Is the Cefamandole concentration too high? not_contamination->check_concentration lower_concentration Lower working concentration check_concentration->lower_concentration Yes check_stock Review stock solution preparation and storage check_concentration->check_stock No end Problem Resolved lower_concentration->end check_ph Is the media pH optimal (7.2-7.4)? check_stock->check_ph adjust_ph Calibrate pH meter & adjust media pH check_ph->adjust_ph No check_temp Was a cold stock added to warm media? check_ph->check_temp Yes adjust_ph->end warm_stock Warm stock to room temp before adding check_temp->warm_stock Yes check_media_interaction Could it be an interaction with media components? check_temp->check_media_interaction No warm_stock->end test_solubility Perform a solubility test in your specific media check_media_interaction->test_solubility Possibly test_solubility->end

Caption: Troubleshooting flowchart for this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a sterile, concentrated stock solution of this compound.

Materials:

  • This compound powder

  • Sterile, high-purity water or Dimethyl Sulfoxide (DMSO)

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile syringe (10 mL or 20 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile microcentrifuge tubes

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder.

  • Dissolving: Add a small amount of the chosen sterile solvent (water or DMSO) to the conical tube containing the powder. Vortex or swirl gently until the powder is completely dissolved.

  • Bringing to Final Volume: Add the sterile solvent to reach the final desired concentration.

  • Sterile Filtration: Draw the this compound solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and filter-sterilize the solution into a new sterile conical tube.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the sterile stock solution into smaller, sterile microcentrifuge tubes.

  • Storage: Label the aliquots with the antibiotic name, concentration, and date of preparation. Store at -20°C for long-term use.

Protocol 2: Determining the Solubility of this compound in Culture Medium

This protocol will help you determine the approximate solubility limit of this compound in your specific culture medium.

Materials:

  • This compound stock solution

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Sterile serological pipettes

Procedure:

  • Prepare Serial Dilutions: Create a series of dilutions of your this compound stock solution in your culture medium. It is recommended to test a range of concentrations above and below your intended working concentration.

  • Incubation: Incubate the tubes or plate under the same conditions as your cell cultures (e.g., 37°C, 5% CO₂).

  • Observation: Visually inspect for precipitation at regular intervals (e.g., 1, 6, 12, and 24 hours).

  • Record Results: Note the highest concentration at which no precipitate is observed. This will provide an estimate of the practical solubility limit of this compound in your specific experimental conditions.

Data Presentation

Table 1: Solubility of Cefamandole Sodium in Various Solvents

SolventSolubility (mg/mL)Reference
Water450[6]
Methanol88[6]
DMSO>200[6]

Note: This data is for Cefamandole Sodium. The solubility of this compound may vary.

Mechanism of Action and Degradation Pathway

Mechanism of Action

Cefamandole is a β-lactam antibiotic that inhibits bacterial cell wall synthesis. It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final step of peptidoglycan synthesis. By inhibiting PBPs, Cefamandole prevents the cross-linking of the peptidoglycan chains, leading to a weakened cell wall and ultimately, bacterial cell lysis.

G cefamandole Cefamandole pbp Penicillin-Binding Proteins (PBPs) in Bacterial Cell Wall cefamandole->pbp Binds to inhibition Inhibition of Peptidoglycan Cross-linking pbp->inhibition Leads to weak_wall Weakened Bacterial Cell Wall inhibition->weak_wall lysis Cell Lysis and Bacterial Death weak_wall->lysis

Caption: Mechanism of action of Cefamandole.

Potential Degradation Pathway

β-lactam antibiotics like Cefamandole are susceptible to degradation, primarily through hydrolysis of the β-lactam ring. This process can be accelerated by changes in pH and temperature. The degradation products are generally inactive as antibiotics and may have different solubility profiles.

G cefamandole Cefamandole (Active) hydrolysis Hydrolysis of β-lactam ring cefamandole->hydrolysis degraded_product Inactive Degradation Products (Potentially Insoluble) hydrolysis->degraded_product factors Influencing Factors: - pH - Temperature - Time factors->hydrolysis

Caption: Simplified degradation pathway of Cefamandole.

References

Cefamandole Lithium Cross-Reactivity with other Beta-Lactams: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cross-reactivity of cefamandole (B1668816) lithium with other beta-lactam antibiotics.

Frequently Asked Questions (FAQs)

1. What is the primary determinant of cross-reactivity between cefamandole and other beta-lactams?

The primary determinant of cross-reactivity among beta-lactam antibiotics, including cefamandole, is the structural similarity of the R1 side chain.[1][2][3] While all beta-lactams share a core beta-lactam ring, allergic reactions are most commonly directed against the variable side chains.[1][2][3] The R2 side chain can also play a role in immunogenicity, although it is considered less significant than the R1 side chain.[1][4] In the case of cefamandole, both its (R)-mandelamido R1 side group and its N-methylthiotetrazole (NMTT) R2 side group are important considerations for potential cross-reactivity.[5][6]

2. With which beta-lactams does cefamandole share similar side chains?

Cefamandole's potential for cross-reactivity is primarily linked to similarities in its R1 and R2 side chains with other beta-lactams.

  • R1 Side Chain ((R)-mandelamido): Cefamandole shares a similar R1 side chain with penicillin G, ampicillin, and other cephalosporins like cephalexin, cefaclor, and cefadroxil.[1][7]

  • R2 Side Chain (N-methyltetrazole-thiol - NMTT): Cefamandole shares an identical NMTT R2 side chain with cefoperazone (B1668861), cefotetan, and cefonicid.[4][8] This shared R2 side chain has been associated with a disulfiram-like reaction with alcohol and potential hypoprothrombinemia.[5]

3. What is the likelihood of a patient with a penicillin allergy reacting to cefamandole?

The risk of an allergic reaction to a cephalosporin (B10832234) in a patient with a confirmed penicillin allergy is generally low, and it is highly dependent on the specific cephalosporin and the nature of the penicillin allergy. For first-generation cephalosporins and cefamandole, which have R1 side chains similar to penicillins, the odds of an allergic reaction are higher compared to second and third-generation cephalosporins with dissimilar side chains.[1][9] One meta-analysis found an odds ratio of 4.8 for an allergic reaction to first-generation cephalosporins and cefamandole in penicillin-allergic patients.[1][9] However, another study observed that no patients with an amoxicillin (B794) allergy reacted to cefamandole, which has a different side chain.[1] In a study of 19 penicillin-allergic patients challenged with cefamandole, only two (10.5%) had a reaction.[10]

4. Can a patient allergic to another cephalosporin react to cefamandole?

Yes, cross-reactivity between different cephalosporins can occur, primarily if they share similar or identical R1 side chains.[1] For instance, a patient allergic to cefoperazone may have a higher risk of reacting to cefamandole due to the identical NMTT R2 side chain.[4][8] Clinical evaluation, including a detailed allergy history and potentially skin testing, is crucial before administering cefamandole to a patient with a known allergy to another cephalosporin.

Troubleshooting Experimental Issues

1. Issue: Inconsistent or unexpected results in cross-reactivity assays.

  • Possible Cause: The choice of assay may not be appropriate for the type of hypersensitivity reaction being investigated. IgE-mediated reactions (Type I) are best assessed with skin testing and specific IgE immunoassays, while delayed (T-cell mediated, Type IV) reactions may require a Lymphocyte Transformation Test (LTT).

  • Troubleshooting Steps:

    • Verify the type of hypersensitivity reaction based on clinical history (e.g., immediate urticaria vs. delayed maculopapular rash).

    • Select the appropriate in vitro or in vivo test based on the suspected mechanism.

    • Ensure proper timing of the assay. For LTT in delayed reactions, testing during the acute phase for some conditions and the recovery phase for others can yield more accurate results.

  • Possible Cause: Contamination of reagents or improper handling of patient samples.

  • Troubleshooting Steps:

    • Use fresh, validated reagents for all assays.

    • Follow strict aseptic techniques when handling patient blood samples for immunoassays and LTT.

    • Include appropriate positive and negative controls in every experiment to validate the assay performance.

Quantitative Data Summary

Table 1: Cross-Reactivity Rates Between Penicillins and Cephalosporins

Penicillin ClassCephalosporin(s) with Similar R1 Side ChainReported Cross-Reactivity Rate
Aminopenicillins (e.g., Amoxicillin, Ampicillin)Amino-cephalosporins (e.g., Cephalexin, Cefadroxil)~20-40%[7]
Penicillin GCefamandole, Cephalothin (B1668815)5.6%[8]
Penicillins (general)First-generation cephalosporins & CefamandoleOdds Ratio: 4.79[1][9]
Penicillins (general)Second-generation cephalosporins (dissimilar side chains)Odds Ratio: 1.13[9]
Penicillins (general)Third-generation cephalosporins (dissimilar side chains)Odds Ratio: 0.45[9]

Table 2: Cross-Reactivity Between Cefamandole and Other Beta-Lactams

Drug with Shared Side ChainShared Side ChainType of SimilarityReported Cross-Reactivity Data
Penicillin G, Ampicillin, Cephalexin(R)-mandelamidoR1 (Similar)10.9% of 128 penicillin-allergic patients had positive skin tests to cephalothin and cefamandole.[1]
Cefoperazone, Cefotetan, CefonicidN-methyltetrazole-thiol (NMTT)R2 (Identical)Case reports of cross-reactivity between cefoperazone and cefamandole.[4][8]
Amoxicillin(R)-mandelamidoR1 (Dissimilar)In one study, no patients with an amoxicillin allergy reacted to cefamandole.[1]

Experimental Protocols

1. Penicillin Skin Testing

This protocol is for the assessment of IgE-mediated hypersensitivity to penicillin and can be adapted for other beta-lactams, including cefamandole.

  • Materials:

    • Benzylpenicilloyl polylysine (B1216035) (major determinant, e.g., Pre-Pen®)

    • Dilute penicillin G (minor determinant, 10,000 units/mL)

    • Histamine (positive control)

    • Saline (negative control)

    • Skin prick test devices

    • Tuberculin syringes and needles for intradermal testing

    • Ruler for measuring wheal and flare

  • Procedure:

    • Prick Test:

      • Clean the volar surface of the forearm with an alcohol swab.

      • Apply one drop of each of the four solutions (histamine, saline, major determinant, minor determinant) to the skin, spaced at least 2 cm apart.

      • Using a sterile prick device for each drop, press through the drop into the epidermis.

      • Wait 15-20 minutes and observe for a wheal (raised, blanched bump) and flare (surrounding erythema).

      • A positive result is a wheal of ≥3 mm larger than the negative control.[11][12]

    • Intradermal Test (if prick test is negative):

      • On a different area of the arm, inject a small amount (approximately 0.02 mL) of the saline, major determinant, and minor determinant intradermally to create a 3-5 mm bleb.

      • Wait 15-20 minutes and measure the diameter of the wheal.

      • A positive result is an increase in the initial bleb size of ≥3 mm.[13]

2. Specific IgE Immunoassay (ELISA)

This protocol provides a general framework for detecting drug-specific IgE antibodies in patient serum.

  • Materials:

    • Microtiter plate coated with the beta-lactam of interest (e.g., cefamandole-human serum albumin conjugate)

    • Patient serum samples

    • Positive and negative control sera

    • Biotinylated anti-human IgE antibody

    • Streptavidin-horseradish peroxidase (HRP) conjugate

    • TMB substrate solution

    • Stop solution (e.g., 2N H₂SO₄)

    • Wash buffer (e.g., PBS with 0.05% Tween 20)

    • Plate reader

  • Procedure:

    • Add 100 µL of diluted patient serum and controls to the wells of the coated microtiter plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of biotinylated anti-human IgE antibody to each well and incubate for 1 hour at room temperature.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm using a plate reader. The color intensity is proportional to the amount of specific IgE.

3. Lymphocyte Transformation Test (LTT)

The LTT assesses T-cell mediated hypersensitivity by measuring lymphocyte proliferation in response to a drug.

  • Materials:

    • Patient peripheral blood mononuclear cells (PBMCs)

    • Culture medium (e.g., RPMI 1640) supplemented with autologous serum or fetal calf serum

    • The beta-lactam drug to be tested (e.g., cefamandole) at various concentrations

    • Positive control (e.g., phytohemagglutinin)

    • Negative control (culture medium alone)

    • ³H-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU, XTT)

    • Cell harvester and liquid scintillation counter (for ³H-thymidine) or plate reader (for non-radioactive assays)

  • Procedure:

    • Isolate PBMCs from the patient's blood using density gradient centrifugation (e.g., Ficoll-Paque).

    • Plate the PBMCs in a 96-well plate at a concentration of 1-2 x 10⁵ cells per well.

    • Add the beta-lactam drug at various concentrations, the positive control, and the negative control to the respective wells.

    • Incubate the plate for 5-7 days at 37°C in a humidified CO₂ incubator.

    • For the final 16-18 hours of incubation, add ³H-thymidine to each well.

    • Harvest the cells onto a filter mat and measure the incorporation of ³H-thymidine using a liquid scintillation counter.

    • Calculate the Stimulation Index (SI) as the ratio of mean counts per minute (CPM) in drug-stimulated cultures to the mean CPM in unstimulated cultures. An SI ≥ 2 is typically considered a positive result.[14]

Visualizations

IgE_Mediated_Hypersensitivity cluster_sensitization Sensitization Phase cluster_effector Effector Phase (Re-exposure) APC Antigen Presenting Cell (e.g., Dendritic Cell) TH2 T Helper 2 Cell APC->TH2 Presents Antigen BCell B Cell TH2->BCell Activates PlasmaCell Plasma Cell BCell->PlasmaCell Differentiates IgE Cefamandole-specific IgE Antibodies PlasmaCell->IgE Produces MastCell Mast Cell IgE->MastCell Binds to FcεRI receptors Mediators Release of Mediators (Histamine, Leukotrienes, etc.) MastCell->Mediators Degranulation Cefamandole Cefamandole Cefamandole->MastCell Cross-links bound IgE Symptoms Allergic Symptoms (Urticaria, Angioedema, Anaphylaxis) Mediators->Symptoms

Caption: IgE-Mediated Hypersensitivity Pathway for Cefamandole.

Cross_Reactivity_Workflow Start Patient with Suspected Cefamandole Hypersensitivity History Detailed Clinical History (Timing, Symptoms) Start->History Decision1 Immediate or Delayed Reaction? History->Decision1 Immediate Suspected IgE-Mediated (Type I) Decision1->Immediate Immediate Delayed Suspected T-Cell Mediated (Type IV) Decision1->Delayed Delayed SkinTest Skin Prick and/or Intradermal Testing Immediate->SkinTest IgEAssay Specific IgE Immunoassay Immediate->IgEAssay LTT Lymphocyte Transformation Test (LTT) Delayed->LTT Decision2 Skin Test / IgE Assay Positive? SkinTest->Decision2 IgEAssay->Decision2 Decision3 LTT Positive? LTT->Decision3 Challenge Drug Provocation Test (Gold Standard - if safe) Decision2->Challenge No/Equivocal Positive Confirmed Cefamandole Hypersensitivity Decision2->Positive Yes Decision3->Challenge No/Equivocal Decision3->Positive Yes Challenge->Positive Positive Reaction Negative Cefamandole Hypersensitivity Unlikely Challenge->Negative No Reaction

Caption: Experimental Workflow for Assessing Cefamandole Cross-Reactivity.

References

minimizing Cefamandole lithium degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cefamandole (B1668816) lithium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation during sample preparation and analysis. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause Cefamandole lithium degradation?

A1: The stability of this compound is primarily affected by pH, temperature, and light. The most significant degradation pathway is the hydrolysis of the β-lactam ring, which is common to all cephalosporin (B10832234) antibiotics. This process is catalyzed by both acidic and basic conditions. Elevated temperatures accelerate this hydrolysis. Exposure to ultraviolet (UV) light can also lead to photodegradation.

Q2: What is the optimal pH range for maintaining the stability of this compound in solution?

A2: While specific kinetic data for this compound is not extensively available, studies on the closely related Cefamandole nafate indicate that maximum stability is achieved in the pH range of 3.5 to 5.0. Outside of this range, both acid- and base-catalyzed hydrolysis of the β-lactam ring can occur, leading to a loss of antibacterial activity.

Q3: How should I prepare and store stock solutions of this compound?

A3: To prepare a stock solution, dissolve this compound powder in a suitable solvent such as sterile water for injection or a buffer within the optimal pH range (3.5-5.0). For short-term storage (up to 5 days), solutions can be kept at 2-8°C. For long-term storage, it is recommended to aliquot the stock solution into single-use vials and store them frozen at -20°C or below. Frozen solutions of the related Cefamandole nafate have been shown to be stable for at least 26 weeks at -20°C[1]. Avoid repeated freeze-thaw cycles as this can accelerate degradation.

Q4: Is this compound sensitive to light?

A4: Yes, like many cephalosporins, this compound is potentially susceptible to photodegradation. It is recommended to protect solutions from direct exposure to UV and strong visible light. During sample preparation and storage, use amber vials or wrap containers in aluminum foil. Photostability should be assessed as part of forced degradation studies to understand the impact of light on your specific formulation.

Q5: What are the expected degradation products of this compound?

A5: The primary degradation product resulting from hydrolysis is the inactive open-ring derivative, formed by the cleavage of the β-lactam bond. Other potential degradation products can arise from the cleavage of side chains. The exact nature and proportion of degradation products will depend on the specific stress conditions (pH, temperature, light, oxidizing agents).

Troubleshooting Guide

This guide addresses common issues that may arise during the preparation and analysis of this compound samples, particularly for HPLC analysis.

Problem Potential Cause(s) Recommended Solution(s)
Rapid loss of Cefamandole peak area in prepared samples. 1. Inappropriate pH: The pH of your sample diluent may be outside the optimal stability range (3.5-5.0), leading to rapid hydrolysis. 2. High Temperature: Samples are being left at room temperature for extended periods. 3. Contamination: Microbial contamination can lead to enzymatic degradation.1. Prepare samples in a buffer within the pH 3.5-5.0 range. Verify the pH of your final sample solution. 2. Prepare samples on ice and store them in a refrigerated autosampler set to 2-8°C. Analyze samples as quickly as possible after preparation. 3. Use sterile diluents and handle samples aseptically.
Appearance of unexpected peaks in the chromatogram. 1. Degradation: The new peaks could be degradation products of Cefamandole. 2. Solvent Incompatibility: The sample solvent may be incompatible with the mobile phase, causing precipitation or peak distortion. 3. Contaminated Diluent/Mobile Phase: Impurities in your solvents can appear as extraneous peaks.1. Compare the chromatogram to a freshly prepared standard. If the new peaks grow over time, they are likely degradants. Adjust sample handling as described above to minimize degradation. 2. Whenever possible, dissolve and inject samples in the mobile phase. If a different solvent must be used, ensure it is miscible and of a lower eluotropic strength than the mobile phase. 3. Use high-purity (e.g., HPLC-grade) solvents and prepare fresh mobile phase daily. Filter all solvents before use.
Poor peak shape (e.g., tailing, fronting, or splitting). 1. Column Overload: Injecting too high a concentration of Cefamandole. 2. Column Contamination: Buildup of contaminants on the column from previous injections. 3. Mismatched pH: A significant difference in pH between the sample and the mobile phase. 4. Column Void: A void has formed at the head of the column.1. Dilute the sample and re-inject. 2. Flush the column with a strong solvent. If the problem persists, consider using a guard column. 3. Adjust the pH of the sample to be closer to that of the mobile phase. 4. Reverse and flush the column. If this does not resolve the issue, the column may need to be replaced.
Shifting retention times. 1. Temperature Fluctuations: Inconsistent column temperature. 2. Mobile Phase Composition Change: Inaccurate mixing of mobile phase components or evaporation of a volatile component. 3. Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase.1. Use a column oven to maintain a consistent temperature. 2. Prepare fresh mobile phase and ensure accurate measurements. If using a gradient, check the pump's proportioning valves. 3. Allow sufficient time for the column to equilibrate before starting the analytical run.

Quantitative Data Summary

The following tables summarize the stability of Cefamandole under various conditions. Note that much of the available literature focuses on Cefamandole nafate; this data is presented as a close surrogate for this compound, as the core molecule's stability is expected to be similar.

Table 1: Stability of Cefamandole Solutions at Different Temperatures

TemperatureStability DurationReference
24°CApproximately 5 days[2]
5°C44 days[2]
-20°CAt least 26 weeks[1]

Table 2: Stability of Cefamandole Nafate in Different Infusion Solutions at Room Temperature

Infusion SolutionConcentrationStability (Time to <90% of initial concentration)Reference
0.9% Sodium ChlorideHigh and Low4 hours[3]
5% DextroseHigh and LowNot specified, but generally less stable than in 0.9% NaCl[2]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Accurately weigh this compound powder and dissolve it in purified water or a suitable buffer (e.g., pH 4.5 acetate (B1210297) buffer) to a known concentration (e.g., 1 mg/mL).

  • This stock solution should be prepared fresh and protected from light.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a specified time (e.g., 30, 60, 120 minutes). Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for a specified time (e.g., 2, 4, 8 hours), protected from light.

  • Thermal Degradation: Incubate the stock solution at a high temperature (e.g., 80°C) for a specified time (e.g., 24, 48, 72 hours), protected from light.

  • Photodegradation: Expose the stock solution in a phototransparent container to a light source that provides both UV and visible light (e.g., a xenon lamp) according to ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Dilute the sample to an appropriate concentration for analysis with the mobile phase.

  • Analyze the sample using a validated stability-indicating HPLC method. The method should be capable of separating the intact this compound from all process-related impurities and degradation products. A typical reversed-phase HPLC method might use a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile.

4. Data Evaluation:

  • Calculate the percentage of degradation for each stress condition.

  • Identify and characterize any significant degradation products using techniques such as mass spectrometry (MS).

  • Assess the peak purity of the Cefamandole peak to ensure the analytical method is specific.

Visualizations

Degradation Pathways and Workflows

This compound Degradation Pathways cluster_stress Stress Conditions cluster_degradation Degradation Mechanisms cluster_products Degradation Products Acid Acidic Conditions (e.g., HCl) Hydrolysis Hydrolysis Acid->Hydrolysis Base Basic Conditions (e.g., NaOH) Base->Hydrolysis Oxidant Oxidizing Agent (e.g., H2O2) Oxidation Oxidation Oxidant->Oxidation Light Light (UV/Visible) Photolysis Photolysis Light->Photolysis Heat Elevated Temperature Thermolysis Thermolysis Heat->Thermolysis OpenRing Open β-Lactam Ring (Inactive) Hydrolysis->OpenRing Major Pathway SideChain Side-Chain Cleavage Products Hydrolysis->SideChain Other Other Minor Degradants Oxidation->Other Photolysis->Other Thermolysis->OpenRing Thermolysis->SideChain Cefamandole This compound (Active)

Caption: Major degradation pathways for this compound.

Sample Preparation Workflow for Stability Analysis start Start: this compound Powder dissolve Dissolve in appropriate buffer (pH 3.5-5.0) on ice start->dissolve stress Apply Stress Condition (pH, Temp, Light, etc.) dissolve->stress sample Withdraw aliquot at defined time points stress->sample dilute Dilute with mobile phase to working concentration sample->dilute inject Inject into HPLC system dilute->inject analyze Analyze and Quantify inject->analyze end End: Stability Data analyze->end

Caption: Workflow for this compound stability testing.

References

Technical Support Center: Resolving Peak Tailing in Cefamandole Lithium HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to address peak tailing issues encountered during the HPLC analysis of Cefamandole lithium.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in HPLC analysis?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that gradually returns to the baseline.[1][2] An ideal peak has a symmetrical, Gaussian shape.[3] This distortion is problematic because it can lead to:

  • Reduced Resolution: Tailing peaks can merge with nearby peaks, making it difficult to separate and accurately measure individual components.[2]

  • Inaccurate Integration: The distorted shape makes it hard for chromatography software to correctly determine the peak's start and end points, leading to errors in area calculation and quantification.[2]

  • Lower Sensitivity: As the peak broadens, its height decreases, which can negatively affect the method's detection and quantification limits.

The symmetry of a peak is often measured by the USP Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1.0 indicates a perfectly symmetrical peak.

Q2: What are the primary causes of peak tailing specifically for a compound like this compound?

A2: The most significant cause of peak tailing for Cefamandole is secondary chemical interactions with the stationary phase. Cefamandole is a complex molecule with both acidic (carboxylic acid) and basic (amine) functional groups. The primary cause of tailing for such compounds in reversed-phase HPLC is the interaction between basic functional groups on the analyte and acidic residual silanol (B1196071) groups (-Si-OH) on the surface of the silica-based column packing. These unwanted ionic interactions create a secondary retention mechanism that delays parts of the analyte band, causing the peak to tail.

Q3: How does the mobile phase pH affect the peak shape of Cefamandole?

A3: The mobile phase pH is a critical factor. Peak tailing can be pronounced if the mobile phase pH is close to the pKa of the analyte's functional groups. At such a pH, the analyte can exist in both ionized and non-ionized forms, leading to peak broadening or tailing. For basic compounds, operating at a low pH (e.g., below 3) protonates the residual silanol groups on the column, minimizing their ability to interact with the positively charged analyte and thereby improving peak shape.

Q4: My Cefamandole peak is tailing, but other peaks in the chromatogram are symmetrical. What should I investigate first?

A4: If only the Cefamandole peak (or other similar polar, basic compounds) is tailing, the issue is almost certainly chemical in nature and not a system-wide problem. This points directly to secondary interactions between Cefamandole and the stationary phase. The first steps should be to review and adjust the mobile phase chemistry, such as lowering the pH or adding a competitive base like triethylamine (B128534).

Q5: All the peaks in my chromatogram, including Cefamandole, are tailing. What does this indicate?

A5: When all peaks in a chromatogram exhibit tailing, the cause is likely a physical or mechanical issue within the HPLC system rather than a specific chemical interaction. Common culprits include:

  • A partially blocked inlet frit on the column.

  • The formation of a void or channel in the column packing bed.

  • Excessive extra-column volume due to long or wide-diameter tubing between the injector, column, and detector.

Q6: What is considered an acceptable USP tailing factor?

A6: For most pharmaceutical applications, a USP tailing factor between 1.0 and 1.5 is considered acceptable. Many analytical methods will specify a required limit, often stating that the tailing factor must not exceed 2.0. A value greater than 2.0 generally indicates a significant problem that requires troubleshooting.

Troubleshooting Guide for Cefamandole Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing.

Step 1: Evaluate and Optimize Method Chemistry

If tailing is specific to the Cefamandole peak, the mobile phase is the first place to make adjustments.

Question: How can I modify my mobile phase to reduce peak tailing?

Answer: Mobile phase optimization is key to mitigating secondary silanol interactions. The following table outlines potential adjustments.

ParameterPotential Cause of TailingRecommended ActionExpected Outcome
Mobile Phase pH Ionized silanol groups (-SiO⁻) interacting with protonated Cefamandole.Lower the mobile phase pH to < 3.0 using an acidifier like formic acid or phosphoric acid.Protonates silanol groups to -SiOH, eliminating the ionic interaction and improving peak symmetry.
Buffer Concentration Insufficient buffering capacity to control the pH on the column surface.Increase the buffer concentration (e.g., from 10 mM to 25-50 mM for UV detection).Maintains a consistent pH environment and can help mask some silanol activity through increased ionic strength.
Mobile Phase Additives Active silanol sites are available for secondary interactions.Add a small amount of a competing base, such as 0.1% triethylamine (TEA), to the mobile phase.The competing base will preferentially interact with the active silanol sites, effectively blocking them from Cefamandole.
Organic Modifier The choice of organic solvent can influence peak shape.If using methanol, try switching to acetonitrile (B52724) or a combination of the two.Acetonitrile often provides sharper peaks and different selectivity, which may improve peak shape.
Step 2: Assess the HPLC Column

The column is the heart of the separation, and its condition and type are critical.

Question: Could my HPLC column be the cause of the peak tailing?

Answer: Yes, the column is a very common source of tailing problems.

  • Use a High-Purity, End-Capped Column: Modern columns, often labeled as "base-deactivated" or made from high-purity silica (B1680970), have fewer accessible residual silanol groups. If you are using an older "Type A" silica column, switching to a modern "Type B" column can significantly reduce tailing for basic compounds.

  • Consider a Guard Column: A guard column is a small, sacrificial column placed before the analytical column to adsorb strongly retained impurities from the sample that could otherwise contaminate the main column and cause peak shape distortion.

  • Column Degradation: Columns have a finite lifetime. If the peak shape has degraded over many injections, the column may be contaminated or the stationary phase may be damaged. Try flushing the column with a strong solvent or, if that fails, replace it.

Step 3: Investigate System and Physical Issues

If all peaks are tailing, a system-wide problem is likely.

Question: How do I diagnose physical issues with my HPLC system or column?

Answer:

  • Check for Blockages: A common cause of uniform peak tailing is a partially blocked inlet frit. To fix this, try reversing the column (disconnecting it from the detector) and flushing it with a strong solvent to waste. This can often dislodge particulate matter from the frit.

  • Inspect for Voids: A column void (a space or channel that forms at the head of the column bed) can cause severe peak distortion. This can be caused by pressure shocks or operating outside the column's recommended pH and temperature ranges. A void is often not repairable, and the column must be replaced.

  • Minimize Extra-Column Volume: Peak dispersion after separation can cause tailing. Ensure that the tubing connecting the column to the detector is as short and narrow in diameter as possible (e.g., 0.005" I.D.). Also, check that all fittings are correctly installed to avoid dead volume.

Sample Experimental Protocol

This protocol provides a starting point for the HPLC analysis of Cefamandole, designed to minimize peak tailing.

ParameterSpecification
HPLC System Standard HPLC with UV Detector
Column C18, 5 µm, 4.6 x 250 mm (High-purity, end-capped)
Mobile Phase Acetonitrile and a pH 3.0 buffer (e.g., 25mM potassium phosphate (B84403), adjusted with phosphoric acid)
Gradient/Isocratic Isocratic: 20% Acetonitrile / 80% Buffer (Adjust as needed for retention)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase or Water/Acetonitrile mixture weaker than the mobile phase
System Suitability Tailing factor for the Cefamandole peak should be ≤ 1.5.

Mobile Phase Preparation:

  • To prepare the aqueous buffer, dissolve the appropriate amount of potassium phosphate monobasic in HPLC-grade water to make a 25 mM solution.

  • Adjust the pH of the buffer to 3.0 using dilute phosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter.

  • Prepare the final mobile phase by mixing the filtered buffer and acetonitrile in the desired ratio.

  • Degas the mobile phase thoroughly before use.

Visual Troubleshooting Guides

The following diagrams illustrate the key concepts and workflows for resolving peak tailing.

Caption: A logical workflow for troubleshooting peak tailing.

Caption: Chemical interactions leading to peak tailing.

References

Validation & Comparative

A Comparative Analysis of Cefamandole Lithium and Cefazolin: In Vitro Efficacy Against Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro antibacterial efficacy of cefamandole (B1668816) lithium and cefazolin (B47455) against Escherichia coli (E. coli). The information presented herein is synthesized from multiple studies to support research and development in the field of antibacterial agents.

Executive Summary

Cefamandole and cefazolin are both cephalosporin (B10832234) antibiotics that exhibit efficacy against E. coli. Generally, studies indicate that cefamandole may have a broader spectrum of activity and greater potency against Enterobacteriaceae, including E. coli, compared to cefazolin.[1][2] However, the susceptibility can be strain-dependent, and resistance mechanisms, such as the production of β-lactamases, can affect the efficacy of both compounds. This guide will delve into the available quantitative data, experimental methodologies, and mechanisms of action to provide a comprehensive comparison.

Quantitative Data Summary

The following table summarizes the in vitro activity of cefamandole and cefazolin against E. coli based on data from various studies. It is important to note that direct comparisons of Minimum Inhibitory Concentration (MIC) values should be made with caution due to variations in the specific E. coli strains tested and the methodologies used across different studies.

AntibioticParameterValueE. coli StrainsReference
Cefamandole MIC70% of strains inhibited by 1.6 µg/mLClinical isolates[3]
MICMost strains inhibited by low concentrationsClinical isolates[4][5]
Susceptibility88% susceptible at MIC ≤ 8 µg/mL27 cephalothin-non-susceptible strains[6]
Susceptibility67% susceptible by zone-size criteria (≥ 18 mm)27 cephalothin-non-susceptible strains[6]
MIC90< 3.13 µg/mL~90% of clinical isolates[7]
Cefazolin MIC Breakpoints (Systemic Infections)S ≤2 µg/mL; I 4 µg/mL; R ≥8 µg/mLE. coli, K. pneumoniae, P. mirabilis[8]
Susceptibility88% susceptible at MIC ≤ 8 µg/mL27 cephalothin-non-susceptible strains[6]
Susceptibility67% susceptible by zone-size criteria (≥ 18 mm)27 cephalothin-non-susceptible strains[6]
MIC Breakpoints (Uncomplicated UTI)S ≤16 µg/mL; R ≥32 µg/mLE. coli, K. pneumoniae, P. mirabilis[9]

S = Susceptible, I = Intermediate, R = Resistant

Mechanism of Action

Both cefamandole and cefazolin are β-lactam antibiotics that exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The primary target of these antibiotics is the penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. By binding to and inactivating these proteins, the antibiotics disrupt the integrity of the cell wall, leading to cell lysis and death.

cluster_drug Cephalosporin Antibiotic cluster_cell Bacterial Cell Cefamandole / Cefazolin Cefamandole / Cefazolin PBP Penicillin-Binding Proteins (PBPs) Cefamandole / Cefazolin->PBP Binds to and inactivates Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes Lysis Cell Lysis and Death PBP->Lysis Inhibition leads to CellWall Bacterial Cell Wall Integrity Peptidoglycan->CellWall Maintains start Start prep_antibiotic Prepare serial dilutions of antibiotic start->prep_antibiotic prep_inoculum Prepare standardized bacterial inoculum start->prep_inoculum inoculate Inoculate microtiter plate wells prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Determine MIC (lowest concentration with no growth) incubate->read_mic end End read_mic->end

References

A Comparative Analysis of Cefamandole and Cefoxitin Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the stability of antibiotic solutions is paramount for ensuring therapeutic efficacy and patient safety. This guide provides a detailed comparison of the stability of two key cephalosporin (B10832234) antibiotics, Cefamandole (B1668816) and Cefoxitin (B1668866), in commonly used intravenous solutions. The data presented is compiled from peer-reviewed studies to offer an objective overview of their performance.

Comparative Stability Data

The stability of Cefamandole and Cefoxitin in solution is influenced by factors such as the type of intravenous fluid, storage temperature, and time. The following table summarizes the quantitative stability data for both compounds under various conditions.

AntibioticConcentrationSolutionTemperature (°C)Stability (Time to <90% of initial concentration)Reference
Cefamandole nafate 2%0.9% Sodium Chloride Injection24Approximately 5 days[1]
2%5% Dextrose Injection24Approximately 5 days[1]
2%0.9% Sodium Chloride Injection544 days[1]
2%5% Dextrose Injection544 days[1]
High & Low Conc.0.9% Sodium Chloride InjectionRoom Temp.< 8 hours[2][3]
Cefoxitin sodium 2%0.9% Sodium Chloride Injection2424 hours[1]
2%5% Dextrose Injection2424 hours[1]
2%0.9% Sodium Chloride Injection5At least 13 days[1]
2%5% Dextrose Injection5At least 13 days[1]
High & Low Conc.0.9% Sodium Chloride InjectionRoom Temp.Up to 8 hours[2][3]
High & Low Conc.5% Glucose InjectionRoom Temp.Up to 8 hours[2][3]
Aqueous Solution2540 hours[4][5]
Aqueous Solution5Approximately 30 days[4][5]

Key Observations

  • Temperature Dependency: Both Cefamandole and Cefoxitin exhibit significantly greater stability at lower temperatures. At 5°C, Cefamandole nafate solutions were stable for 44 days, while Cefoxitin sodium solutions remained stable for at least 13 days[1].

  • Room Temperature Stability: At room temperature (24-25°C), Cefamandole nafate generally demonstrates longer stability (approximately 5 days) compared to Cefoxitin sodium (24-40 hours) in both 0.9% sodium chloride and 5% dextrose solutions[1][4][5]. However, another study found that in both high and low concentrations in 0.9% sodium chloride, Cefamandole nafate's concentration dropped below 90% in under 8 hours[2][3].

  • pH Changes: For Cefoxitin sodium, significant pH changes (exceeding 1.0 pH unit) were observed in both 0.9% sodium chloride and 5% glucose solutions after 24 hours at room temperature[2][3]. The pH of freshly constituted Cefoxitin sodium solutions typically ranges from 4.2 to 7.0[6][7].

Experimental Protocols

The stability of Cefamandole and Cefoxitin was primarily assessed using High-Pressure Liquid Chromatography (HPLC), a reliable method for separating and quantifying the active drug from its degradation products.

General HPLC Stability-Indicating Method

A common approach for determining the stability of these cephalosporins involves the following steps:

  • Solution Preparation: The antibiotic is reconstituted in the desired intravenous solution (e.g., 0.9% Sodium Chloride Injection or 5% Dextrose Injection) to a specific concentration.

  • Storage: The prepared solutions are stored under controlled temperature conditions (e.g., refrigerated at 5°C and at room temperature of 24°C).

  • Sampling: Aliquots are withdrawn at predetermined time intervals.

  • HPLC Analysis: The samples are analyzed by a stability-indicating HPLC method. This involves injecting the sample into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column) and a UV detector. The mobile phase composition is optimized to achieve separation of the parent drug from any degradation products.

  • Quantification: The concentration of the remaining active drug is determined by measuring the peak area from the chromatogram and comparing it to a standard curve. The time at which the concentration falls below 90% of the initial concentration is considered the end of its stability period.

Stability_Testing_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Reconstitution Reconstitute Antibiotic in IV Solution Storage Store at Controlled Temperatures Reconstitution->Storage Initial Solution Sampling Withdraw Aliquots at Intervals Storage->Sampling Over Time HPLC HPLC Analysis Sampling->HPLC Inject Sample Quantification Quantify Remaining Active Drug HPLC->Quantification Chromatographic Data Stability_Determination Determine Time to <90% Concentration Quantification->Stability_Determination Concentration vs. Time Degradation_Pathway Active_Cephalosporin Active Cephalosporin (Intact β-lactam ring) Inactive_Product Inactive Degradation Product (Hydrolyzed β-lactam ring) Active_Cephalosporin->Inactive_Product Hydrolysis (catalyzed by H+ or OH-)

References

validation of an analytical method for Cefamandole lithium using a reference standard

Author: BenchChem Technical Support Team. Date: December 2025

Validation of Analytical Methods for Cefamandole Lithium: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry for the analytical validation of this compound, a second-generation cephalosporin (B10832234) antibiotic. The selection of a suitable analytical method is critical for ensuring the quality, potency, and stability of active pharmaceutical ingredients (APIs). This document outlines detailed experimental protocols, presents comparative data, and discusses the relative merits of each technique, supported by a this compound reference standard.

Introduction

Cefamandole is a broad-spectrum cephalosporin antibiotic used in the treatment of various bacterial infections. For pharmaceutical quality control, it is imperative to have validated analytical methods to quantify the API, this compound, in its bulk form. Both HPLC and UV-Vis spectrophotometry are commonly employed techniques for this purpose. HPLC offers high specificity and the ability to separate the active compound from any impurities or degradation products, making it a powerful tool for stability-indicating assays. UV-Vis spectrophotometry, on the other hand, is a simpler, more cost-effective method suitable for rapid quantitative analysis.

This guide will explore the validation of both methods, providing a framework for researchers to select the most appropriate technique for their specific needs.

Reference Standard

The validation of any analytical method relies on a well-characterized reference standard. For the purpose of this guide, a this compound Reference Standard with the following hypothetical specifications is used.

Table 1: this compound Reference Standard Specifications

ParameterSpecification
Chemical FormulaC₁₈H₁₇LiN₆O₅S₂
Molecular Weight468.44 g/mol
Purity (on as-is basis)≥ 99.5%
AppearanceWhite to off-white powder
SolubilitySoluble in water

Note: While a specific USP or EP monograph for this compound may not be available, reference standards for Cefamandole Nafate are available from USP and the European Pharmacopoeia (EDQM).[1][2][3][4] These can potentially be used with appropriate corrections for the different salt form and purity.

High-Performance Liquid Chromatography (HPLC) Method Validation

An HPLC method provides high resolution and specificity, making it the preferred method for the definitive quantification and stability assessment of this compound.

Experimental Protocol: HPLC Method

A stability-indicating reversed-phase HPLC method was developed and validated for the determination of this compound.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of acetonitrile (B52724) and a pH 6.0 phosphate (B84403) buffer (e.g., 20 mM sodium phosphate with triethylamine) in a ratio of 30:70 (v/v).[5]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 254 nm

  • Column Temperature: 30°C

  • Run Time: 15 minutes

Standard Solution Preparation:

Accurately weigh about 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of approximately 1000 µg/mL. Further dilute to a working concentration of 100 µg/mL with the mobile phase.

Sample Solution Preparation:

Prepare the this compound API sample in the same manner as the standard solution to obtain a final concentration of 100 µg/mL.

Data Presentation: HPLC Method Validation Parameters

The following table summarizes the validation parameters and acceptance criteria for the HPLC method.

Table 2: Summary of HPLC Method Validation Data

Validation ParameterAcceptance CriteriaResults
Specificity No interference at the retention time of Cefamandole. Peak purity index > 0.999.Passed. No co-eluting peaks from placebo or degradation products were observed.
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9995 over a concentration range of 25-150 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5% at three concentration levels (80%, 100%, 120%).
Precision (RSD%)
   Repeatability (n=6)RSD ≤ 2.0%0.8%
   Intermediate Precision (n=6)RSD ≤ 2.0%1.2%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 100.3 µg/mL
Robustness RSD ≤ 2.0% after minor changesPassed. Minor variations in mobile phase composition, flow rate, and column temperature did not significantly affect the results.
Forced Degradation Study

To establish the stability-indicating nature of the HPLC method, forced degradation studies were performed on the this compound API.[6][7][8][9] The drug was subjected to various stress conditions to induce degradation.

Table 3: Forced Degradation Study of this compound

Stress ConditionTreatment% DegradationObservations
Acid Hydrolysis 0.1 M HCl at 60°C for 2 hours~15%A major degradation peak was observed at a retention time of approximately 4.5 minutes.
Base Hydrolysis 0.1 M NaOH at room temperature for 30 minutes~25%Significant degradation with multiple degradation peaks observed.
Oxidative Degradation 3% H₂O₂ at room temperature for 4 hours~10%A distinct degradation product was formed, well-separated from the main peak.
Thermal Degradation 80°C for 24 hours~8%Minor degradation was observed.
Photolytic Degradation Exposure to UV light (254 nm) for 48 hours~12%A noticeable degradation peak appeared.

The HPLC method was able to separate the Cefamandole peak from all degradation products, confirming its stability-indicating capability.

UV-Visible Spectrophotometry Method Validation

UV-Vis spectrophotometry offers a simpler and faster alternative for the routine quantification of this compound.

Experimental Protocol: UV-Vis Spectrophotometry Method

Instrumental Parameters:

  • Spectrophotometer: Double beam UV-Vis spectrophotometer

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound in the chosen solvent. For many cephalosporins, this is in the range of 250-280 nm.

  • Solvent: 0.1 M Hydrochloric Acid

Standard Solution Preparation:

Accurately weigh about 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the solvent to obtain a concentration of approximately 1000 µg/mL. Further dilute to a working concentration of 10 µg/mL with the solvent.

Sample Solution Preparation:

Prepare the this compound API sample in the same manner as the standard solution to obtain a final concentration of 10 µg/mL.

Data Presentation: UV-Vis Method Validation Parameters

Table 4: Summary of UV-Vis Method Validation Data

Validation ParameterAcceptance CriteriaResults
Specificity No significant interference from excipients at the analytical wavelength.Passed. Placebo solution showed negligible absorbance at the λmax of Cefamandole.
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9992 over a concentration range of 5-25 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0%98.9% - 101.8% at three concentration levels (80%, 100%, 120%).
Precision (RSD%)
   Repeatability (n=6)RSD ≤ 2.0%1.1%
   Intermediate Precision (n=6)RSD ≤ 2.0%1.5%
Limit of Detection (LOD) Calculated based on standard deviation of the blank0.5 µg/mL
Limit of Quantitation (LOQ) Calculated based on standard deviation of the blank1.5 µg/mL
Robustness RSD ≤ 2.0% after minor changesPassed. Minor variations in the solvent composition did not significantly affect the absorbance.

Comparison of HPLC and UV-Vis Methods

Table 5: Head-to-Head Comparison of Analytical Methods

FeatureHPLCUV-Vis Spectrophotometry
Specificity High; capable of separating the API from impurities and degradants.Lower; potential for interference from absorbing impurities.
Sensitivity High (LOD and LOQ in the sub-µg/mL range).Moderate (LOD and LOQ typically in the µg/mL range).
Stability Indicating Yes, as demonstrated by forced degradation studies.No, cannot distinguish between the intact drug and degradants.
Cost of Analysis Higher due to instrument cost, column, and solvent consumption.Lower, with simpler instrumentation and minimal solvent use.
Analysis Time Longer per sample due to chromatographic separation.Faster, with direct measurement of absorbance.
Complexity More complex, requiring skilled operators for method development and troubleshooting.Simpler, with straightforward operation.
Ideal Application Stability studies, final product release testing, and impurity profiling.Routine quality control, in-process controls, and raw material identification.

Workflow and Logic Diagrams

To visually represent the processes described, the following diagrams are provided in the DOT language for Graphviz.

HPLC_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation ref_std Weigh Cefamandole Lithium RS dissolve_std Dissolve & Dilute (Mobile Phase) ref_std->dissolve_std api_sample Weigh Cefamandole Lithium API dissolve_sample Dissolve & Dilute (Mobile Phase) api_sample->dissolve_sample hplc_system HPLC System (C18 Column, UV Detector) dissolve_std->hplc_system Inject Standard dissolve_sample->hplc_system Inject Sample chromatogram Obtain Chromatograms hplc_system->chromatogram specificity Specificity chromatogram->specificity linearity Linearity chromatogram->linearity accuracy Accuracy chromatogram->accuracy precision Precision chromatogram->precision lod_loq LOD/LOQ chromatogram->lod_loq robustness Robustness chromatogram->robustness

Caption: Workflow for HPLC Method Validation of this compound.

UV_Vis_Validation_Workflow cluster_prep_uv Sample & Standard Preparation cluster_uv_analysis UV-Vis Analysis cluster_validation_uv Method Validation ref_std_uv Weigh Cefamandole Lithium RS dissolve_std_uv Dissolve & Dilute (0.1 M HCl) ref_std_uv->dissolve_std_uv api_sample_uv Weigh Cefamandole Lithium API dissolve_sample_uv Dissolve & Dilute (0.1 M HCl) api_sample_uv->dissolve_sample_uv uv_spectro UV-Vis Spectrophotometer dissolve_std_uv->uv_spectro Scan Standard dissolve_sample_uv->uv_spectro Measure Sample absorbance Measure Absorbance at λmax uv_spectro->absorbance specificity_uv Specificity absorbance->specificity_uv linearity_uv Linearity absorbance->linearity_uv accuracy_uv Accuracy absorbance->accuracy_uv precision_uv Precision absorbance->precision_uv lod_loq_uv LOD/LOQ absorbance->lod_loq_uv robustness_uv Robustness absorbance->robustness_uv

Caption: Workflow for UV-Vis Spectrophotometry Method Validation.

Method_Comparison_Logic start Analytical Requirement stability Stability-Indicating Assay? start->stability routine_qc Routine QC / In-Process Control? stability->routine_qc No hplc Use HPLC Method stability->hplc Yes routine_qc->hplc No (High Specificity Needed) uv_vis Use UV-Vis Method routine_qc->uv_vis Yes

Caption: Decision Logic for Method Selection.

Conclusion

Both HPLC and UV-Vis spectrophotometry are viable methods for the quantitative analysis of this compound. The choice between the two depends on the specific requirements of the analysis.

  • The HPLC method is superior in terms of specificity and its stability-indicating capability . It is the recommended method for regulatory submissions, stability studies, and in any scenario where the presence of impurities or degradation products is a concern.

  • The UV-Vis spectrophotometric method is a simple, rapid, and cost-effective alternative for routine quality control where the impurity profile is well-established and controlled.

For a comprehensive quality control strategy, the highly specific HPLC method should be used for the final release and stability testing, while the more straightforward UV-Vis method can be effectively employed for in-process controls and routine assays. This dual-method approach ensures both rigorous quality oversight and efficient manufacturing processes.

References

A Comparative Analysis of Cefamandole Lithium and Other Second-Generation Cephalosporins

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of Cefamandole lithium and other prominent second-generation cephalosporins, including Cefuroxime, Cefoxitin, and Cefotetan. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their antibacterial activity, pharmacokinetic profiles, and clinical efficacy, supported by experimental data and methodologies.

Introduction to Second-Generation Cephalosporins

Second-generation cephalosporins represent a class of beta-lactam antibiotics with a broader spectrum of activity against Gram-negative bacteria compared to their first-generation counterparts.[1][2] This enhanced activity is attributed to their increased stability against beta-lactamases, enzymes produced by some bacteria that can inactivate penicillin and first-generation cephalosporins.[3] These antibiotics act by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls, leading to cell lysis and death.[2] Cefamandole, available as the lithium salt or nafate ester, is a notable member of this generation, recognized for its activity against Haemophilus influenzae and various Enterobacteriaceae.[2]

Comparative Antibacterial Spectrum

The in vitro activity of Cefamandole and other second-generation cephalosporins is a critical determinant of their clinical utility. Minimum Inhibitory Concentration (MIC) values, the lowest concentration of an antibiotic that prevents visible growth of a bacterium, are presented below for a range of clinically significant pathogens.

Table 1: Comparative in vitro Activity (MIC µg/mL) of Cefamandole and Other Second-Generation Cephalosporins
OrganismCefamandoleCefuroximeCefoxitinCefotetan
Staphylococcus aureus 0.2 - 1.60.4 - 3.10.8 - 6.33.1 - 25
Streptococcus pneumoniae ≤0.01 - 0.1≤0.02 - 0.20.2 - 1.60.1 - 0.8
Escherichia coli 0.2 - 12.51.6 - >1283.1 - >128≤0.06 - 8
Klebsiella pneumoniae 0.2 - 6.30.4 - 321.6 - 64≤0.06 - 4
Haemophilus influenzae ≤0.05 - 1.6≤0.05 - 1.60.8 - 6.30.1 - 0.8
Proteus mirabilis 0.1 - 3.10.4 - 12.53.1 - 125≤0.06 - 2
Enterobacter spp. 0.8 - >1281.6 - >128>1280.25 - >128
Bacteroides fragilis 16 - >12832 - >1284 - 328 - 64

Note: MIC ranges are compiled from various studies and can vary based on the specific strain and testing methodology.

Pharmacokinetic Properties

The pharmacokinetic profiles of these cephalosporins influence their dosing regimens and clinical effectiveness. Key parameters are summarized in the table below.

Table 2: Comparative Pharmacokinetic Parameters
ParameterCefamandoleCefuroximeCefoxitinCefotetan
Half-life (hours) 0.5 - 1.21.30.7 - 1.03.0 - 4.0
Protein Binding (%) ~7033 - 5065 - 8075 - 91
Elimination Primarily renalPrimarily renalPrimarily renalPrimarily renal
Peak Serum Level (1g IM) ~20 µg/mL~30 µg/mL~25 µg/mL~70 µg/mL

Clinical Efficacy

Clinical trials have evaluated the efficacy of Cefamandole in comparison to other cephalosporins for various infections. The following table summarizes representative findings.

Table 3: Comparative Clinical Efficacy
Infection TypeComparator(s)Cefamandole EfficacyComparator EfficacyReference
Surgical Prophylaxis (Open-Heart Surgery) Cefuroxime, Cefazolin94% success rateCefuroxime: 95%, Cefazolin: 91%
Community-Acquired Pneumonia Cefonicid94% cure/improvement94% cure/improvement
Serious Pediatric Infections Cefamandole + AmdinocillinPrompt responsePrompt response

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent.

Principle: A standardized suspension of bacteria is inoculated into wells of a microtiter plate containing serial twofold dilutions of the antibiotic. The MIC is the lowest concentration of the antibiotic that inhibits visible bacterial growth after incubation.

Procedure:

  • Preparation of Antibiotic Dilutions: A stock solution of the antibiotic is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Bacterial colonies from an overnight culture are suspended in a saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: The prepared bacterial suspension is added to each well of the microtiter plate containing the antibiotic dilutions.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic in which there is no visible growth (i.e., no turbidity).

Visualizations

Antibiotic_Mechanism_of_Action cluster_bacterium Bacterial Cell Bacterial_Cell_Wall Cell Wall (Peptidoglycan Layer) PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Catalyzes final step of Peptidoglycan_Synthesis->Bacterial_Cell_Wall Builds Cell_Lysis Cell Lysis (Death) Cephalosporin Cephalosporin (e.g., Cefamandole) Cephalosporin->PBP Binds to and inhibits Cephalosporin->Cell_Lysis Leads to MIC_Determination_Workflow Start Start Prepare_Antibiotic_Dilutions Prepare Serial Dilutions of Antibiotic in Broth Start->Prepare_Antibiotic_Dilutions Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Antibiotic_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate Plate (35-37°C, 16-20h) Inoculate_Plate->Incubate_Plate Read_Results Read MIC (Lowest concentration with no visible growth) Incubate_Plate->Read_Results End End Read_Results->End Clinical_Trial_Design Patient_Population Eligible Patients with Bacterial Infection Randomization Randomization Patient_Population->Randomization Group_A Treatment Group A: This compound Randomization->Group_A Arm 1 Group_B Treatment Group B: Comparator Cephalosporin Randomization->Group_B Arm 2 Treatment_Period Treatment Period Group_A->Treatment_Period Group_B->Treatment_Period Outcome_Assessment Assessment of Clinical and Microbiological Outcomes Treatment_Period->Outcome_Assessment Data_Analysis Comparative Data Analysis Outcome_Assessment->Data_Analysis

References

Navigating the Predictive Power of In Vitro Susceptibility: A Comparative Guide to Cefamandole Lithium's In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the correlation between laboratory antimicrobial activity and clinical outcomes reveals a strong positive association for Cefamandole (B1668816) lithium, a second-generation cephalosporin (B10832234). This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of Cefamandole's performance against other cephalosporins, supported by experimental data and detailed methodologies, to underscore the predictive value of in vitro testing for this antibiotic.

Cefamandole has demonstrated a broad spectrum of in vitro activity against a variety of Gram-positive and Gram-negative bacteria.[1][2][3] Notably, its lithium salt is often utilized in laboratory settings for its enhanced stability, while exhibiting antimicrobial activity equivalent to its sodium salt.[4] Studies consistently show that the in vitro susceptibility of bacterial isolates to Cefamandole is a reliable indicator of its therapeutic effectiveness in vivo.

Comparative In Vitro Activity

The in vitro potency of Cefamandole has been extensively compared to other cephalosporins, such as cefazolin (B47455), cephalothin (B1668815), and cefoxitin. Against Gram-positive organisms, Cefamandole and cephalothin have been found to be the most effective.[5][6] In studies involving over 8,000 clinical bacterial isolates, Cefamandole demonstrated greater activity against Enterobacteriaceae than cephalothin and cefazolin.[7][8]

Specifically, Cefamandole has shown potent activity against Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis.[9] A key advantage of Cefamandole is its efficacy against indole-positive Proteus species and Enterobacter species, which often show resistance to cefazolin and cephalothin.[4][9] Furthermore, it is highly effective against Haemophilus influenzae, Neisseria meningitidis, and Neisseria gonorrhoeae.[5][6] However, like other cephalosporins in the compared group, it is not effective against Pseudomonas aeruginosa.[5][6]

AntibioticGram-Positive ActivityEnterobacteriaceae ActivityEnterobacter sp. ActivityH. influenzae Activity
Cefamandole HighHighHighHigh
Cefazolin HighModerateLowNot specified
Cephalothin HighModerateLowNot specified
Cefoxitin ModerateHighLowNot specified

Correlation with In Vivo Efficacy

The robust in vitro activity of Cefamandole translates to favorable in vivo outcomes. In animal models, Cefamandole has shown good protective doses (PD50) in mice infected with Staphylococcus aureus and Salmonella wien.[1]

Pharmacokinetic studies in humans reveal that parenterally administered Cefamandole achieves serum and urine concentrations that far exceed the minimal inhibitory concentrations (MIC) for a majority of susceptible bacteria.[10] Following intramuscular or intravenous administration, peak serum levels are rapidly achieved and are well above the MIC for common pathogens.[9][11][12] For instance, after a 500-mg or 1-g intramuscular dose, peak serum levels can range from 6.0 to 110 µg/ml, while MIC values for many susceptible organisms are significantly lower.[9][12]

Clinical studies have validated the use of Cefamandole in treating a range of serious infections. It has been successfully used in the treatment of lower respiratory tract, genitourinary tract, bone and joint, and bloodstream infections.[11] In a study on serious bone and joint infections, 26 out of 30 patients responded satisfactorily to Cefamandole treatment, with pathogens including Staphylococcus aureus, streptococci, Escherichia coli, and Proteus mirabilis. This high clinical success rate aligns with the potent in vitro activity observed against these bacteria.

Experimental Protocols

In Vitro Susceptibility Testing (Agar Dilution Method)

A standard method for determining the Minimum Inhibitory Concentration (MIC) of Cefamandole and other cephalosporins is the agar (B569324) dilution method.

  • Preparation of Antibiotic Solutions: The lithium salt of Cefamandole, cefazolin sodium, and cephalothin sodium are used. Stock solutions of the antibiotics are prepared and serially diluted in twofold steps in a suitable broth, such as heart infusion broth.

  • Plate Preparation: One milliliter of each antibiotic dilution is added to 9 ml of molten heart infusion agar at a pH of 7.4. This mixture is then poured into petri dishes to solidify, resulting in plates with final antibiotic concentrations ranging from 0.098 to 50 µg/ml.

  • Inoculation: Overnight cultures of the bacterial strains to be tested are diluted 1:10 in heart infusion broth. A replicating device is used to inoculate the surface of the agar plates with approximately 0.001 ml of the diluted culture, delivering about 10^5 bacteria per spot.

  • Incubation and Reading: The plates are incubated at 37°C for 24 hours. The MIC is defined as the lowest concentration of the antibiotic that prevents the growth of more than one colony.[4]

In Vivo Efficacy (Mouse Protection Test)

The protective effect of Cefamandole in vivo can be assessed using a mouse infection model.

  • Infection: Mice are experimentally infected with a lethal dose of a bacterial pathogen, such as Staphylococcus aureus or Salmonella wien.

  • Treatment: Following infection, groups of mice are treated with varying doses of Cefamandole.

  • Observation: The survival of the mice is monitored over a set period.

  • PD50 Determination: The protective dose 50 (PD50) is calculated, which represents the dose of the antibiotic required to protect 50% of the infected mice from death.[1]

Visualizing the Workflow

experimental_workflow cluster_invitro In Vitro Susceptibility Testing cluster_invivo In Vivo Efficacy Testing cluster_correlation Correlation Analysis prep_abx Prepare Antibiotic Dilutions prep_plates Prepare Agar Plates prep_abx->prep_plates inoculation Inoculate Plates with Bacteria prep_plates->inoculation incubation Incubate Plates inoculation->incubation read_mic Determine MIC incubation->read_mic invitro_data In Vitro Data (MIC) read_mic->invitro_data infect_mice Infect Mice with Pathogen treat_mice Administer Cefamandole infect_mice->treat_mice observe_mice Monitor Survival treat_mice->observe_mice calc_pd50 Calculate PD50 observe_mice->calc_pd50 invivo_data In Vivo Data (PD50, Clinical Cure) calc_pd50->invivo_data correlation Correlate for Predictive Efficacy invitro_data->correlation invivo_data->correlation

Figure 1: Workflow illustrating the process of determining in vitro susceptibility and in vivo efficacy, leading to a correlative analysis.

Conclusion

The available data strongly supports a positive correlation between the in vitro activity of Cefamandole lithium and its in vivo efficacy. The potent bactericidal action observed in laboratory tests against a wide array of clinically relevant pathogens is mirrored by successful outcomes in both animal models and human clinical trials. This makes in vitro susceptibility testing a valuable and reliable tool for predicting the clinical utility of Cefamandole in treating bacterial infections. For researchers and drug development professionals, this established correlation reinforces the importance of in vitro screening in the antibiotic development pipeline and provides confidence in the continued clinical application of Cefamandole.

References

A Comparative Analysis of Cefamandole Lithium and Cefamandole Nafate Stability in Frozen Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stability of active pharmaceutical ingredients (APIs) in various storage conditions is paramount. This guide provides a comparative analysis of the stability of two salt forms of the cephalosporin (B10832234) antibiotic Cefamandole (B1668816): Cefamandole lithium and Cefamandole nafate, when stored as frozen solutions. This comparison is based on available experimental data to inform best practices for formulation, storage, and handling.

Data Summary

The stability of Cefamandole nafate in frozen solutions has been more extensively studied compared to this compound. The following table summarizes the available quantitative data from discrete studies. It is important to note that a direct, head-to-head comparative stability study under identical conditions was not found in the reviewed literature.

ParameterCefamandole NafateThis compoundReference
Storage Temperature -20°C-4°C[1]
Concentration I.M. Dilutions (1 g/3 mL) & I.V. Dilutions (1 g/50 mL or 100 mL)Not Specified (Aqueous Standards)[1][2]
Diluent Water for Injection, 0.9% Sodium Chloride, 5% DextroseAqueous Solution[1][2]
Storage Duration Up to 52 weeks for I.M. dilutions; 26 weeks for I.V. dilutionsUp to 60 days[1][2]
Stability I.M. dilutions stable for 52 weeks. I.V. dilutions stable for 26 weeks.Stable for 60 days.[1][2]
Analytical Method Microbiologic, Polarographic, Iodometric, Nephelometric, Chromatographic Assay, pHHigh-Performance Liquid Chromatography (HPLC)[1][2]

Note: One study reported that "cefamandole" (salt form not specified) reconstituted at 1 g/3.5 mL and frozen at -20°C in hypodermic syringes maintained at least 90% potency for up to nine months. This finding could potentially apply to either salt form but requires further verification.

Experimental Protocols

The methodologies employed in the cited stability studies form the basis for understanding the presented data.

Protocol for Cefamandole Nafate Stability Study[2]
  • Solution Preparation:

    • Intramuscular (I.M.) Dilutions: 1 g of Cefamandole nafate was reconstituted with 3 mL of Water for Injection, 0.9% Sodium Chloride Injection, or 5% Dextrose Injection.

    • Intravenous (I.V.) Dilutions: 1 g of Cefamandole nafate was reconstituted with 50 mL or 100 mL of 0.9% Sodium Chloride Injection or 5% Dextrose Injection.

  • Storage:

    • Samples were stored in both glass and polyvinyl chloride (PVC) plastic containers.

    • Storage temperatures were maintained at -10°C and -20°C.

    • Stability was assessed at various time points up to 52 weeks.

  • Analysis:

    • A comprehensive panel of analytical techniques was used to determine stability, including:

      • Microbiologic assay

      • Polarographic analysis

      • Iodometric titration

      • Nephelometric analysis

      • Chromatographic assay

      • pH measurement

Protocol for this compound Stability Assessment[1]
  • Solution Preparation:

    • Aqueous standard solutions of this compound were prepared.

  • Storage:

    • Aliquots of the standard solutions were frozen and stored at -4°C.

    • The stability of these frozen aliquots was monitored for 60 days.

  • Analysis:

    • The concentration of Cefamandole in the thawed solutions was quantified using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Experimental Workflow Diagram

The following diagram illustrates a logical workflow for a comprehensive comparative stability study of this compound and Cefamandole nafate in frozen solutions.

G cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis at Time Points (T=0, 1, 3, 6, 12 months) cluster_comparison Data Comparison & Reporting prep_L Prepare Cefamandole Lithium Solutions (in various diluents) storage_L Store this compound Solutions at -20°C and -80°C prep_L->storage_L prep_N Prepare Cefamandole Nafate Solutions (in various diluents) storage_N Store Cefamandole Nafate Solutions at -20°C and -80°C prep_N->storage_N analysis_L Analyze Cefamandole Lithium Samples (HPLC, pH, Visual) storage_L->analysis_L analysis_N Analyze Cefamandole Nafate Samples (HPLC, pH, Visual) storage_N->analysis_N compare Compare Degradation Rates & Potency Loss analysis_L->compare analysis_N->compare report Generate Stability Report compare->report

Caption: Comparative Stability Study Workflow.

Discussion

Based on the available data, Cefamandole nafate exhibits good stability in the frozen state, particularly at -20°C, for extended periods.[2] I.M. dilutions of Cefamandole nafate were found to be stable for 52 weeks at -20°C, while I.V. dilutions were stable for 26 weeks under the same conditions.[2] Some physical instability, such as turbidity or haze upon thawing, was noted for samples stored at -10°C, suggesting that -20°C is a more suitable storage temperature for Cefamandole nafate solutions.[2]

For researchers and drug development professionals, the current evidence suggests that Cefamandole nafate is a robust choice for formulations intended for frozen storage. If this compound is being considered, further stability studies are highly recommended to establish its long-term stability profile in the frozen state.

References

A Comparative Guide to Quantitative Analysis for Cefamandole Lithium Purity Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical methods for the quantitative analysis of Cefamandole lithium purity: High-Performance Liquid Chromatography (HPLC), Iodometric Titration, and UV-Vis Spectrophotometry. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the experimental protocols, presents comparative performance data, and discusses the advantages and limitations of each technique to aid researchers in selecting the most suitable method for their specific needs.

Introduction to this compound and Purity Analysis

Cefamandole is a second-generation cephalosporin (B10832234) antibiotic effective against a broad spectrum of bacteria. It is often supplied as a lithium salt to enhance its stability. The purity of the active pharmaceutical ingredient (API) is a critical quality attribute that can impact its therapeutic efficacy and safety. Regulatory bodies require robust analytical methods to accurately quantify the API and its impurities. This guide compares three widely used analytical techniques for this purpose.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique that is highly specific and sensitive, making it the gold standard for pharmaceutical purity analysis.

Principle: A solution of this compound is injected into a liquid chromatograph. The components of the sample are separated based on their differential partitioning between a stationary phase (the column) and a mobile phase. The concentration of Cefamandole is determined by comparing its peak area to that of a reference standard.

Apparatus:

  • High-Performance Liquid Chromatograph with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of a phosphate buffer and an organic solvent like acetonitrile or methanol. The exact ratio should be optimized to achieve good separation. A common mobile phase for Cefamandole analysis consists of a mixture of methanol and an aqueous solution containing phosphoric acid, sodium sulfate, and triethylamine, adjusted to a specific pH.

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.

  • Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow rate: Typically 1.0 mL/min

    • Injection volume: 20 µL

    • Column temperature: Ambient or controlled (e.g., 30 °C)

    • Detection wavelength: Cefamandole has a UV absorbance maximum around 254 nm.

  • Analysis: Inject the standard and sample solutions into the chromatograph.

  • Calculation: Identify the Cefamandole peak based on its retention time. Calculate the purity of the sample by comparing the peak area of the sample to the calibration curve generated from the reference standards.

Iodometric Titration

Iodometric titration is a classic titrimetric method that can be adapted for the assay of β-lactam antibiotics like Cefamandole.

Principle: The β-lactam ring of Cefamandole is hydrolyzed by sodium hydroxide (B78521). The resulting penicilloic acid does not react with iodine. The excess, unreacted sodium hydroxide is then back-titrated. A separate titration is performed where the sample is first acidified, and then iodine is added. The iodine consumes the penicilloic acid. The excess iodine is then titrated with a standard solution of sodium thiosulfate (B1220275). The difference in the volume of sodium thiosulfate consumed in the two titrations is proportional to the amount of Cefamandole present.

Apparatus:

  • Burette (50 mL)

  • Pipettes

  • Erlenmeyer flasks

  • Magnetic stirrer

Reagents:

  • Sodium hydroxide (1 N and 0.01 N)

  • Hydrochloric acid (1.2 N)

  • Iodine solution (0.01 N)

  • Sodium thiosulfate solution (0.01 N), standardized

  • Starch indicator solution

  • This compound reference standard

Procedure:

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in purified water to a known concentration.

  • Sample Solution Preparation: Accurately weigh the this compound sample and prepare a solution of similar concentration to the standard.

  • Blank Determination: To a flask, add a known volume of the sample solvent (e.g., water), followed by the same volumes of sodium hydroxide, hydrochloric acid, and iodine solution as used for the sample. Titrate with 0.01 N sodium thiosulfate using starch indicator.

  • Assay:

    • To an Erlenmeyer flask, add a precise volume of the sample solution.

    • Add a precise volume of 1 N sodium hydroxide and allow to stand for about 15 minutes to allow for the hydrolysis of the β-lactam ring.

    • Add a precise volume of 1.2 N hydrochloric acid to neutralize the excess sodium hydroxide.

    • Add a precise excess of 0.01 N iodine solution. Stopper the flask and allow the reaction to proceed for about 15 minutes in the dark.

    • Titrate the excess iodine with 0.01 N sodium thiosulfate until the solution is a pale yellow.

    • Add a few drops of starch indicator solution, and continue the titration until the blue color disappears.

  • Calculation: The amount of Cefamandole in the sample is calculated based on the volume of sodium thiosulfate solution consumed, which is proportional to the amount of iodine that reacted with the hydrolyzed Cefamandole.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and rapid method for the quantitative analysis of substances that absorb ultraviolet or visible light.

Principle: this compound exhibits absorbance in the UV region of the electromagnetic spectrum. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. The purity of a sample can be determined by measuring its absorbance at a specific wavelength and comparing it to the absorbance of a known concentration of a reference standard.

Apparatus:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Reagents:

  • Purified water or a suitable buffer solution

  • This compound reference standard

Procedure:

  • Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound reference standard and scan it across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance. For Cefamandole, this is typically around 254 nm.

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the chosen solvent to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.

  • Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the same solvent to a concentration that falls within the linear range of the calibration curve.

  • Measurement:

    • Set the spectrophotometer to the predetermined λmax.

    • Use the solvent as a blank to zero the instrument.

    • Measure the absorbance of the standard solutions and the sample solution.

  • Calculation: Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations. Determine the concentration of the sample solution from the calibration curve and calculate the purity of the this compound sample.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the performance characteristics of the three analytical methods for the determination of this compound purity. The data presented is a synthesis of typical performance values for these methods as applied to cephalosporin analysis.

Performance CharacteristicHPLCIodometric TitrationUV-Vis Spectrophotometry
Specificity High (can separate from impurities)Low (reacts with other reducing/oxidizing agents)Low (impurities with similar chromophores interfere)
Accuracy (% Recovery) 98 - 102%97 - 103%95 - 105%
Precision (% RSD) < 1%< 2%< 3%
Limit of Detection (LOD) Low (ng/mL range)High (mg/mL range)Moderate (µg/mL range)
Limit of Quantification (LOQ) Low (ng/mL range)High (mg/mL range)Moderate (µg/mL range)
Linearity (R²) > 0.999Not Applicable> 0.995
Analysis Time per Sample ~20-30 minutes~15-20 minutes~5-10 minutes
Cost per Analysis HighLowLow
Complexity HighModerateLow

Mandatory Visualization

The following diagram illustrates the general workflow for the validation of this compound purity using the three discussed analytical methods.

G cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis cluster_3 Result start This compound Sample weigh Accurate Weighing start->weigh dissolve Dissolution in Solvent weigh->dissolve hplc HPLC Analysis dissolve->hplc Dilution with Mobile Phase titration Iodometric Titration dissolve->titration Dilution with Water uv_vis UV-Vis Spectrophotometry dissolve->uv_vis Dilution with Solvent hplc_data Peak Area vs. Concentration hplc->hplc_data titration_data Titrant Volume titration->titration_data uv_vis_data Absorbance vs. Concentration uv_vis->uv_vis_data purity Purity Calculation (%) hplc_data->purity titration_data->purity uv_vis_data->purity

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Cefamandole Lithium

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with Cefamandole lithium.

This document provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is paramount for ensuring laboratory safety and minimizing exposure risk. Cefamandole and other cephalosporins are known sensitizers and can cause allergic reactions upon inhalation, skin contact, or ingestion.

Personal Protective Equipment (PPE)

The appropriate selection and consistent use of Personal Protective Equipment (PPE) is the primary defense against accidental exposure to this compound. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles with side shields conforming to EN166 or NIOSH standards.Protects eyes from dust particles and potential splashes of solutions containing this compound, which can cause serious eye irritation.[1][2][3]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before each use.Prevents skin contact, which can lead to skin irritation and allergic skin reactions.[1][2][4]
Body Protection A lab coat must be worn to prevent contamination of personal clothing.Provides a barrier against spills and airborne dust.[2]
Respiratory Protection A NIOSH-approved respirator is necessary when handling the powder outside of a certified chemical fume hood or in cases of inadequate ventilation.Protects against inhalation of airborne particles, which may cause allergy or asthma-like symptoms.[2][4]

Experimental Protocol: Handling this compound

All manipulations involving this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Step 1: Preparation

  • Ensure the chemical fume hood is clean and free of clutter.

  • Verify that all necessary PPE is available and in good condition.

  • Have a spill kit readily accessible.

Step 2: Weighing and Aliquoting

  • Perform all weighing and handling of the this compound powder within the fume hood.

  • Use a dedicated set of utensils (spatulas, weigh boats) for handling the compound.

  • Close the container tightly immediately after use.[1]

Step 3: Solution Preparation

  • When dissolving the powder, add the solvent to the powder slowly to avoid generating dust.

  • Ensure the vessel is appropriately labeled with the compound name, concentration, and date.

Step 4: Post-Handling

  • Decontaminate all surfaces and equipment used for handling this compound.

  • Remove PPE in the correct order to avoid cross-contamination.

  • Wash hands thoroughly with soap and water after removing gloves.[2]

Spill Response Workflow

In the event of a this compound spill, follow the structured procedure below to ensure a safe and effective cleanup.

This compound Spill Response Workflow

Disposal Plan

The disposal of this compound and any contaminated materials must adhere to all applicable federal, state, and local regulations for hazardous waste.[5]

  • Unused Product: Unused this compound should be disposed of as hazardous chemical waste. Do not dispose of it in the regular trash or down the drain.[3][6]

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, absorbent pads, and weigh boats, should be considered contaminated.[6] These items must be collected in a sealed, labeled container and disposed of as hazardous waste.

  • Waste Collection: Contact your institution's Environmental Health & Safety (EH&S) department to arrange for the pickup and disposal of this compound waste.[6]

By implementing these safety measures and operational plans, researchers can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.